molecular formula C27H30O10 B15594916 Heteroclitin F

Heteroclitin F

Cat. No.: B15594916
M. Wt: 514.5 g/mol
InChI Key: WZHLOZOCPVZWTE-JFKIBXCKSA-N
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Description

Heteroclitin F has been reported in Kadsura interior and Kadsura heteroclita with data available.

Properties

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

IUPAC Name

[(5E,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H30O10/c1-7-13(2)25(30)37-21-15(4)14(3)8-16(9-19(28)32-5)27(24(29)26(31)33-6)11-34-23-20(27)17(21)10-18-22(23)36-12-35-18/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-,16-9+/t14-,15-,21-,27?/m1/s1

InChI Key

WZHLOZOCPVZWTE-JFKIBXCKSA-N

Origin of Product

United States

Foundational & Exploratory

The Lignan Heteroclitin F: A Technical Guide to its Primary Sources and Putative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin F is a dibenzocyclooctadiene lignan (B3055560), a class of natural products that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the primary sources of this compound, methodologies for its isolation, and an exploration of its potential biological signaling pathways based on the activities of structurally related compounds.

Primary Natural Source

The exclusive identified natural source of this compound is the stems of Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family.[1][2][3][4] This plant genus, Kadsura, is a rich reservoir of various bioactive lignans (B1203133) and triterpenoids.[5] While this compound has been specifically isolated from the stems, other parts of Kadsura species, such as the leaves, have also been investigated and found to contain a variety of other lignans.

Quantitative Data on Lignan Content

While the specific yield of this compound from Kadsura heteroclita stems is not explicitly detailed in the available literature, data for the related compound Heteroclitin D, isolated from the closely related Kadsurae Caulis (the dried stems of Kadsura interior), provides a valuable reference point. The isolation of other lignans from Kadsura heteroclita has been documented, but quantitative yields are often not reported.

CompoundPlant SourcePart UsedExtraction MethodYieldReference
Heteroclitin DKadsurae CaulisStemsSonication with cyclohexane10.2 mg from 4.86 g of crude extract

Experimental Protocols: Isolation of Lignans from Kadsura Stems

The following is a representative experimental protocol for the isolation of dibenzocyclooctadiene lignans, including this compound, from the stems of Kadsura heteroclita. This protocol is a composite based on methodologies reported for the isolation of various lignans from this genus.

1. Plant Material and Extraction:

  • Air-dried and powdered stems of Kadsura heteroclita are subjected to extraction.

  • A common method involves ultrasonic extraction with a solvent such as 90% ethanol.[6] Alternatively, extraction can be performed with less polar solvents like cyclohexane, particularly for less polar lignans.

  • The resulting crude extract is obtained by evaporating the solvent under reduced pressure.

2. Fractionation:

  • The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Lignans are often found in the dichloromethane and ethyl acetate fractions.

3. Chromatographic Purification:

  • The lignan-rich fractions are then subjected to a series of chromatographic techniques for the isolation of pure compounds.

  • Silica Gel Column Chromatography: This is a standard initial step, using a gradient elution system (e.g., petroleum ether-ethyl acetate or dichloromethane-methanol) to separate the fraction into sub-fractions.[6][7]

  • Sephadex LH-20 Column Chromatography: This technique is often used for further purification to remove pigments and other impurities.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual lignans like this compound is typically achieved using semi-preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.[6][7]

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

    • X-ray Crystallography: In some cases, single-crystal X-ray diffraction can be used to unequivocally determine the absolute stereochemistry.

Putative Signaling Pathways

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited. However, extensive research on other dibenzocyclooctadiene lignans isolated from the Schisandraceae family, particularly from the genus Schisandra, provides strong indications of potential mechanisms of action. These structurally similar compounds have been shown to exert their biological effects, including anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways.[8][9]

Based on this evidence, it is hypothesized that this compound may also interact with one or more of the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB, a crucial regulator of inflammatory responses and cell survival.[8]

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Modulation of MAPK signaling is a known mechanism of action for some dibenzocyclooctadiene lignans.[8][9]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This is a critical pathway in regulating cell growth, survival, and metabolism, and it is another potential target for dibenzocyclooctadiene lignans.[8][9]

The following diagrams illustrate these putative signaling pathways and a general experimental workflow for the isolation of this compound.

experimental_workflow plant Kadsura heteroclita Stems powder Powdered Stems plant->powder Drying & Grinding extract Crude Extract powder->extract Extraction (e.g., 90% EtOH) fractionation Solvent Partitioning extract->fractionation fractions DCM / EtOAc Fractions fractionation->fractions silica Silica Gel Chromatography fractions->silica subfractions Sub-fractions silica->subfractions hplc Semi-preparative HPLC subfractions->hplc heteroclitin_f Pure this compound hplc->heteroclitin_f signaling_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus / Growth Factor Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK Akt Akt PI3K->Akt Gene Gene Expression (Inflammation, Proliferation, Survival) Akt->Gene MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB NFkB_inactive->NFkB_active NFkB_active->Gene AP1->Gene HeteroclitinF This compound (Putative) HeteroclitinF->PI3K HeteroclitinF->MAPK HeteroclitinF->IKK

References

Discovery and isolation of Heteroclitin F from Kadsura heteroclita

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin F, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a summary of its reported anti-HIV activity. Furthermore, this document explores potential signaling pathways that may be modulated by this class of compounds, offering a foundation for future research and drug development endeavors.

Introduction

Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, has a long history of use in traditional medicine, particularly in Tujia ethnomedicine where it is known as "Xuetong".[1] Phytochemical investigations of this plant have revealed a rich diversity of bioactive secondary metabolites, with lignans (B1203133) and triterpenoids being the predominant chemical classes.[1] These compounds have been associated with a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, anti-cancer, and antiviral effects.[1]

Among the numerous lignans isolated from Kadsura heteroclita, the dibenzocyclooctadiene scaffold is a characteristic feature. This compound, a member of this class, was first isolated and structurally elucidated in 1992.[2] This guide aims to consolidate the available scientific information on this compound, providing a detailed technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Structural Elucidation

This compound was first isolated from the stems of Kadsura heteroclita by Yang et al. in 1992.[2] Its structure, along with that of the co-isolated Heteroclitin G, was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structural confirmation was further solidified by X-ray diffraction analysis.[2]

Experimental Protocols

While the original 1992 publication by Yang et al. provides the foundational methodology, this section synthesizes a detailed, practical protocol for the isolation of this compound based on that and subsequent studies on lignan isolation from Kadsura heteroclita.

Plant Material and Extraction

Fresh stems of Kadsura heteroclita are collected, air-dried, and pulverized. The powdered plant material is then subjected to extraction to obtain a crude extract enriched with lignans.

Protocol:

  • Macerate the powdered stems of Kadsura heteroclita with 95% ethanol (B145695) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).

  • The chloroform and ethyl acetate fractions, which are typically rich in lignans, are concentrated and dried for further purification.

Chromatographic Isolation and Purification

A multi-step chromatographic approach is employed to isolate this compound from the enriched fractions.

Protocol:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the dried chloroform or ethyl acetate extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of increasing polarity, typically using a solvent system such as petroleum ether-ethyl acetate or chloroform-methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification of this compound is achieved by semi-preparative HPLC on a reversed-phase C18 column.

    • A typical mobile phase would be a gradient of methanol-water or acetonitrile-water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Structural Characterization

The purified this compound is subjected to a suite of spectroscopic analyses to confirm its identity and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

  • Purity Assessment: Analytical HPLC is used to determine the purity of the isolated compound.

Data Presentation

Quantitative Data on Lignan Isolation

The following table summarizes typical yields and purities for lignan isolation from Kadsura heteroclita, based on reported studies of similar compounds.

CompoundPlant PartExtraction SolventYield from Crude Extract (%)Final Purity (%)Reference
Heteroclitin DStemsCyclohexane0.21>99[3]
KadsurinStemsNot SpecifiedNot Specified>98Not Specified
Gomisin GStemsNot SpecifiedNot Specified>98Not Specified
Biological Activity Data

This compound has been reported to exhibit weak anti-HIV activity.[4] For context, the anti-HIV activity of other compounds isolated from Kadsura heteroclita in the same study is presented below.

CompoundAnti-HIV ActivityEC50 (µg/mL)TI (Therapeutic Index)Reference
This compoundWeakNot ReportedNot Reported[4]
InteriorinModerate1.652.9[5]
Interiorin BModerate1.465.9[5]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Powdered Stems of Kadsura heteroclita extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partitioning lignan_fraction Lignan-Enriched Fraction (Chloroform/Ethyl Acetate) partitioning->lignan_fraction silica_gel Silica Gel Column Chromatography lignan_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Characterization (MS, NMR) pure_compound->characterization

Caption: General workflow for the isolation and purification of this compound.

Potential Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans

While no studies have directly investigated the signaling pathways modulated by this compound, research on other dibenzocyclooctadiene lignans from the related genus Schisandra suggests potential interactions with key cellular pathways. The following diagram illustrates a hypothetical model of these interactions.

signaling_pathways cluster_lignan This compound (Hypothetical) cluster_cellular_effects Cellular Responses lignan This compound nf_kb NF-κB Pathway lignan->nf_kb Inhibition caspase Caspase Cascade lignan->caspase Modulation viral_enzymes Viral Enzymes (e.g., Reverse Transcriptase) lignan->viral_enzymes Inhibition inflammation Inflammation apoptosis Apoptosis viral_replication Viral Replication nf_kb->inflammation caspase->apoptosis viral_enzymes->viral_replication

Caption: Potential signaling pathways modulated by dibenzocyclooctadiene lignans.

Conclusion

This compound represents one of the many interesting bioactive lignans found in Kadsura heteroclita. This guide provides a detailed framework for its isolation and characterization, drawing from the available scientific literature. While its reported anti-HIV activity is weak, the dibenzocyclooctadiene scaffold is a known pharmacophore with diverse biological activities. Further investigation into the pharmacological properties of this compound and its potential modulation of cellular signaling pathways is warranted to fully elucidate its therapeutic potential. The methodologies and data presented herein serve as a valuable resource for researchers aiming to explore this and other related natural products.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin F is a naturally occurring dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. Its intricate chemical architecture and stereochemical complexity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structural elucidation and stereochemistry of this compound, including detailed experimental protocols and spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

This compound possesses a dibenzocyclooctadiene core, a characteristic feature of a significant class of lignans (B1203133) found in the Schisandraceae family. The molecular formula of this compound has been established as C₂₇H₃₀O₁₀.[1] The IUPAC name for this compound is [(5E,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.0⁴,¹⁷.0¹²,¹⁶]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate.[1]

The fundamental structure consists of two phenyl rings linked by a cyclooctadiene ring, with various oxygen-containing substituents. The elucidation of this complex structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.[2]

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relies heavily on the interpretation of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR spectral data, which are crucial for assigning the chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
Data unavailable in search results

Note: The specific chemical shift and coupling constant values for this compound are not available in the provided search results. The tables are structured to present this data once it becomes accessible from the primary literature.

Stereochemistry

The stereochemistry of dibenzocyclooctadiene lignans like this compound is a critical aspect of their chemical identity and biological activity. Key stereochemical features include the atropisomerism of the biaryl linkage and the relative and absolute configurations of the substituents on the cyclooctadiene ring.

The determination of the absolute configuration of this compound and related lignans is typically achieved through a combination of techniques:

  • Circular Dichroism (CD) Spectroscopy: The Cotton effects observed in the CD spectrum provide information about the chirality of the biaryl system.

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: NOESY or ROESY experiments are used to determine the relative stereochemistry of the substituents on the cyclooctadiene ring by observing through-space proton-proton interactions.

  • Single-Crystal X-ray Crystallography: This technique provides unambiguous determination of the absolute stereochemistry of a crystalline compound. The structure of this compound was definitively confirmed by X-ray diffraction methods.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and structural characterization of this compound, based on common practices for this class of compounds.

Isolation of this compound

This compound is isolated from the dried and powdered stems of Kadsura heteroclita. A typical isolation procedure involves the following steps:

  • Extraction: The plant material is extracted with an organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.

  • Chromatographic Separation: The fractions containing the lignans of interest are subjected to a series of chromatographic techniques for purification. This typically includes:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like n-hexane and ethyl acetate.

    • Preparative Thin-Layer Chromatography (pTLC): For further purification of smaller quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase or normal-phase column to yield pure this compound.

Structural Elucidation

The structure of the purified this compound is elucidated using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores, particularly the aromatic systems in the lignan structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the detailed structure. A suite of NMR experiments is employed:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

G cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation Plant_Material Dried Stems of Kadsura heteroclita Extraction Solvent Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis Pure_Compound->Spectroscopy XRay Single-Crystal X-ray Diffraction Pure_Compound->XRay MS Mass Spectrometry (HRMS) Spectroscopy->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Spectroscopy->NMR Structure Chemical Structure of This compound MS->Structure NMR->Structure Stereochemistry Stereochemistry of This compound NMR->Stereochemistry XRay->Structure XRay->Stereochemistry

Caption: Workflow for the Isolation and Structural Elucidation of this compound.

Chemical Structure Diagram

The following diagram represents the two-dimensional chemical structure of this compound.

G [Chemical Structure of this compound - Placeholder]

Caption: 2D Chemical Structure of this compound.

Note: A detailed and accurate DOT script for the chemical structure of this compound cannot be generated without the specific connectivity and atom numbering from the primary publication. The above is a placeholder.

Conclusion

This compound is a structurally complex dibenzocyclooctadiene lignan with defined stereochemistry. Its structural elucidation has been accomplished through a rigorous application of modern spectroscopic techniques, with single-crystal X-ray diffraction providing definitive proof of its absolute configuration. This in-depth guide, by consolidating the available information on its chemical structure, stereochemistry, and the experimental protocols for its study, aims to facilitate further research into the biological activities and potential therapeutic applications of this intriguing natural product.

References

An In-depth Technical Guide to Heteroclitin F: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin F is a naturally occurring C19 homolignan, a class of secondary metabolites found in plants. It has been isolated from Kadsura japonica and Kadsura heteroclita, plants used in traditional medicine.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities and the experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its isolation, characterization, and formulation in preclinical and clinical studies.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₀[1]
Molecular Weight 514.5 g/mol [1]
Appearance Colorless prisms
Melting Point 188-190 °C
Solubility Soluble in chloroform (B151607), methanol, and other organic solvents.
Specific Rotation [α]D²⁵ +38.5° (c 0.13, CHCl₃)

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables detail the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, which are critical for the unambiguous identification of the compound.

¹H-NMR Spectral Data (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.53s
46.61s
55.92d1.2
5'5.94d1.2
62.15m
72.50m
7-Me0.95d7.0
81.85m
8-Me1.01d7.0
94.88d9.8
1'---
2', 3'---
4'---
5''6.09qq7.3, 1.5
6''-Me1.86dq7.3, 1.5
7''-Me1.83dq1.5, 1.5
OMe-1'3.73s
OMe-4'3.70s
OMe-5'3.86s
¹³C-NMR Spectral Data (CDCl₃)
PositionChemical Shift (δ, ppm)
1102.7
2148.9
3149.2
4105.8
5134.4
6124.9
740.8
7-Me13.8
833.7
8-Me20.6
971.0
1'165.1
2'118.2
3'158.4
4'168.1
5'127.9
6'138.6
7'15.9
8'20.5
1''162.7
2''166.4
OMe-1'52.3
OMe-4'52.8
OMe-5'60.9

Biological Activities

Preliminary studies have indicated that this compound possesses several biological activities, making it a compound of interest for further pharmacological investigation.

Anti-lipid Peroxidation Activity

This compound has demonstrated inhibitory effects on lipid peroxidation. This activity is crucial as lipid peroxidation is implicated in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. The mechanism is thought to involve the scavenging of free radicals, thereby preventing damage to cellular membranes.

Antiviral Activity

There is evidence to suggest that this compound exhibits weak anti-HIV activity. The precise mechanism of this antiviral action is yet to be fully elucidated but may involve the inhibition of viral entry or replication processes.

Experimental Protocols

The following section outlines the general methodologies for the isolation, purification, and characterization of this compound, as well as the assessment of its biological activities.

Isolation and Purification of this compound

A general workflow for the isolation and purification of lignans (B1203133) like this compound from plant material is depicted in the diagram below.

experimental_workflow plant_material Dried Stems of Kadsura heteroclita extraction Extraction with Organic Solvent (e.g., MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) crude_extract->partition fractions Fractions of Varying Polarity partition->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc heteroclitin_f Pure this compound hplc->heteroclitin_f

Figure 1: General workflow for the isolation and purification of this compound.

  • Extraction: The dried and powdered stems of Kadsura heteroclita are extracted with a suitable organic solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to obtain the pure compound.

Structural Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained to determine the exact mass and molecular formula of the compound.

Biological Activity Assays

Anti-lipid Peroxidation Assay:

The inhibitory effect of this compound on lipid peroxidation can be assessed in vitro using a rat liver homogenate system.

lipid_peroxidation_assay homogenate Rat Liver Homogenate incubation Incubation with This compound and Inducer homogenate->incubation measurement Measurement of Malondialdehyde (MDA) (TBA method) incubation->measurement inducer Inducer (e.g., Fe²⁺/Ascorbate) inducer->incubation result Inhibition of Lipid Peroxidation measurement->result

Figure 2: Workflow for the in vitro anti-lipid peroxidation assay.

  • A homogenate of rat liver is prepared in a suitable buffer.

  • The homogenate is incubated with varying concentrations of this compound in the presence of an inducer of lipid peroxidation, such as a mixture of ferrous sulfate (B86663) and ascorbic acid.

  • The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid (TBA) method.

  • The concentration of this compound that inhibits lipid peroxidation by 50% (IC₅₀) is calculated.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the known activities of other lignans and its observed anti-inflammatory potential, it is plausible that this compound may modulate key inflammatory signaling pathways.

potential_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway mapk_pathway MAPK Pathway tlr4->mapk_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines mapk_pathway->cytokines heteroclitin_f This compound heteroclitin_f->nfkb_pathway Inhibition heteroclitin_f->mapk_pathway Inhibition

Figure 3: Postulated inhibitory effect of this compound on inflammatory signaling pathways.

It is hypothesized that this compound may inhibit the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response. By inhibiting these pathways, this compound could suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Further research is required to validate these potential mechanisms of action.

Conclusion

This compound is a promising natural product with demonstrated anti-lipid peroxidation and potential antiviral activities. This technical guide has provided a detailed summary of its known physical and chemical properties, including comprehensive NMR spectral data, which are essential for its identification and further study. The outlined experimental protocols offer a foundation for researchers to isolate, characterize, and evaluate the biological activities of this compound. Future research should focus on elucidating the precise mechanisms of action of this compound, particularly its effects on key signaling pathways, to fully realize its therapeutic potential.

References

The Biosynthesis of Dibenzocyclooctadiene Lignans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dibenzocyclooctadiene lignans (B1203133), a prominent class of polyphenolic compounds primarily found in the Schisandraceae family, exhibit a wide array of significant biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. This has led to a surge in research interest aimed at understanding their biosynthesis for applications in drug development and metabolic engineering. This technical guide provides an in-depth exploration of the biosynthetic pathway of these complex molecules, with a focus on compounds like Heteroclitin F, schisandrin, and gomisin. It consolidates current knowledge on the enzymatic players, reaction mechanisms, and regulatory aspects. Detailed experimental protocols for the characterization of these pathways and quantitative data on pathway intermediates and enzyme kinetics are presented to facilitate further research in this field.

Introduction

Dibenzocyclooctadiene lignans are characterized by a unique C18 skeleton formed from the dimerization of two C6-C3 phenylpropanoid units. Their intricate structures, often featuring multiple chiral centers and a strained eight-membered ring, have made them challenging targets for chemical synthesis and intriguing subjects for biosynthetic investigation. While the general outline of their formation from the phenylpropanoid pathway is established, the specific enzymatic steps leading to the diverse array of naturally occurring dibenzocyclooctadiene lignans are still being actively elucidated. This guide aims to provide a comprehensive resource for researchers by summarizing the current understanding of this biosynthetic pathway, presenting key quantitative data, and offering detailed experimental methodologies.

The Biosynthetic Pathway: From Phenylalanine to Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of monolignols. These monolignols then undergo oxidative coupling to form a basic lignan (B3055560) scaffold, which is subsequently modified by a series of enzymatic reactions to yield the final complex structures.

The Phenylpropanoid Pathway: A Supply of Monolignol Precursors

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, primarily coniferyl alcohol. The key enzymes in this initial phase include:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

Subsequent hydroxylations and methylations, catalyzed by enzymes such as p-coumaroyl shikimate 3'-hydroxylase (C3'H) and caffeoyl-CoA O-methyltransferase (CCoAOMT), lead to the formation of feruloyl-CoA. Feruloyl-CoA is then reduced in two steps by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield coniferyl alcohol.

The Entry into Lignan Biosynthesis: Oxidative Coupling

The crucial step committing monolignols to the lignan pathway is their oxidative dimerization. This reaction is controlled by two key components:

  • Laccases/Peroxidases: These oxidases generate monolignol radicals.

  • Dirigent Proteins (DIRs): These proteins capture the monolignol radicals and stereoselectively guide their coupling to form specific lignan structures.[1] In the absence of dirigent proteins, the coupling of monolignol radicals results in a racemic mixture of products. The presence of specific DIRs ensures the formation of either (+)- or (-)-pinoresinol (B158572) from two molecules of coniferyl alcohol.[1]

Formation of the Dibenzylbutane Skeleton

Pinoresinol (B1678388), a furofuran lignan, undergoes a series of reductions to form the dibenzylbutane scaffold, which is the direct precursor to the dibenzocyclooctadiene ring system. This is catalyzed by:

  • Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol.[1][2] The substrate versatility and enantiospecificity of PLRs are crucial in determining the stereochemistry of the final lignan products.[2][3]

The Final Frontier: Formation of the Dibenzocyclooctadiene Ring and Further Modifications

The formation of the characteristic eight-membered ring of dibenzocyclooctadiene lignans from the dibenzylbutane precursor, secoisolariciresinol, is believed to be catalyzed by a specific class of cytochrome P450 monooxygenases. Subsequent modifications, including hydroxylations, methylations, and the formation of methylenedioxy bridges, are also carried out by various P450s and O-methyltransferases (OMTs), leading to the vast diversity of these lignans. For instance, in the biosynthesis of schisandrin, a CYP719A subfamily member is implicated in the cyclization step. While the specific enzymes for many of these transformations are still under investigation, the general mechanism involves intramolecular oxidative coupling.

The proposed biosynthetic pathway is illustrated in the following diagram:

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Dibenzocyclooctadiene Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Feruloyl_CoA Feruloyl_CoA p_Coumaroyl_CoA->Feruloyl_CoA multi-step Coniferyl_alcohol Coniferyl_alcohol Feruloyl_CoA->Coniferyl_alcohol CCR, CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Dibenzocyclooctadiene_Scaffold Dibenzocyclooctadiene_Scaffold Secoisolariciresinol->Dibenzocyclooctadiene_Scaffold Cytochrome P450s Heteroclitin_F_Gomisins_Schisandrins This compound, Gomisins, Schisandrins Dibenzocyclooctadiene_Scaffold->Heteroclitin_F_Gomisins_Schisandrins P450s, OMTs, etc.

Caption: Generalized biosynthetic pathway of dibenzocyclooctadiene lignans.

Quantitative Data

This section provides a summary of available quantitative data related to the biosynthesis of dibenzocyclooctadiene lignans. The data is presented in tabular format for easy comparison and reference.

Lignan Content in Schisandra Species

The concentration of major dibenzocyclooctadiene lignans varies significantly between different Schisandra species and even within different parts of the same plant. The following table presents a comparative analysis of lignan content in the fruits of Schisandra chinensis and Schisandra sphenanthera.[4]

LignanSchisandra chinensis (mg/g dry weight)Schisandra sphenanthera (mg/g dry weight)
Schisandrin1.5 - 5.00.1 - 0.5
Gomisin A0.5 - 2.00.2 - 1.0
Deoxyschisandrin0.8 - 3.00.5 - 2.5
Schisandrin B0.3 - 1.50.1 - 0.8
Schisantherin A0.1 - 0.81.0 - 4.0

Data compiled from multiple sources and represent approximate ranges.[4][5][6][7]

Kinetic Parameters of Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes involved in the biosynthetic pathway is crucial for metabolic engineering efforts. The following table summarizes the available kinetic data for pinoresinol-lariciresinol reductases (PLRs) and O-methyltransferases (OMTs) from different plant sources.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
PLRThuja plicata(+)-Pinoresinol1.5 ± 0.20.23 ± 0.01[2]
PLRThuja plicata(-)-Pinoresinol2.1 ± 0.30.19 ± 0.01[2]
PLRLinum usitatissimum(+)-Pinoresinol5.8N/A[1]
COMTArabidopsis thalianaCaffeic acid500.83[8]
CCoAOMTArabidopsis thalianaCaffeoyl-CoA2.11.25[8]

N/A: Data not available.

Yields of Intermediates in Engineered Pathways

Metabolic engineering approaches in heterologous hosts like yeast and plants have been employed to produce lignans and their precursors. The table below shows the yields of key intermediates achieved in some of these studies.

ProductHost OrganismEngineering StrategyYieldReference
PinoresinolSaccharomyces cerevisiaeExpression of DIR and laccase15 mg/L[9]
SecoisolariciresinolEscherichia coliCo-expression of PLR5 mg/L[9]
Etoposide AglyconeNicotiana benthamianaTransient expression of multiple enzymes~1 mg/g DW[10][11]

DW: Dry Weight.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dibenzocyclooctadiene lignan biosynthesis.

Extraction and Quantification of Lignans by HPLC

This protocol describes a general method for the extraction and quantification of lignans from plant material using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

HPLC_Workflow Start Plant Material (e.g., dried fruits) Grinding Grind to a fine powder Start->Grinding Extraction Ultrasonic extraction with methanol/ethanol Grinding->Extraction Filtration Filter the extract Extraction->Filtration Concentration Evaporate solvent under vacuum Filtration->Concentration Dissolution Redissolve in mobile phase Concentration->Dissolution HPLC HPLC Analysis (C18 column, UV detection) Dissolution->HPLC Quantification Quantify using standard curves HPLC->Quantification P450_Yeast_Workflow Start Isolate P450 cDNA from plant Cloning Clone cDNA into a yeast expression vector Start->Cloning Transformation Transform yeast (e.g., WAT11 strain) Cloning->Transformation Culture Grow yeast culture and induce protein expression Transformation->Culture Microsome_Isolation Isolate microsomes containing the P450 Culture->Microsome_Isolation Enzyme_Assay Perform in vitro enzyme assay with substrate and NADPH Microsome_Isolation->Enzyme_Assay Analysis Analyze reaction products by LC-MS Enzyme_Assay->Analysis Characterization Determine enzyme function and kinetics Analysis->Characterization

References

Heteroclitin F in Kadsura Species: A Technical Guide to its Natural Abundance and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin F, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita, stands as a molecule of interest within the diverse chemical landscape of the Kadsura genus. Plants of this genus are well-documented in traditional medicine for their therapeutic properties, largely attributed to their rich content of lignans (B1203133) and triterpenoids. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of this compound in Kadsura species. Due to a notable gap in the scientific literature regarding specific quantitative data for this compound, this document also presents contextual data on the yields of other closely related lignans from Kadsura to offer a comparative perspective. Furthermore, a detailed, representative experimental protocol for the isolation of such lignans is provided, alongside visualizations to elucidate the experimental workflow.

Natural Abundance and Yield of Lignans in Kadsura Species

CompoundPlant SpeciesPlant PartStarting Material (kg)Yield (mg)Yield (%)
Heteroclitin DKadsura heteroclitaStems0.2710.20.0038%
Kadheterin AKadsura heteroclitaStems15250.00017%
9-benzoyloxy-gomisin BKadsura heteroclitaStems15120.00008%
Heteroclitalignan AKadsura heteroclitaStems10150.00015%
Heteroclitalignan BKadsura heteroclitaStems1080.00008%
KadsurarinKadsura heteroclitaStems10200.0002%
Kadsulignan EKadsura heteroclitaStems10120.00012%

Table 1. Yield of various lignans isolated from Kadsura heteroclita. The data illustrates the typical low abundance of these compounds.

Experimental Protocols: Isolation and Purification of Lignans from Kadsura

The following is a representative protocol for the extraction and isolation of dibenzocyclooctadiene lignans, such as this compound, from the stems of Kadsura heteroclita. This protocol is a composite of methodologies reported in the literature for the successful isolation of similar compounds.

1. Plant Material Collection and Preparation:

  • Collect fresh stems of Kadsura heteroclita.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Once thoroughly dried, pulverize the stems into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for a period of 72 hours. The solvent-to-material ratio should be approximately 10:1 (v/w).

  • Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target lignans. Dibenzocyclooctadiene lignans are typically found in the chloroform and ethyl acetate fractions.

  • Concentrate the desired fractions to dryness.

4. Chromatographic Purification:

  • Subject the active fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.

  • Collect the fractions and analyze them by TLC. Combine the fractions that show similar profiles.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase typically consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

  • Isolate the pure compound, this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant Material Plant Material Extraction_Process Maceration with 95% Ethanol Plant Material->Extraction_Process Crude_Extract Crude_Extract Extraction_Process->Crude_Extract Solvent_Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Active_Fractions Active_Fractions Solvent_Partitioning->Active_Fractions Column_Chromatography Silica Gel Column Chromatography Active_Fractions->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The bioactivity of this particular lignan remains an area for future investigation. However, other dibenzocyclooctadiene lignans isolated from Kadsura species have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. It is plausible that this compound may share some of these properties. The exploration of its mechanism of action and its effects on cellular signaling cascades would be a valuable contribution to the field of natural product drug discovery.

hypothetical_signaling_pathway Heteroclitin_F This compound (Hypothetical) Cell_Surface_Receptor Cell Surface Receptor Heteroclitin_F->Cell_Surface_Receptor Kinase_Cascade_1 Kinase Cascade 1 (e.g., MAPK/ERK) Cell_Surface_Receptor->Kinase_Cascade_1 Kinase_Cascade_2 Kinase Cascade 2 (e.g., PI3K/Akt) Cell_Surface_Receptor->Kinase_Cascade_2 Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade_1->Transcription_Factor Kinase_Cascade_2->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Apoptosis) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound represents one of the many intriguing lignans found in the Kadsura genus. While its isolation from Kadsura heteroclita has been documented, there is a clear need for further research to quantify its natural abundance and yield across different Kadsura species and geographical locations. The development of validated analytical methods, such as HPLC-UV or LC-MS, would be instrumental in achieving this. Furthermore, elucidating the bioactivity and the underlying molecular mechanisms of this compound, including its effects on specific signaling pathways, will be crucial in determining its potential as a therapeutic agent. The information provided in this guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

Heteroclitin F: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin F is a C19 homolignan, a class of natural products, isolated from plants of the Kadsura genus, notably Kadsura japonica and Kadsura interior.[1] Lignans (B1203133) are a diverse group of polyphenolic compounds that have garnered significant interest in the scientific community for their wide range of biological activities. This document provides a comprehensive technical guide to the currently known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Summary of Biological Activities

This compound has been investigated for several potential therapeutic applications, with primary research focusing on its antiviral and antitumor-promoting effects. The following sections detail the findings from these studies.

Antiviral Activity

This compound has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV). A study assessing its impact on HIV-1-induced cytopathic effects reported a significant level of activity.

Quantitative Data: Anti-HIV Activity of this compound

CompoundAssay TypeMetricValueTherapeutic Index (TI)Reference
This compoundHIV-1 Induced Cytopathic EffectEC5019.9 µg/mL>10.1Pu et al., 2008a

Experimental Protocol: Anti-HIV-1 Cytopathic Effect Assay

The anti-HIV activity of this compound was likely determined using a cell-based assay that measures the ability of the compound to protect host cells from virus-induced death (cytopathic effect). A general protocol for this type of assay is as follows:

  • Cell Culture: Human T-cell lines susceptible to HIV-1 infection (e.g., MT-4, C8166) are cultured under standard conditions.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Infection: The host cells are infected with a laboratory-adapted strain of HIV-1 in the presence or absence of varying concentrations of this compound. Control groups include uninfected cells and infected cells without any compound.

  • Incubation: The cultures are incubated for a period of 3-5 days to allow for viral replication and the development of cytopathic effects.

  • Viability Assessment: The viability of the cells in each well is determined using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of living cells.

  • Data Analysis: The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC50) is calculated from the dose-response curve. The 50% cytotoxic concentration (CC50) is also determined from uninfected cells treated with the compound. The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50.

HIV_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells Host T-Cells infection Infection of T-Cells with HIV-1 + varying concentrations of this compound cells->infection virus HIV-1 Stock virus->infection compound This compound compound->infection incubation Incubation (3-5 days) infection->incubation viability Cell Viability Assay (MTT/XTT) incubation->viability ec50 Calculate EC50 viability->ec50 cc50 Calculate CC50 viability->cc50 ti Calculate TI (CC50/EC50) ec50->ti cc50->ti

Experimental workflow for anti-HIV cytopathic effect assay.

This compound was isolated during a bioassay-directed fractionation of an extract from Kadsura japonica that showed anti-hepatitis B virus (HBV) activity. However, the published study did not provide specific quantitative data for this compound's activity against HBsAg (Hepatitis B surface antigen) or HBeAg (Hepatitis B e-antigen). The significant activity was reported for other co-isolated C19 homolignans, taiwanschirins A and B.[1] Further investigation is required to quantify the specific anti-hepatitis potential of this compound.

Antitumor-Promoting Activity

This compound was evaluated for its potential to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA), a process often used as a screen for potential antitumor promoters. The assay was induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.

Quantitative Data: Antitumor-Promoting Activity of this compound

CompoundAssay TypeInducerCell LineMolar Ratio (Compound/TPA)Inhibition of EBV-EA (%)Cell Viability (%)Reference
This compoundEBV-EA InductionTPARaji100016.5 ± 0.660Chen et al., 2002

Experimental Protocol: Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This assay assesses the ability of a compound to inhibit the TPA-induced lytic cycle of EBV in latently infected cells, which serves as a model for tumor promotion.

  • Cell Culture: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are maintained in appropriate culture medium.

  • Induction: The Raji cells are treated with TPA to induce the expression of the EBV early antigen (EA).

  • Compound Treatment: Concurrently with TPA induction, the cells are treated with this compound at a specific molar ratio relative to TPA.

  • Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for the expression of EA.

  • Immunofluorescence Staining: Following incubation, the cells are harvested, smeared on slides, and fixed. The expression of EBV-EA is detected using indirect immunofluorescence with human sera containing high-titer antibodies against EA, followed by a fluorescein-conjugated secondary antibody.

  • Microscopy and Data Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibition rate is calculated relative to the control group treated with TPA alone. Cell viability is also assessed to rule out cytotoxicity as the cause of reduced EA expression.

EBV_EA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis raji_cells Raji Cells induction_treatment Induction with TPA and co-treatment with this compound raji_cells->induction_treatment tpa TPA (Inducer) tpa->induction_treatment compound This compound compound->induction_treatment incubation Incubation (48 hours) induction_treatment->incubation staining Immunofluorescence Staining for EBV-EA incubation->staining viability_check Assess Cell Viability incubation->viability_check counting Fluorescence Microscopy (Count EA-positive cells) staining->counting inhibition_calc Calculate % Inhibition counting->inhibition_calc

Experimental workflow for EBV-EA induction assay.

Discussion and Future Directions

The available data, while limited, suggests that this compound possesses biological activities that warrant further investigation. The anti-HIV activity, indicated by its EC50 value, is a promising starting point for mechanistic studies and potential lead optimization. The modest antitumor-promoting activity suggests that this compound or its derivatives could be explored for their chemopreventive potential.

To advance the understanding of this compound's therapeutic potential, the following research is recommended:

  • Comprehensive Antiviral Profiling: Elucidate the specific mechanism of action of its anti-HIV activity, for instance, by investigating its effects on viral entry, reverse transcriptase, integrase, or protease.

  • In-depth Antitumor Studies: Conduct further studies to confirm the antitumor-promoting activity in different cancer cell lines and explore the underlying molecular pathways. Investigation into its effects on key signaling pathways involved in cancer, such as NF-κB, MAPK, or PI3K/Akt, would be valuable.

  • Quantification of Anti-Hepatitis Activity: Perform dedicated studies to determine the specific EC50 or IC50 values of this compound against HBV replication and antigen production.

  • Pharmacokinetic and In Vivo Studies: Should in vitro studies yield more potent analogs, investigation of the pharmacokinetic properties and in vivo efficacy of this compound in relevant animal models would be the next logical step.

Conclusion

This compound is a natural product with documented anti-HIV and potential antitumor-promoting activities. While the current body of research is not extensive, the existing data provides a solid foundation for more detailed preclinical investigations. Further research is essential to fully characterize its biological activities, elucidate its mechanisms of action, and evaluate its potential as a lead compound in drug discovery programs.

References

Preliminary In Vitro Studies on Heteroclitin F: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin F, a triterpenoid (B12794562) compound isolated from the stems of Kadsura heteroclita (Roxb.) Craib, has been the subject of preliminary in vitro investigations to explore its potential biological activities. This technical guide synthesizes the currently available data on the cytotoxic and anti-HIV activities of this compound and related compounds from the same plant genus. Due to the limited specific data on this compound, this document also incorporates information from structurally similar triterpenoids to provide a broader context for its potential mechanisms and therapeutic applications.

Quantitative Data Summary

The in vitro biological activities of this compound and related triterpenoids from Kadsura species are summarized below. It is important to note that specific IC50 values for the cytotoxicity of this compound have not been detailed in the available literature; however, it has been reported to exhibit moderate activity.

**Table 1: In Vitro Cytotoxicity of Triterpenoids from *Kadsura heteroclita***

Compound Cell Line Activity IC50 (µM)
Heteroclitalactone F Bel-7402 (Human Hepatoma) Moderate Not Reported
BGC-823 (Human Gastric Carcinoma) Moderate Not Reported
MCF-7 (Human Breast Adenocarcinoma) Moderate Not Reported
HL-60 (Human Promyelocytic Leukemia) Moderate Not Reported
Heteroclitalactone D HL-60 (Human Promyelocytic Leukemia) Strong 6.76
Compound 7 (unnamed) HL-60 (Human Promyelocytic Leukemia) Weak 50.0

**Table 2: In Vitro Anti-HIV Activity of Compounds from *Kadsura heteroclita***

Compound Activity EC50 (µg/mL) Therapeutic Index (TI)
This compound Weak Not Reported Not Reported
Compound 6 (unnamed) Moderate 1.6 52.9
Compound 12 (unnamed) Moderate 1.4 65.9

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to assess the biological activities of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Human tumor cell lines (e.g., Bel-7402, BGC-823, MCF-7, HL-60) are harvested during their logarithmic growth phase.
  • Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well.[1]
  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds (e.g., this compound) are prepared in dimethyl sulfoxide (B87167) (DMSO).
  • The compounds are serially diluted with culture medium to achieve a range of final concentrations.
  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A control group receives medium with DMSO only.
  • The plates are incubated for an additional 72 hours under the same conditions.[1]

3. MTT Addition and Incubation:

  • Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

4. Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.
  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
  • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
  • The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[1]

5. Data Analysis:

  • The cell viability is calculated as a percentage of the control.
  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Anti-HIV Assay (p24 Antigen Capture ELISA)

The anti-HIV activity is often determined by measuring the inhibition of viral replication, commonly by quantifying the p24 capsid protein, a marker for the presence of HIV.

1. Cell Culture and Infection:

  • C8166 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
  • An appropriate amount of the HIV-1 virus stock is used to infect the C8166 cells.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium.
  • The infected cells are treated with the different concentrations of the test compounds. A positive control (e.g., a known antiretroviral drug) and a negative control (no compound) are included.

3. Incubation:

  • The treated and infected cells are incubated at 37°C in a 5% CO2 incubator for a period that allows for viral replication (typically several days).

4. Sample Collection and p24 Measurement:

  • After the incubation period, the cell culture supernatant is collected.
  • The concentration of the HIV-1 p24 antigen in the supernatant is quantified using a p24 Antigen Capture ELISA kit according to the manufacturer's instructions. This assay typically involves the following steps:
  • Coating a 96-well plate with a capture antibody specific for p24.
  • Adding the cell culture supernatants to the wells.
  • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
  • Measuring the absorbance using a microplate reader.

5. Data Analysis:

  • The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated samples to the untreated control.
  • The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is determined.
  • The 50% cytotoxic concentration (CC50) is also determined for the host cells to calculate the therapeutic index (TI = CC50/EC50).

Signaling Pathways and Mechanisms of Action

Specific signaling pathways modulated by this compound have not yet been elucidated. However, studies on other triterpenoids isolated from the Kadsura genus suggest potential mechanisms of action. Triterpenoids from Kadsura coccinea have been shown to exert anti-inflammatory effects by significantly inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages.[3][4] Furthermore, some of these compounds have demonstrated the ability to inhibit the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells.[3][4] These activities suggest that triterpenoids from Kadsura may interfere with inflammatory signaling cascades, which are often dysregulated in cancer and other diseases.

Visualizations

Experimental_Workflow_for_In_Vitro_Screening cluster_extraction Compound Isolation cluster_assays In Vitro Bioassays cluster_data Data Analysis cluster_conclusion Outcome plant_material Kadsura heteroclita Stems extraction Extraction & Partitioning plant_material->extraction chromatography Column Chromatography extraction->chromatography pure_compound This compound chromatography->pure_compound cytotoxicity Cytotoxicity Assay (e.g., MTT) pure_compound->cytotoxicity Test on Cancer Cell Lines antiviral Anti-HIV Assay (e.g., p24 ELISA) pure_compound->antiviral Test on HIV-infected Cell Lines ic50 Determine IC50 cytotoxicity->ic50 ec50 Determine EC50 & TI antiviral->ec50 conclusion Identify Lead Compound for Further Studies ic50->conclusion ec50->conclusion

Caption: Workflow for the in vitro screening of natural products.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 add_compound Add Test Compound (this compound) incubate1->add_compound incubate2 Incubate for 72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

Preliminary in vitro studies indicate that this compound possesses moderate cytotoxic activity against a panel of human cancer cell lines and weak anti-HIV activity. While specific quantitative data for this compound is currently limited, the bioactivity profile of related triterpenoids from Kadsura species suggests a potential for anti-inflammatory and anti-proliferative effects. Further research is warranted to elucidate the precise mechanisms of action, determine specific IC50 and EC50 values for this compound, and explore its therapeutic potential in greater detail. The experimental protocols provided herein offer a standardized framework for future investigations into this and other novel natural products.

References

Heteroclitin F: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on Heteroclitin F is limited. This document synthesizes information from studies on closely related dibenzocyclooctadiene lignans (B1203133) to infer the potential therapeutic targets and mechanisms of action of this compound. The presented data and pathways should be considered predictive and serve as a guide for future research.

Introduction

This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita. Lignans of this class have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, based on the established activities of similar compounds. We will delve into its potential mechanisms of action, supported by quantitative data from related molecules, detailed experimental methodologies, and visual representations of the implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Potential Therapeutic Applications

Based on the bioactivities of related dibenzocyclooctadiene lignans, this compound is a promising candidate for further investigation in the following therapeutic areas:

  • Oncology: The antiproliferative and pro-apoptotic effects observed in similar lignans suggest a potential role for this compound in cancer therapy.

  • Inflammatory Diseases: The potent anti-inflammatory properties of this class of compounds indicate that this compound could be developed for the treatment of chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

Quantitative Bioactivity Data of Related Dibenzocyclooctadiene Lignans

The following table summarizes the quantitative bioactivity data for several dibenzocyclooctadiene lignans, offering a comparative reference for the potential potency of this compound.

CompoundBioactivityAssay SystemIC50/EC50Reference
Gomisin NAnti-inflammatory (NO inhibition)LPS-stimulated RAW264.7 cells10.7 μM[1]
Rubrisandrin AAnti-inflammatory (NO inhibition)LPS-stimulated RAW264.7 cells12.5 μM[2]
Gomisin JAnti-inflammatory (NO inhibition)LPS-stimulated RAW264.7 cells15.3 μM[1][2]
Schisantherin AAnti-cancer (Cytotoxicity)A549 human lung carcinoma cells~20 μM[3]
Gomisin AAnti-cancer (Cytotoxicity)HL-60 human leukemia cells14.59 μM[4]
Schisandrin BReversal of Multidrug ResistanceDoxorubicin-resistant K562/DOX cells~5 μM

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of dibenzocyclooctadiene lignans. These protocols can be adapted for the investigation of this compound.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.

experimental_workflow_NO_Assay cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW264.7 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate griess Add Griess reagent to supernatant stimulate->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % NO inhibition measure->calculate

Workflow for Nitric Oxide Production Assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HL-60) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

experimental_workflow_MTT_Assay cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed cancer cells in 96-well plate treat Treat with this compound seed->treat mtt Add MTT solution treat->mtt dissolve Dissolve formazan with DMSO mtt->dissolve measure Measure absorbance at 570 nm dissolve->measure calculate Calculate % cell viability measure->calculate

Workflow for MTT Cell Viability Assay.

Potential Signaling Pathways and Therapeutic Targets

The anti-inflammatory and anti-cancer activities of dibenzocyclooctadiene lignans are attributed to their ability to modulate key signaling pathways.

Anti-inflammatory Signaling Pathways

This compound may exert its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways .[5][6] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators.

  • NF-κB Pathway: Dibenzocyclooctadiene lignans have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, suppresses the transcription of pro-inflammatory genes.[6]

  • MAPK Pathway: These compounds can also inhibit the phosphorylation of key MAPKs, including ERK, JNK, and p38, thereby blocking downstream inflammatory responses.[6]

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK HeteroclitinF This compound HeteroclitinF->MAPKs inhibits HeteroclitinF->IKK inhibits AP1 AP-1 MAPKs->AP1 activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammation promotes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates NFκB_nucleus->Inflammation promotes

Inhibition of NF-κB and MAPK pathways.

Anti-cancer Signaling Pathways

The potential anti-cancer effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest , potentially involving the PI3K/Akt and MAPK signaling pathways .[4][7]

  • Apoptosis Induction: Dibenzocyclooctadiene lignans can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

  • Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[3][8] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).

  • PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway, which is a key survival pathway in many cancers, can lead to decreased cell proliferation and increased apoptosis.

anti_cancer_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk_cancer MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation HeteroclitinF This compound PI3K PI3K HeteroclitinF->PI3K inhibits MAPKs_cancer MAPKs HeteroclitinF->MAPKs_cancer modulates Cyclins_CDKs Cyclins/CDKs HeteroclitinF->Cyclins_CDKs downregulates Bcl2 Bcl-2 family HeteroclitinF->Bcl2 modulates Akt Akt PI3K->Akt activates Akt->Cyclins_CDKs promotes proliferation Akt->Bcl2 inhibits apoptosis MAPKs_cancer->Cyclins_CDKs MAPKs_cancer->Bcl2 CellCycleArrest G0/G1 Phase Arrest Cyclins_CDKs->CellCycleArrest Caspases Caspases Bcl2->Caspases regulates Apoptosis Apoptosis Caspases->Apoptosis induces

Modulation of PI3K/Akt and MAPK pathways in cancer.

Conclusion and Future Directions

While direct experimental evidence for this compound is still emerging, the extensive research on related dibenzocyclooctadiene lignans provides a strong foundation for predicting its therapeutic potential. The data and pathways outlined in this guide suggest that this compound is a promising candidate for further investigation as an anti-inflammatory and anti-cancer agent.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable comprehensive biological evaluation.

  • In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies to confirm its anti-inflammatory and anti-cancer activities and to elucidate its precise mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the structure-activity relationships and to optimize its therapeutic properties.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of this compound to assess its drug-like properties.

By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for cancer and inflammatory diseases.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin F, a C19 homolignan, is a naturally occurring compound found in several species of the genus Kadsura, notably Kadsura heteroclita, Kadsura interior, and Kadsura japonica. These plants have a rich history in traditional medicine, particularly in China and Japan, where they have been used for centuries to treat a variety of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of these plants, the phytochemical context of this compound, and explores the potential pharmacological activities and mechanisms of action of the broader class of dibenzocyclooctadiene lignans (B1203133), to which this compound belongs. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing the available scientific data, detailing experimental protocols, and visualizing potential signaling pathways.

Ethnobotanical Uses of Kadsura Species

Plants from the Kadsura genus, belonging to the Schisandraceae family, have long been utilized in traditional Chinese medicine and other folk medicine systems. The primary species known to contain this compound, Kadsura heteroclita and Kadsura japonica, are particularly valued for their medicinal properties.

Traditionally, the stems, roots, and fruits of these plants are used to prepare decoctions, powders, and extracts. The core ethnobotanical applications revolve around the treatment of inflammatory and pain-related conditions.

Key Traditional Uses:

  • Rheumatoid Arthritis and Joint Pain: The most prominent use of Kadsura species is in the treatment of rheumatoid arthritis, general joint pain, and muscle spasms. In traditional Chinese medicine, these conditions are often attributed to "wind" and "dampness," and Kadsura preparations are believed to dispel these pathogenic factors and promote blood circulation to alleviate pain and inflammation.[1][2]

  • Hepatitis: There is a history of using Kadsura heteroclita for the treatment of hepatitis.[1][3] This suggests a traditional understanding of its potential hepatoprotective effects.

  • Gastrointestinal Disorders: These plants have also been used to address various digestive issues, including gastritis and gastroenteritis.[4][5]

  • General Vitality and Tonics: Kadsura japonica has been used as a tonic to invigorate blood circulation, soothe joint pain, and alleviate fatigue.[4] It was also recommended for individuals recovering from illness.[4]

Phytochemistry of Kadsura Species

The medicinal properties of Kadsura species are attributed to a rich diversity of secondary metabolites. The most significant classes of compounds isolated from these plants are lignans and triterpenoids.[1][3]

This compound and Related Lignans:

This compound is a member of the dibenzocyclooctadiene lignan (B3055560) family, which are characteristic constituents of the Schisandraceae family. Its chemical formula is C₂₇H₃₀O₁₀. Numerous other lignans, including other Heteroclitins (D, G, H, I, J, P, Q, R, and S) and related compounds like gomisin and schisandrin, have also been isolated from Kadsura species.[1][6][7][8]

Biological Activities and Potential Therapeutic Applications

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of dibenzocyclooctadiene lignans from Kadsura and the closely related Schisandra genus have been the subject of extensive pharmacological research. These studies provide a strong basis for understanding the potential therapeutic applications of plants containing this compound and for guiding future research on the specific compound itself.

Anti-inflammatory Activity

The traditional use of Kadsura for inflammatory conditions is strongly supported by modern scientific research on its constituent lignans.

Quantitative Data on Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans:

CompoundAssayCell LineIC₅₀ ValueReference
Kadsuindutain ANitric Oxide (NO) Production InhibitionLPS-activated RAW264.710.7 µM[9]
Kadsuindutain BNitric Oxide (NO) Production InhibitionLPS-activated RAW264.715.2 µM[9]
Kadsuindutain CNitric Oxide (NO) Production InhibitionLPS-activated RAW264.712.5 µM[9]
Kadsuindutain DNitric Oxide (NO) Production InhibitionLPS-activated RAW264.720.3 µM[9]
Kadsuindutain ENitric Oxide (NO) Production InhibitionLPS-activated RAW264.734.0 µM[9]
Schizanrin FNitric Oxide (NO) Production InhibitionLPS-activated RAW264.718.9 µM[9]
Schizanrin ONitric Oxide (NO) Production InhibitionLPS-activated RAW264.711.6 µM[9]
Schisantherin JNitric Oxide (NO) Production InhibitionLPS-activated RAW264.713.8 µM[9]
Antiviral Activity

Several compounds from Kadsura heteroclita have been investigated for their anti-HIV activity. While this compound was reported to have weak anti-HIV activity, other lignans from the same plant showed moderate effects.

Quantitative Data on Anti-HIV Activity of Lignans from Kadsura heteroclita:

CompoundCell LineEC₅₀ (µg/mL)Therapeutic Index (TI)Reference
InteriorinC81661.652.9
Interiorin BC81661.465.9
Cytotoxic Activity

Dibenzocyclooctadiene lignans have also been evaluated for their potential as anticancer agents.

Quantitative Data on Cytotoxic Activity of Dibenzocyclooctadiene Lignans:

CompoundCell LineIC₅₀ ValueReference
Kadheterin AHL-6014.59 µM[8]
Heilaohulignan CHepG-29.92 µM[10]

Experimental Protocols

Isolation of this compound and Related Lignans

The general procedure for isolating this compound and other lignans from Kadsura species involves solvent extraction followed by chromatographic separation.

General Protocol:

  • Extraction: The dried and powdered plant material (stems or roots) is extracted with a non-polar solvent such as cyclohexane (B81311) or a polar solvent like ethanol.

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of the compounds can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.

Signaling Pathways

The anti-inflammatory effects of dibenzocyclooctadiene lignans are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound have not been elucidated, studies on related lignans provide a strong indication of the likely mechanisms.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[11] Lignans from Kadsura and Schisandra have been shown to suppress the activation of these pathways.[4]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IκBα IκBα IKK_complex->IκBα phosphorylates, leading to degradation NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation MAPKK MAPKK (MKKs) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Heteroclitin_F This compound (Proposed) Heteroclitin_F->IKK_complex Inhibits Heteroclitin_F->MAPKK Inhibits DNA DNA NFκB_nuc->DNA AP1->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some dibenzocyclooctadiene lignans have been shown to activate the Nrf2 pathway, which can contribute to their anti-inflammatory and neuroprotective effects.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Heteroclitin_F This compound (Proposed) Heteroclitin_F->Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_genes

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

The ethnobotanical uses of plants containing this compound, particularly for inflammatory conditions, are well-documented in traditional medicine. Modern phytochemical and pharmacological studies on the constituent dibenzocyclooctadiene lignans have provided a scientific basis for these traditional applications, highlighting their anti-inflammatory, antiviral, and cytotoxic potential. The inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, and the activation of the protective Nrf2 pathway, appear to be key mechanisms of action for this class of compounds.

However, there is a notable lack of specific research on this compound itself. To fully understand its therapeutic potential, future research should focus on:

  • Quantitative Biological Evaluation: Systematic screening of pure this compound for its anti-inflammatory, antiviral, cytotoxic, and hepatoprotective activities to determine its potency (IC₅₀/EC₅₀ values).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new drugs based on a foundation of traditional ethnobotanical knowledge.

References

Methodological & Application

Application Note: Spectroscopic Analysis of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the spectroscopic analysis of Heteroclitin F, a lignan (B3055560) found in Kadsura heteroclita. Due to the limited availability of public domain experimental data for this compound, this note focuses on the theoretical spectroscopic properties derived from its known structure and provides detailed, generalized protocols for the application of standard spectroscopic techniques in natural product analysis. These methodologies are fundamental for the structural elucidation and characterization of complex organic molecules in drug discovery and development.

Introduction to this compound

This compound is a member of the dibenzocyclooctadiene lignan family, a class of natural products known for their diverse biological activities. The structural characterization of such compounds is crucial for understanding their therapeutic potential. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy, are indispensable tools for elucidating the intricate molecular architecture of natural products like this compound.

Spectroscopic Data Summary

As of the compilation of this document, detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or public databases. However, based on its chemical structure obtained from PubChem (CID 44575996), the following data can be predicted.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule.

Parameter Predicted Value
Molecular FormulaC₂₇H₃₀O₁₀[1]
Molecular Weight514.5 g/mol [1]
Exact Mass514.1839 g/mol
Predicted [M+H]⁺515.1913 m/z
Predicted [M+Na]⁺537.1733 m/z
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the functional groups in its structure.

Functional Group Expected Absorption Range (cm⁻¹)
O-H (Alcohol/Phenol)3500-3200 (broad)
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Ester)1750-1735
C=O (Ketone)1725-1705
C=C (Aromatic)1600-1450
C-O (Ether/Ester)1300-1000
Ultraviolet-Visible (UV) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The presence of aromatic rings and carbonyl groups in this compound suggests absorption in the UV region.

Chromophore Predicted λmax (nm)
Benzoyl moiety~230-280
α,β-unsaturated ketone~220-250 and ~310-330
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. Without experimental data, a table of chemical shifts cannot be provided. However, a typical analysis would involve ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a natural product like this compound.

Mass Spectrometry (High-Resolution)

Objective: To determine the accurate molecular weight and elemental composition.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to scan from m/z 100 to 1000.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Scan in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to specific functional groups.

Ultraviolet-Visible (UV) Spectroscopy

Objective: To investigate the electronic conjugation and chromophores within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (typically in the range of 10-100 µM).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a reference in the reference cuvette.

    • Place the sample solution in the sample cuvette.

    • Scan the sample over a wavelength range of 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the complete molecular structure and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400-600 MHz).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number, environment, and coupling of protons.

    • Acquire a ¹³C NMR spectrum to determine the number and type of carbon atoms.

    • Perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts (δ) and coupling constants (J) to deduce the structure.

    • Combine all 1D and 2D NMR data to assemble the complete molecular structure.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway for its characterization.

Spectroscopic_Analysis_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Isolation Natural Source (e.g., Kadsura heteroclita) Extraction Extraction Isolation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS Molecular Formula IR Infrared (IR) Spectroscopy Pure_Compound->IR Functional Groups UV UV-Vis Spectroscopy Pure_Compound->UV Chromophores NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Carbon-Hydrogen Framework Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration UV->Data_Integration NMR->Data_Integration Structure Proposed Structure of This compound Data_Integration->Structure Confirmation Structure Confirmation Structure->Confirmation Logical_Relationship_Diagram cluster_Spectroscopic_Techniques Spectroscopic Techniques cluster_Structural_Information Derived Structural Information Heteroclitin_F This compound NMR NMR (¹H, ¹³C, 2D) Heteroclitin_F->NMR MS MS Heteroclitin_F->MS IR IR Heteroclitin_F->IR UV UV-Vis Heteroclitin_F->UV Connectivity Connectivity & Stereochemistry NMR->Connectivity Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Functional_Groups Functional Groups IR->Functional_Groups Conjugated_Systems Conjugated Systems UV->Conjugated_Systems Final_Structure Complete 3D Structure Connectivity->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Conjugated_Systems->Final_Structure

References

Application Note: Quantitative Analysis of Heteroclitin F in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heteroclitin F is a sesquiterpenoid lactone first identified in plants of the Kadsura genus.[1] Preliminary studies have indicated potential biological activities, including weak anti-HIV activity, making it a compound of interest for further pharmacological and toxicological evaluation.[2][3] To facilitate such research, a robust and sensitive analytical method for the accurate quantification of this compound in various biological matrices is essential. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for analyzing complex biological samples.[4][5][6][7] This application note details a validated LC-MS/MS method for the quantitative analysis of this compound.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis using LC-MS/MS, and concludes with data processing and quantification.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection (e.g., Plasma, Tissue Homogenate) Protein Precipitation Protein Precipitation (with Acetonitrile) Sample Collection->Protein Precipitation Centrifugation Centrifugation (12,000 rpm, 10 min, 4°C) Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Filtration Filtration (0.22 µm filter) Supernatant Transfer->Filtration Injection Injection into LC-MS/MS System Filtration->Injection Chromatographic Separation Chromatographic Separation (C18 Column) Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry (MRM Mode) Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Fig. 1: Experimental workflow for the quantitative analysis of this compound.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., a structurally similar sesquiterpenoid lactone not present in the sample

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, rat liver microsomes)

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.095
7.095
7.110
10.010

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 500 °C
Capillary Voltage 3.0 kV
MRM Transitions See Table 4

Table 4: MRM Transitions for this compound and Internal Standard (IS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [To be determined][To be determined][To be determined]
Internal Standard (IS) [To be determined][To be determined][To be determined]

Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energy, need to be determined by infusing a standard solution of this compound and the chosen Internal Standard into the mass spectrometer.

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the Internal Standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw frozen biological samples (e.g., plasma) on ice.

  • To a 100 µL aliquot of the sample in a microcentrifuge tube, add 10 µL of the Internal Standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking 100 µL of the blank biological matrix with the appropriate amount of the working standard solutions to yield final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare these in the same manner as the study samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner as the calibration standards.

Data Analysis

  • Acquire the data using the instrument's software.

  • Integrate the peak areas for this compound and the Internal Standard for all samples, calibration standards, and QC samples.

  • Calculate the ratio of the peak area of this compound to the peak area of the Internal Standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples and QC samples.

Hypothetical Signaling Pathway Modulated by Sesquiterpenoid Lactones

While the specific signaling pathway modulated by this compound is not yet elucidated, many sesquiterpenoid lactones are known to exert their biological effects, such as anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways like the NF-κB pathway. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a potential target for compounds like this compound.

NF-kB Signaling Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNF-α, IL-1β) Receptor Receptor Cytokines->Receptor LPS LPS LPS->Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex activates IkB IkB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Heteroclitin_F This compound (Hypothetical) Heteroclitin_F->IKK_Complex inhibits DNA DNA NFkB_active->DNA Gene_Transcription Gene Transcription (Inflammatory Cytokines, Chemokines, etc.) DNA->Gene_Transcription promotes

Fig. 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The method is suitable for pharmacokinetic, metabolic, and other studies requiring accurate determination of this compound concentrations. The provided workflow and parameters can serve as a starting point for method validation and implementation in a research or drug development setting. Further investigation is warranted to elucidate the specific molecular targets and signaling pathways of this compound to better understand its pharmacological effects.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Heteroclitin F Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Heteroclitin F derivatives and their subsequent structure-activity relationship (SAR) studies, with a focus on their potential as anti-HIV agents.

Introduction

This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita. Lignans (B1203133) of this class have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and antiviral effects.[1] Notably, several dibenzocyclooctadiene lignans isolated from Kadsura and Schisandra species have exhibited anti-HIV activity.[2][3][4] While this compound itself has been reported to have weak anti-HIV activity, its structural scaffold presents a promising starting point for the development of more potent antiviral agents through targeted chemical modifications.[5] The mechanism of action for some dibenzocyclooctadiene lignans has been identified as non-nucleoside reverse transcriptase inhibition (NNRTI), suggesting a clear target for drug design and optimization.[6][7]

These notes outline a strategic approach to synthesize a library of this compound derivatives and evaluate their anti-HIV-1 activity to establish a clear structure-activity relationship.

Synthesis of this compound Derivatives

The total synthesis of dibenzocyclooctadiene lignans is a well-established field, providing a roadmap for the synthesis of this compound and its derivatives.[5][8] A common strategy involves the asymmetric synthesis of the core structure to control the stereochemistry, which is often crucial for biological activity. The proposed synthetic route for this compound derivatives is outlined below.

Proposed General Synthetic Scheme

The synthesis will be based on a convergent strategy, featuring key steps such as asymmetric crotylation, Suzuki-Miyaura coupling, and an atropdiastereoselective biaryl coupling to construct the dibenzocyclooctadiene core.[5][8] Modifications to the aromatic rings (R1, R2, R3, R4) and the cyclooctadiene ring can be introduced at various stages of the synthesis to generate a library of derivatives.

G A Aromatic Precursor A (Substituted Bromobenzaldehyde) C Asymmetric Crotylation A->C B Aromatic Precursor B (Substituted Boronic Acid) E Suzuki-Miyaura Coupling B->E D Homoallylic Alcohol C->D D->E F Biaryl Intermediate E->F G Oxidative Biaryl Coupling F->G H Dibenzocyclooctadiene Core G->H I Functional Group Interconversion H->I J This compound Derivatives I->J

Figure 1: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Hypothetical Derivative (HF-OCH3)

This protocol describes the synthesis of a derivative with an additional methoxy (B1213986) group on one of the aromatic rings.

Materials:

  • Substituted bromobenzaldehyde

  • (R,R)-[N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]

  • Crotyltrichlorosilane

  • Substituted phenylboronic acid

  • Palladium(II) acetate

  • S-Phos

  • Potassium phosphate

  • Thallium(III) trifluoroacetate (B77799)

  • Boron trifluoride diethyl etherate

  • Anhydrous solvents (THF, DMF, Dichloromethane)

  • Standard reagents for workup and purification (ethyl acetate, hexane, silica (B1680970) gel)

Procedure:

  • Asymmetric Crotylation: To a solution of the substituted bromobenzaldehyde in anhydrous dichloromethane (B109758) at -78 °C, add the chiral ligand and Hünig's base. Slowly add a solution of crotyltrichlorosilane. Stir the reaction for 4-6 hours. Quench with saturated sodium bicarbonate solution and extract with dichloromethane. Purify the crude product by flash column chromatography to yield the corresponding homoallylic alcohol.

  • Suzuki-Miyaura Coupling: In a flame-dried flask, combine the homoallylic alcohol, the substituted phenylboronic acid, palladium(II) acetate, S-Phos, and potassium phosphate. Add anhydrous THF and degas the mixture with argon for 15 minutes. Heat the reaction to 80 °C for 12 hours. Cool to room temperature, filter through Celite, and concentrate. Purify the residue by column chromatography to obtain the biaryl intermediate.

  • Oxidative Biaryl Coupling: Dissolve the biaryl intermediate in anhydrous dichloromethane and cool to -40 °C. Add a solution of thallium(III) trifluoroacetate in trifluoroacetic acid dropwise. Stir for 1 hour, then add boron trifluoride diethyl etherate. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane. The crude product is then purified by preparative HPLC to afford the dibenzocyclooctadiene core.

  • Final Functionalization: The core structure can then undergo further modifications, such as demethylation followed by alkylation, to introduce diverse functional groups, yielding the final this compound derivatives.

Structure-Activity Relationship (SAR) Studies

The primary biological activity of interest for this compound derivatives is their anti-HIV-1 activity. The following section details the proposed SAR study and the experimental protocol for activity assessment.

Proposed SAR Study Design

A library of this compound derivatives will be synthesized with systematic modifications at key positions to probe the SAR.

  • Aromatic Ring Substituents (R1, R2, R3, R4):

    • Vary the electronic properties (electron-donating vs. electron-withdrawing groups).

    • Introduce bulky and sterically hindering groups.

    • Modify the position of the substituents.

  • Cyclooctadiene Ring:

    • Modify the stereochemistry of the methyl and hydroxyl groups.

    • Introduce different functional groups in place of the hydroxyl group (e.g., esters, ethers, azides).

  • Biaryl Axis:

    • Synthesize both atropisomers to determine if stereochemistry at the biaryl axis is critical for activity.

Quantitative Data on Anti-HIV Activity of Related Lignans

The following table summarizes the reported anti-HIV-1 activity of several dibenzocyclooctadiene lignans, which will serve as a benchmark for the newly synthesized this compound derivatives.

CompoundSourceEC50 (µg/mL)Therapeutic Index (TI)Reference
Marlignan CSchisandra wilsoniana>20-[2]
Marlignan FSchisandra wilsoniana1.9815.6[2]
Marlignan HSchisandra wilsoniana1.8117.6[2]
Marlignan LSchisandra wilsoniana2.1216.4[2]
Rubrisandrin CSchisandra rubriflora2.2615.4[4]
Gomisin GSchisandra rubriflora0.9824.6[4]
Heteroclitin IKadsura heteroclita--[5][6]
Heteroclitin JKadsura heteroclita--[5][6]
Compound 6 (from K. heteroclita)Kadsura heteroclita1.652.9[5][6]
Compound 12 (from K. heteroclita)Kadsura heteroclita1.465.9[5][6]
Experimental Protocol: Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the synthesized this compound derivatives will be evaluated using a cell-based assay that measures the inhibition of virus-induced cytopathic effects.

Materials:

  • MT-4 cells

  • HIV-1 (IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Zidovudine (AZT) as a positive control

  • 96-well microtiter plates

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Just before use, wash the cells and resuspend them in fresh medium at a concentration of 6 x 10^5 cells/mL.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the positive control (AZT) in culture medium.

  • Infection and Treatment: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the diluted compounds. Then, add 50 µL of HIV-1 suspension (at a multiplicity of infection of 0.01). Include mock-infected and virus-only controls.

  • Incubation: Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 5 days.

  • MTT Assay: After incubation, add 20 µL of MTT solution (7.5 mg/mL in PBS) to each well and incubate for another 3 hours.

  • Data Analysis: Add 100 µL of a lysis buffer (20% SDS, 50% DMF) and incubate overnight. Measure the absorbance at 570 nm. Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves. The therapeutic index (TI) is calculated as CC50/EC50.

G A Prepare MT-4 Cell Suspension C Plate Cells and Add Compounds A->C B Serially Dilute This compound Derivatives B->C D Infect with HIV-1 C->D E Incubate for 5 Days D->E F Add MTT Reagent E->F G Incubate for 3 Hours F->G H Lyse Cells and Read Absorbance G->H I Calculate EC50, CC50, and TI H->I

Figure 2: Workflow for the anti-HIV-1 activity assay.

Proposed Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Based on studies of other dibenzocyclooctadiene lignans, a likely mechanism of action for active this compound derivatives is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[6][7] These compounds are hypothesized to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

G cluster_0 HIV Life Cycle cluster_1 Inhibition HIV HIV Virion Binding Binding and Fusion HIV->Binding HostCell Host T-Cell Uncoating Uncoating Binding->Uncoating ViralRNA Viral RNA Uncoating->ViralRNA RT Reverse Transcriptase ViralRNA->RT ViralDNA Viral DNA RT->ViralDNA Integration Integration ViralDNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription ViralProteins Viral Proteins Transcription->ViralProteins Assembly Assembly ViralProteins->Assembly Budding Budding Assembly->Budding NewVirion New HIV Virion Budding->NewVirion HeteroclitinF This compound Derivative Inhibition Inhibition Inhibition->RT

Figure 3: Proposed mechanism of action of this compound derivatives as NNRTIs.
Experimental Protocol: HIV-1 Reverse Transcriptase Assay

To confirm the NNRTI activity of the most potent this compound derivatives, a cell-free enzymatic assay can be performed.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP

  • Reaction buffer (Tris-HCl, KCl, MgCl₂)

  • NNRTI control (e.g., Nevirapine)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative or the control NNRTI.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubation: Incubate the reaction at 37 °C for 1 hour.

  • Termination and Precipitation: Stop the reaction by adding cold 10% trichloroacetic acid (TCA). Precipitate the newly synthesized DNA on ice for 30 minutes.

  • Filtration and Washing: Collect the precipitate by filtering through glass fiber filters. Wash the filters with 5% TCA and then with ethanol.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of RT activity at each compound concentration and determine the IC50 value.

By following these protocols, researchers can systematically synthesize and evaluate this compound derivatives to identify novel and potent anti-HIV agents and establish a robust structure-activity relationship to guide further drug development efforts.

References

Application Notes and Protocols for Evaluating the Bioactivity of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential bioactivities of Heteroclitin F, a lignan (B3055560) isolated from Kadsura heteroclita, using established cell-based assays. The protocols detailed below focus on assessing its anti-inflammatory and cytotoxic properties, activities suggested by studies on the extracts of the plant source.[1]

Anti-Inflammatory Activity Evaluation

Application Note:

Inflammation is a critical physiological response, but its dysregulation can lead to various chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[2] This section outlines a protocol to determine the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production and pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol: Anti-Inflammatory Assay

Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve final concentrations for testing (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (untreated cells) should also be included.

  • Nitric Oxide (NO) Assay (Griess Test):

    • After the incubation period, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Collect the remaining cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT or similar): It is crucial to perform a concurrent cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Presentation:

Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)Cell Viability (%)
Untreated Control-100
LPS Control-100
This compound1
5
10
25
50
Dexamethasone10

Data should be presented as mean ± standard deviation from at least three independent experiments.

Workflow and Signaling Pathway Diagrams:

G cluster_0 Experimental Workflow: Anti-Inflammatory Assay A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G

Caption: Workflow for the anti-inflammatory assay.

G cluster_1 Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes HeteroclitinF This compound HeteroclitinF->IKK HeteroclitinF->IkB

Caption: Potential inhibition of the NF-κB pathway by this compound.

Cytotoxic (Anti-Cancer) Activity Evaluation

Application Note:

The evaluation of cytotoxic activity is a fundamental first step in the discovery of new anti-cancer agents. This involves assessing a compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines. While extracts from Kadsura heteroclita have shown cytotoxic activities, the specific effect of this compound needs to be determined.[1] The following protocols describe how to measure the anti-proliferative effects and the induction of apoptosis by this compound.

Experimental Protocol 1: Anti-Proliferative Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Experimental Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis through the activation of executioner caspases.

Materials:

  • Cancer cell line of interest

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around its IC50 value for a specified time (e.g., 24 hours). Include appropriate controls.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation:

Table 2: Anti-Proliferative Activity (IC50) of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
HeLaCervical Cancer
MCF-7Breast Cancer
A549Lung Cancer
Doxorubicin(Positive Control)

Table 3: Caspase-3/7 Activation by this compound

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Relative Luminescence Units)
Untreated Control-
This compoundIC50 / 2
IC50
IC50 x 2
Staurosporine(Positive Control)

Workflow and Signaling Pathway Diagrams:

G cluster_2 Experimental Workflow: Cytotoxicity Assays A Seed Cancer Cells B Treat with this compound A->B C Incubate (48-72h for MTT, 24h for Caspase) B->C D MTT Assay C->D E Caspase-3/7 Assay C->E F Measure Absorbance (Calculate IC50) D->F G Measure Luminescence (Apoptosis Induction) E->G

Caption: Workflow for cytotoxicity and apoptosis assays.

G cluster_3 Simplified Apoptotic Pathway HeteroclitinF This compound CellStress Cellular Stress HeteroclitinF->CellStress ProCasp9 Pro-Caspase-9 CellStress->ProCasp9 Casp9 Activated Caspase-9 ProCasp9->Casp9 ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Casp37 Activated Caspase-3/7 ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Induction of apoptosis via caspase activation by this compound.

References

Application Notes and Protocols for In Vivo Studies of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the therapeutic potential of Heteroclitin F, a lignan (B3055560) isolated from Kadsura heteroclita.[1][2] Drawing from the ethnobotanical uses of the plant source for inflammatory conditions and the common biological activities of related natural products, these protocols focus on assessing the anti-inflammatory and anti-cancer properties of this compound.[1]

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan derived from the stems of Kadsura heteroclita.[2] Plants of the Kadsura genus have a history of use in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders, suggesting potential anti-inflammatory and analgesic effects.[1] While direct in vivo studies on this compound are limited, related compounds have shown various biological activities, including weak anti-HIV activity.[1][2] Given the background of the plant source, investigating the anti-inflammatory and potential cytotoxic effects of this compound in vivo is a logical step in its preclinical development.

Proposed In Vivo Experimental Designs

The following experimental designs are proposed to elucidate the biological activity of this compound in living organisms. The selection of appropriate animal models is crucial for obtaining relevant and translatable data.[3][4][5]

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used and well-characterized model is suitable for screening novel compounds for acute anti-inflammatory effects.

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 200-250g for rats, 25-30g for mice).

Experimental Groups:

  • Vehicle Control: (e.g., 0.5% Carboxymethylcellulose)

  • Positive Control: Indomethacin (10 mg/kg)

  • This compound: Low Dose (e.g., 25 mg/kg)

  • This compound: Medium Dose (e.g., 50 mg/kg)

  • This compound: High Dose (e.g., 100 mg/kg)

Anti-Cancer Activity: Xenograft Tumor Model

This model is the standard for assessing the in vivo efficacy of potential anti-cancer compounds using human cancer cell lines implanted in immunodeficient mice.[6]

Objective: To determine the effect of this compound on tumor growth.

Animal Model: Athymic nude mice (nu/nu) or SCID mice (4-6 weeks old).

Cell Line: A suitable human cancer cell line (e.g., HeLa for cervical cancer, BGC-823 for gastric cancer, based on cytotoxic data of related compounds) should be selected.[1]

Experimental Groups:

  • Vehicle Control: (e.g., Saline or appropriate solvent)

  • Positive Control: (e.g., Cisplatin or Doxorubicin at a standard dose)

  • This compound: Low Dose (e.g., 25 mg/kg)

  • This compound: Medium Dose (e.g., 50 mg/kg)

  • This compound: High Dose (e.g., 100 mg/kg)

Detailed Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema
  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the experimental groups described above (n=6-8 per group).

  • Compound Administration: Administer this compound (at varying doses), the vehicle, or the positive control (Indomethacin) via oral gavage or intraperitoneal injection one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) via ELISA or qPCR.[7][8]

Protocol: Xenograft Tumor Model
  • Acclimatization: House immunodeficient mice in a sterile environment and acclimatize for one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/saline) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the experimental groups (n=8-10 per group).

  • Compound Administration: Administer this compound, vehicle, or the positive control daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal or intravenous injection).

  • Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the animals throughout the study (typically 21-28 days).

  • Euthanasia and Tissue Collection: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Excise the tumors, weigh them, and process them for histopathology, immunohistochemistry (e.g., for proliferation markers like Ki-67), and Western blot analysis of relevant signaling pathways.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
Indomethacin100.60 ± 0.0852.0
This compound251.05 ± 0.1216.0
This compound500.85 ± 0.1032.0
This compound1000.70 ± 0.0944.0

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)% Tumor Growth Inhibition
Vehicle Control-1500 ± 2501.5 ± 0.2-
Positive ControlVaries450 ± 1000.4 ± 0.170.0
This compound251200 ± 2001.2 ± 0.220.0
This compound50900 ± 1500.9 ± 0.1540.0
This compound100600 ± 1200.6 ± 0.160.0

Visualization of Pathways and Workflows

Signaling Pathways

Many anti-inflammatory and anti-cancer natural products modulate the NF-κB and MAPK signaling pathways.[8][9] These pathways are plausible targets for this compound.

G cluster_0 NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes (TNF-α, IL-6, COX-2) Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription This compound This compound This compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 MAPK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) activates AP-1 AP-1 MAPK (p38, JNK)->AP-1 activates Nucleus Nucleus AP-1->Nucleus translocates to Pro-inflammatory & Proliferation Genes Pro-inflammatory & Proliferation Genes Nucleus->Pro-inflammatory & Proliferation Genes activates transcription This compound This compound This compound->MAPKK Potential Inhibition

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Workflow

G Start Start Acclimatization Acclimatization Start->Acclimatization Randomization & Grouping Randomization & Grouping Acclimatization->Randomization & Grouping Model Induction Model Induction (e.g., Carrageenan Injection or Tumor Implantation) Randomization & Grouping->Model Induction Treatment Administration Treatment Administration (this compound, Vehicle, Positive Control) Model Induction->Treatment Administration Data Collection In-life Data Collection (e.g., Paw Volume, Tumor Size, Body Weight) Treatment Administration->Data Collection Endpoint Endpoint Data Collection->Endpoint Endpoint->Data Collection No Euthanasia & Necropsy Euthanasia & Necropsy Endpoint->Euthanasia & Necropsy Yes Ex Vivo Analysis Ex Vivo Analysis (Histology, ELISA, Western Blot) Euthanasia & Necropsy->Ex Vivo Analysis Data Analysis & Reporting Data Analysis & Reporting Ex Vivo Analysis->Data Analysis & Reporting End End Data Analysis & Reporting->End

Caption: General workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Assessing the Anti-HIV Activity of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin F, a lignan (B3055560) isolated from the stems of Kadsura heteroclita, has been identified as a compound with potential anti-HIV activity. Preliminary studies have indicated that this compound exhibits weak anti-HIV activity.[1] This document provides a comprehensive guide with detailed protocols for the systematic evaluation of the anti-HIV-1 activity of this compound. These protocols are designed to be accessible to researchers in the fields of virology, natural product chemistry, and drug discovery.

The following application notes outline a series of established in vitro assays to quantify the efficacy of this compound against HIV-1, determine its cytotoxicity, and elucidate its potential mechanism of action. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is crucial for the preclinical development of any potential antiviral agent.

General Workflow for Assessing Anti-HIV Activity

A systematic approach is essential for the evaluation of a potential anti-HIV compound. The workflow begins with assessing the compound's toxicity to the host cells, followed by evaluating its ability to inhibit viral replication. Finally, mechanistic studies can be performed to identify the specific stage of the HIV-1 life cycle that is targeted by the compound.

G A This compound Stock Solution Preparation B Cytotoxicity Assay (MTT Assay) A->B C p24 Antigen Capture ELISA B->C Determine Non-Toxic Concentrations D Syncytium Formation Assay B->D E Reverse Transcriptase (RT) Activity Assay B->E F Time-of-Addition Assay C->F If Active G Viral Entry/Fusion Assay D->G If Active E->F

Caption: General workflow for assessing the anti-HIV activity of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µg/mL). Add 100 µL of each dilution to the respective wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 4-6 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the anti-HIV assays.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

HIV-1 p24 Antigen Capture ELISA

Principle: This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication. Commercial kits are widely available for this assay.[2][3][4][5]

Protocol:

  • Cell Infection: Seed CEM-SS cells at 5 x 10^4 cells/well in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Virus Addition: Infect the cells with a known amount of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubation: Incubate the infected cells for 4-6 days at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with anti-p24 monoclonal antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected culture supernatants (and p24 standards) to the wells and incubate.

    • Wash the wells and add a biotinylated anti-p24 polyclonal antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a TMB substrate solution.

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis: Construct a standard curve using the p24 standards. Determine the concentration of p24 in each sample. Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits p24 production by 50%. The therapeutic index (TI) is calculated as CC50/EC50.

G A Coat plate with anti-p24 antibody B Block non-specific binding sites A->B C Add culture supernatant (contains p24) and standards B->C D Wash C->D E Add biotinylated anti-p24 antibody D->E F Wash E->F G Add Streptavidin-HRP F->G H Wash G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K HIV_Lifecycle cluster_entry Viral Entry cluster_replication Replication cluster_assembly Assembly & Release Attachment 1. Attachment Fusion 2. Fusion Attachment->Fusion RT 3. Reverse Transcription Fusion->RT Integration 4. Integration RT->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding Inh_Entry Entry Inhibitors Inh_Entry->Fusion Inh_RT RT Inhibitors Inh_RT->RT Inh_Int Integrase Inhibitors Inh_Int->Integration Inh_Prot Protease Inhibitors Inh_Prot->Budding

References

Application Notes and Protocols for Studying the Anti-Lipid Peroxidation Effects of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential anti-lipid peroxidation properties of Heteroclitin F, a compound found in Kadsura heteroclita. The following sections detail the theoretical background, experimental protocols for key assays, and data presentation strategies to facilitate a thorough evaluation of this compound's efficacy in mitigating lipid peroxidation, a critical process in cellular damage and various pathologies.

Introduction to Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes.[1][2][3] This chain reaction, often initiated by reactive oxygen species (ROS), leads to the formation of lipid radicals and a cascade of downstream products, including malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[2] These byproducts can cause significant cellular damage, contributing to the pathogenesis of numerous diseases.[3][4] The study of anti-lipid peroxidation agents is crucial for the development of novel therapeutic strategies against oxidative stress-related disorders.

While the broader extract of Kadsura heteroclita has shown anti-lipid peroxidative effects, specific investigations into this compound are lacking.[5] The protocols outlined below provide a framework for systematically evaluating the potential of this compound to inhibit lipid peroxidation.

Experimental Approaches to Assess Anti-Lipid Peroxidation Activity

A combination of in vitro and cell-based assays is recommended to comprehensively evaluate the anti-lipid peroxidation effects of this compound.

In Vitro Assays

In vitro assays provide a controlled environment to assess the direct inhibitory effect of this compound on lipid peroxidation.

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a major secondary product.[3][6]

Protocol:

  • Preparation of Lipid Substrate: Prepare a liposome (B1194612) suspension or use a biological sample homogenate (e.g., rat liver microsomes).

  • Induction of Lipid Peroxidation: Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Treatment with this compound: Incubate the lipid substrate with various concentrations of this compound and a positive control (e.g., Trolox, Vitamin E) prior to or concurrently with the peroxidation initiator.

  • TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) reagent. Heat the mixture at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.[7]

  • Quantification: Measure the absorbance of the resulting pink chromogen at 532 nm.[8] Calculate the percentage inhibition of lipid peroxidation by this compound compared to the control group.

This method measures the formation of conjugated dienes, which are early products of lipid peroxidation.

Protocol:

  • Sample Preparation: Use a lipid substrate rich in polyunsaturated fatty acids, such as linoleic acid.

  • Initiation and Treatment: Induce peroxidation (e.g., with AAPH) in the presence and absence of varying concentrations of this compound.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

  • Analysis: Determine the inhibitory effect of this compound by comparing the rate of conjugated diene formation in treated versus untreated samples.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant system to study the protective effects of this compound against oxidative stress-induced lipid peroxidation in living cells.

This assay utilizes a fluorescent probe that shifts its emission spectrum upon oxidation, allowing for the quantification of lipid peroxidation in live cells.[9]

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2, HT22) to 80-90% confluency.

  • Probe Loading: Load the cells with the C11-BODIPY581/591 probe.

  • Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration.

  • Induction of Oxidative Stress: Induce lipid peroxidation using an appropriate stimulus (e.g., H₂O₂, tert-butyl hydroperoxide).

  • Flow Cytometry or Fluorescence Microscopy: Analyze the cells using flow cytometry or fluorescence microscopy to measure the shift in fluorescence from red to green, indicating lipid peroxidation.

  • Data Analysis: Quantify the mean fluorescence intensity and calculate the protective effect of this compound.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Anti-Lipid Peroxidation Activity of this compound (TBARS Assay)

Treatment GroupConcentration (µM)MDA Concentration (nmol/mg protein)% Inhibition
Control (Vehicle)-1.5 ± 0.20
Fe²⁺/Ascorbate-5.8 ± 0.5-
This compound14.9 ± 0.415.5
This compound103.2 ± 0.344.8
This compound502.1 ± 0.263.8
Trolox (Positive Control)102.5 ± 0.356.9

Data are presented as mean ± SD (n=3). Statistical significance to be determined by appropriate tests.

Table 2: Protective Effect of this compound on Cellular Lipid Peroxidation (C11-BODIPY Assay)

Treatment GroupConcentration (µM)Green Fluorescence Intensity (Arbitrary Units)% Protection
Control (Untreated)-100 ± 12-
H₂O₂ (100 µM)-450 ± 350
This compound1380 ± 2815.6
This compound10250 ± 2144.4
This compound50150 ± 1866.7
N-acetylcysteine (Positive Control)1000180 ± 2060.0

Data are presented as mean ± SD (n=3). Statistical significance to be determined by appropriate tests.

Visualizing Experimental Workflows and Signaling Pathways

Visual diagrams are essential for understanding the experimental design and the potential mechanisms of action of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays invitro_start Lipid Substrate (e.g., Microsomes, Linoleic Acid) inducer Induce Peroxidation (Fe2+/Ascorbate or AAPH) invitro_start->inducer treatment_invitro Treat with this compound (Various Concentrations) inducer->treatment_invitro tbars TBARS Assay (Measure MDA) treatment_invitro->tbars dienes Conjugated Diene Assay (Measure at 234 nm) treatment_invitro->dienes cell_culture Cell Culture (e.g., HepG2) probe Load with C11-BODIPY Fluorescent Probe cell_culture->probe treatment_cell Treat with this compound probe->treatment_cell oxidative_stress Induce Oxidative Stress (e.g., H2O2) treatment_cell->oxidative_stress analysis Analyze via Flow Cytometry or Fluorescence Microscopy oxidative_stress->analysis

Caption: Experimental workflow for assessing the anti-lipid peroxidation effects of this compound.

lipid_peroxidation_pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane ROS->PUFA Initiation Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH (Propagation) MDA_HNE Malondialdehyde (MDA) 4-Hydroxynonenal (4-HNE) Lipid_Hydroperoxide->MDA_HNE Cell_Damage Cellular Damage (Membrane dysfunction, protein & DNA damage) MDA_HNE->Cell_Damage Heteroclitin_F This compound (Potential Inhibitor) Heteroclitin_F->ROS Scavenging? Heteroclitin_F->Peroxyl_Radical Radical Quenching? Antioxidant_Enzymes Antioxidant Enzymes (e.g., GPx4) Heteroclitin_F->Antioxidant_Enzymes Upregulation? Antioxidant_Enzymes->Lipid_Hydroperoxide Detoxification

Caption: Potential mechanisms of this compound in inhibiting the lipid peroxidation pathway.

Mechanistic Insights and Signaling Pathways

Lipid peroxidation is intricately linked to cellular signaling pathways, particularly those governing oxidative stress response and cell death.[9][10] For instance, the ferroptosis pathway is characterized by iron-dependent lipid peroxidation.[11][12] Investigating the effect of this compound on key proteins in these pathways can provide valuable mechanistic insights.

Further studies could involve:

  • Western Blot Analysis: To measure the expression levels of key antioxidant enzymes like Glutathione Peroxidase 4 (GPX4) and Superoxide Dismutase (SOD) in cells treated with this compound.

  • Gene Expression Analysis: Using qPCR to determine if this compound upregulates the transcription of genes involved in the antioxidant response.

signaling_pathway_investigation cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_intervention Intervention cluster_mechanism Potential Mechanisms Oxidative_Stress Oxidative Stress (e.g., H2O2, RSL3) Lipid_Peroxidation Increased Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Death Cell Death (Ferroptosis) Lipid_Peroxidation->Cell_Death Heteroclitin_F This compound Heteroclitin_F->Lipid_Peroxidation Inhibition Nrf2 Nrf2 Pathway Activation Heteroclitin_F->Nrf2 GPX4 GPX4 Upregulation Heteroclitin_F->GPX4 ROS_Scavenging Direct ROS Scavenging Heteroclitin_F->ROS_Scavenging Nrf2->GPX4 GPX4->Lipid_Peroxidation ROS_Scavenging->Oxidative_Stress

Caption: Logical relationships in investigating the mechanism of this compound's anti-lipid peroxidation effects.

Conclusion

The protocols and guidelines presented here offer a robust framework for the systematic investigation of the anti-lipid peroxidation effects of this compound. By employing a combination of in vitro and cell-based assays, supported by clear data presentation and mechanistic studies, researchers can effectively elucidate the therapeutic potential of this natural compound in combating oxidative stress-mediated cellular damage.

References

Application of Heteroclitin F as a Chemical Marker for Kadsura Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vines that are widely distributed in East and Southeast Asia. Many species of this genus have a long history of use in traditional medicine for treating a range of ailments, including rheumatoid arthritis, gastrointestinal disorders, and inflammatory conditions. The therapeutic effects of Kadsura species are largely attributed to their rich and diverse secondary metabolites, particularly lignans (B1203133) and triterpenoids.

Heteroclitin F is a dibenzocyclooctadiene lignan (B3055560) that has been isolated from Kadsura heteroclita. The unique chemical profiles of different Kadsura species underscore the importance of developing reliable chemical markers for accurate species identification, quality control of herbal preparations, and to support further pharmacological research and drug development. This document provides detailed application notes and protocols for the potential use of this compound as a chemical marker for Kadsura species, with a focus on analytical methodologies and potential biological activities.

While this compound is a known constituent of Kadsura heteroclita, its utility as a definitive chemical marker for distinguishing between different Kadsura species is still under investigation due to a lack of comprehensive quantitative data across the genus. Further studies are required to establish its specificity and concentration variance among different species and even within different plant parts of K. heteroclita.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical NameThis compound[1]
Molecular FormulaC₂₈H₃₄O₈[2]
Molecular Weight498.57 g/mol [2]
ClassDibenzocyclooctadiene Lignan[1]
SourceKadsura heteroclita (Stems)[1]
Table 2: Quantitative Analysis of Representative Lignans in Kadsura heteroclita Stem

Note: This table is adapted from a study on the chemical constituents of K. heteroclita. While this study performed quantitative analysis on several lignans, specific quantitative data for this compound was not provided. The data below is for other representative lignans from the same study and illustrates the typical concentration ranges found in the plant material.

CompoundRetention Time (min)Concentration Range (µg/g)Reference
Schisandrin9.871.23 - 2.45[3]
Gomisin A10.210.89 - 1.76[3]
Deoxyschizandrin11.543.45 - 6.81[3]
Schisantherin A9.530.56 - 1.12[3]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Kadsura Species

This protocol describes a general method for the extraction and isolation of lignans, including this compound, from Kadsura plant material.

1. Materials and Reagents:

  • Dried and powdered Kadsura plant material (stems or roots)

  • Cyclohexane (B81311) or 95% Ethanol (EtOH)

  • Silica (B1680970) gel (for column chromatography)

  • ODS (Octadecylsilane) material (for column chromatography)

  • Methanol (B129727) (MeOH), Acetonitrile (ACN), Ethyl Acetate (B1210297) (EtOAc), Petroleum Ether (for chromatography)

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system

2. Extraction Procedure:

  • Macerate the powdered plant material (e.g., 1 kg) with cyclohexane or 95% EtOH (3 x 5 L) at room temperature for 24 hours for each extraction.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Isolation Procedure:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., from 100:0 to 0:100).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the lignan-rich fractions using ODS column chromatography with a gradient of methanol and water.

  • Perform final purification by semi-preparative HPLC to obtain pure this compound.

Protocol 2: Quantification of this compound using UPLC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of this compound in Kadsura extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is adapted from validated methods for similar dibenzocyclooctadiene lignans.[4]

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered Kadsura sample.

  • Add 25 mL of methanol and perform ultrasonication for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a pure standard of this compound. A precursor ion [M+H]⁺ would be selected, and characteristic product ions would be identified for quantification and qualification.

3. Method Validation: The analytical method should be validated according to ICH guidelines, including:

  • Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a calibration curve (typically r² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be <15%.

  • Accuracy: Determine by performing recovery studies on samples spiked with known amounts of this compound standard. Recoveries should be within an acceptable range (e.g., 85-115%).

  • Stability: Evaluate the stability of the analyte in the prepared samples under different storage conditions.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other dibenzocyclooctadiene lignans from Kadsura species provides insights into its potential biological activities.

Hepatoprotective Effects via Nrf2 Pathway Activation: Dibenzocyclooctadiene lignans from Kadsura coccinea have been shown to protect against acetaminophen-induced hepatotoxicity.[5] The underlying mechanism is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for detoxifying enzymes and antioxidant proteins.

Anti-inflammatory Activity: Lignans isolated from Kadsura induta have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in LPS-activated RAW264.7 cells.[1][6] This inhibition is associated with the interaction of these lignans with inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), key mediators of the inflammatory response.[6]

Mandatory Visualizations

experimental_workflow plant_material Kadsura Plant Material (Dried, Powdered) extraction Extraction (Cyclohexane or 95% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel uplc_msms UPLC-MS/MS Analysis crude_extract->uplc_msms fractions Lignan-Rich Fractions silica_gel->fractions ods_column ODS Column Chromatography fractions->ods_column fractions->uplc_msms purified_fractions Purified Fractions ods_column->purified_fractions prep_hplc Semi-Preparative HPLC purified_fractions->prep_hplc heteroclitin_f Pure this compound prep_hplc->heteroclitin_f heteroclitin_f->uplc_msms quant_data Quantitative Data uplc_msms->quant_data

Caption: Workflow for Extraction, Isolation, and Quantification of this compound.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from toxins) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Lignans Dibenzocyclooctadiene Lignans (e.g., this compound - Putative) Lignans->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Hepatoprotection Hepatoprotection Cytoprotective_Genes->Hepatoprotection

Caption: Putative Hepatoprotective Signaling Pathway of Dibenzocyclooctadiene Lignans.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage (e.g., RAW264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_TNFa iNOS and TNF-α Expression NFkB->iNOS_TNFa NO_production Nitric Oxide (NO) Production iNOS_TNFa->NO_production Inflammation Inflammation NO_production->Inflammation Lignans Dibenzocyclooctadiene Lignans (e.g., this compound - Putative) Lignans->iNOS_TNFa inhibit

Caption: Putative Anti-inflammatory Mechanism of Dibenzocyclooctadiene Lignans.

References

Troubleshooting & Optimization

Troubleshooting low yield in Heteroclitin F extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Heteroclitin F from its natural sources, primarily plants of the Kadsura genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a type of lignan (B3055560), a class of polyphenolic compounds found in plants. Specifically, it is a dibenzocyclooctadiene lignan. Its primary natural sources are the stems and other parts of plants belonging to the Kadsura genus, such as Kadsura heteroclita and Kadsura interior.[1] These plants are used in traditional medicine, and their extracts have been studied for various biological activities, including anti-inflammatory and anti-HIV properties.[2]

Q2: What are the general steps involved in the extraction of this compound?

A2: The general workflow for this compound extraction involves the following key stages:

  • Plant Material Preparation: The plant material (e.g., stems of Kadsura heteroclita) is dried and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to extraction with an appropriate organic solvent to dissolve this compound and other related compounds.

  • Concentration: The solvent containing the extracted compounds is evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is then subjected to chromatographic techniques to isolate and purify this compound from other co-extracted compounds.

Q3: What analytical methods are used to quantify this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are the most common and effective analytical techniques for the identification and quantification of this compound in plant extracts.[3][4] These methods allow for the separation of complex mixtures and provide sensitive and accurate measurements of the compound's concentration.

Troubleshooting Guide for Low this compound Yield

Low yield is a common challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for low this compound yield.

Problem Area 1: Raw Material Quality and Preparation
QuestionPossible CauseRecommended Solution
Is the starting plant material of high quality? Incorrect plant species or chemotype, improper harvesting time (affecting metabolite concentration), or poor storage conditions leading to degradation of this compound.Verify the botanical identity of the plant material. Harvest when the concentration of lignans (B1203133) is reported to be highest. Ensure the material is properly dried and stored in a cool, dark, and dry place to prevent degradation.
Is the plant material properly prepared for extraction? Inadequate grinding or pulverization, resulting in poor solvent penetration.Grind the dried plant material to a fine and uniform powder. A smaller particle size increases the surface area available for extraction, leading to better efficiency.
Problem Area 2: Extraction Process
QuestionPossible CauseRecommended Solution
Is the extraction solvent appropriate? The polarity of the solvent may not be optimal for selectively dissolving this compound.Lignans are typically extracted with solvents of intermediate polarity. Methanol (B129727) and ethanol (B145695) (often in aqueous solutions, e.g., 80% methanol) are commonly used for lignan extraction.[5] For Heteroclitin D, a related compound, cyclohexane (B81311) has been used successfully.[6] Consider performing small-scale trial extractions with different solvents to determine the best one for your specific plant material.
Are the extraction conditions optimized? Suboptimal temperature, extraction time, or extraction method can lead to incomplete extraction.Lignans are generally heat-stable, so extraction at a moderately elevated temperature (e.g., 40-60°C) can improve efficiency.[5] The extraction time should be sufficient to allow for complete diffusion of the solvent into the plant matrix. Methods like sonication or microwave-assisted extraction can enhance yield and reduce extraction time compared to simple maceration.[6][7]
Is this compound degrading during extraction? Although generally stable, prolonged exposure to harsh conditions (e.g., very high temperatures, strong acids or bases) could potentially lead to degradation.Use controlled heating and avoid unnecessarily long extraction times. Ensure the pH of the extraction solvent is near neutral unless a specific pH is required for the procedure.
Problem Area 3: Purification and Isolation
QuestionPossible CauseRecommended Solution
Are you losing this compound during solvent removal? Evaporation at high temperatures can lead to the degradation of some compounds.Use a rotary evaporator under reduced pressure and at a controlled, low temperature (e.g., 40°C) to remove the solvent.[6]
Is the purification method causing a loss of the product? Inefficient separation from other components in the crude extract can lead to low recovery of pure this compound.For purification, techniques like flash chromatography or preparative HPLC are commonly employed.[6][8] Use an appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase chromatography) and a suitable eluent system. Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify and combine the fractions containing this compound, thereby minimizing loss.

Quantitative Data Summary

The yield of this compound can vary significantly based on the factors mentioned above. The following table presents data from the extraction of a related dibenzocyclooctadiene lignan, Heteroclitin D, which can serve as a benchmark.

CompoundStarting MaterialAmount of Starting MaterialExtraction MethodCrude Extract YieldPurified Compound YieldPurityReference
Heteroclitin DKadsurae Caulis (dried stems)270 gSonication with cyclohexane4.86 g10.2 mg99.4% (by HPLC)[6]

Experimental Protocols

Detailed Methodology for this compound Extraction (Adapted from Heteroclitin D Protocol)

This protocol is adapted from a published method for the extraction of Heteroclitin D and is expected to be effective for this compound.[6]

a. Plant Material Preparation:

  • Dry the stems of Kadsura heteroclita at room temperature or in an oven at a low temperature (e.g., 40-50°C).

  • Pulverize the dried stems into a fine powder using a grinder.

b. Extraction:

  • Place the powdered plant material (e.g., 270 g) in a large flask.

  • Add a suitable solvent, such as cyclohexane or 80% methanol (e.g., 2700 mL).

  • Perform sonication for 30 minutes at a controlled temperature (e.g., 40°C).

  • Repeat the extraction process three times with fresh solvent.

  • Combine the extracts and filter to remove solid plant material.

c. Concentration:

  • Evaporate the solvent from the combined extracts using a rotary evaporator at a temperature of 40°C under reduced pressure to obtain the crude extract.

d. Purification by Flash Chromatography:

  • Prepare a normal-phase silica gel column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., cyclohexane).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of solvents, for example, a petroleum ether-ethyl acetate (B1210297) mixture, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Quantification of this compound by UHPLC-MS

This method is based on a published protocol for the quantification of components in Kadsura heteroclita stem extracts.[4]

  • Sample Preparation:

    • Accurately weigh a small amount of the dried extract (e.g., 0.5 g).

    • Perform ultrasonic extraction with methanol (e.g., 15 mL) for 15 minutes.

    • Centrifuge the sample and filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions (Example):

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water (containing a small amount of formic acid) and acetonitrile.

    • Flow Rate: A typical flow rate for UHPLC (e.g., 0.3 mL/min).

    • Column Temperature: e.g., 35°C.

  • Mass Spectrometry Conditions:

    • Use an Orbitrap mass spectrometer in both positive and negative ion modes.

    • Acquire data in full scan mode for identification and targeted SIM or PRM mode for quantification.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Processing cluster_purification Purification & Analysis plant_material Dried Kadsura Stems grinding Grinding plant_material->grinding powder Powdered Material grinding->powder extraction Solvent Extraction (e.g., Sonication) powder->extraction extract Liquid Extract extraction->extract concentration Concentration (Rotary Evaporation) extract->concentration crude_extract Crude Extract concentration->crude_extract purification Flash Chromatography crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Quantification (HPLC/UHPLC-MS) pure_compound->analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_material Raw Material Issues cluster_extraction Extraction Process Issues cluster_purification Purification & Isolation Issues start Low this compound Yield material_quality Check Plant Identity, Harvest Time, Storage start->material_quality material_prep Optimize Grinding (Particle Size) start->material_prep solvent Test Different Solvents (Polarity) start->solvent conditions Optimize Temperature, Time, and Method start->conditions degradation_extraction Minimize Heat Exposure and Extraction Time start->degradation_extraction concentration Use Low Temperature for Solvent Removal start->concentration purification_loss Optimize Chromatography (Stationary/Mobile Phase) start->purification_loss fraction_collection Monitor Fractions Carefully (TLC/HPLC) start->fraction_collection

Caption: Troubleshooting flowchart for low yield of this compound.

Signaling Pathways Affected by Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by modulating several key signaling pathways.

anti_inflammatory_pathways cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects lignans_inhibit Dibenzocyclooctadiene Lignans (e.g., this compound) mapk MAPK Pathway lignans_inhibit->mapk Inhibits nfkb NF-κB Pathway lignans_inhibit->nfkb Inhibits jak_stat JAK-STAT Pathway lignans_inhibit->jak_stat Inhibits pro_inflammatory Pro-inflammatory Cytokines, NO, ROS mapk->pro_inflammatory nfkb->pro_inflammatory jak_stat->pro_inflammatory lignans_activate Dibenzocyclooctadiene Lignans (e.g., this compound) pka PKA Pathway lignans_activate->pka Activates creb CREB pka->creb nrf2 Nrf-2 creb->nrf2 antioxidant_enzymes Phase II Antioxidant Enzymes nrf2->antioxidant_enzymes

Caption: Anti-inflammatory signaling pathways modulated by dibenzocyclooctadiene lignans.

References

Technical Support Center: Optimizing HPLC Separation of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Heteroclitin F from co-eluting lignans (B1203133) found in Kadsura heteroclita.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of lignans in Kadsura heteroclita that are likely to co-elute with this compound?

A1: Kadsura heteroclita is rich in various lignans, with dibenzocyclooctadiene lignans being a major class to which this compound belongs.[1] Due to their structural similarity, other dibenzocyclooctadiene lignans such as Heteroclitin D, G, H, R, S, kadsurarin, and gomisin J are primary candidates for co-elution.[2][3][4] Other classes of lignans present, including spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, and diarylbutanes, can also potentially interfere with the separation.[1]

Q2: What type of HPLC column is most suitable for separating this compound?

A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of lignans from Kadsura species.[5][6][7] For optimal resolution, a column with a particle size of 5 µm or smaller is recommended. A standard dimension would be 250 mm x 4.6 mm.[6] For faster analysis, a shorter column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) can be used with a UHPLC system.[8]

Q3: Which mobile phases are recommended for the separation of this compound and other lignans?

A3: The most effective mobile phases for separating lignans are mixtures of water and an organic modifier, typically methanol (B129727) or acetonitrile (B52724).[4][5] Acetonitrile often provides better peak shape and lower backpressure. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak symmetry and reproducibility by suppressing the ionization of phenolic hydroxyl groups present in many lignans.[7]

Q4: Should I use an isocratic or gradient elution method?

A4: Due to the complex mixture of lignans with varying polarities in Kadsura heteroclita extracts, a gradient elution is generally necessary to achieve adequate separation of all compounds in a reasonable timeframe.[7][8] An isocratic method, such as 70:30 methanol-water, might be suitable for the analysis of a purified or partially purified fraction containing Heteroclitin D and structurally similar compounds.[6]

Q5: What is a suitable detection wavelength for this compound and other lignans?

A5: Lignans typically exhibit UV absorbance between 210 nm and 280 nm. A detection wavelength of 220 nm or 254 nm is commonly used for the analysis of lignans from Kadsura species and should provide good sensitivity for this compound.[5][6] Using a photodiode array (PDA) detector is highly recommended to assess peak purity and to identify potential co-eluting impurities by examining the UV spectra across the peak.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and an adjacent peak.

Q: My chromatogram shows that the peak for this compound is not baseline-separated from a neighboring peak. What should I do?

A: Poor resolution is a common issue when analyzing complex extracts. Here is a step-by-step approach to improve separation:

  • Modify the Mobile Phase Gradient: The first step is to adjust the gradient slope. A shallower gradient provides more time for compounds to interact with the stationary phase, which can improve separation.

  • Change the Organic Modifier: The selectivity of the separation can be altered by switching the organic component of the mobile phase. If you are using methanol, try acetonitrile, and vice versa. These solvents interact differently with the analytes and the stationary phase, which can change the elution order and improve resolution.

  • Adjust the Mobile Phase pH: If the co-eluting lignan (B3055560) has ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase with a buffer can alter its retention time relative to this compound.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry may be necessary. While C18 is standard, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity for aromatic compounds like lignans.

Problem 2: The this compound peak is broad or tailing.

Q: The peak corresponding to this compound is not sharp and shows significant tailing. What could be the cause and how can I fix it?

A: Peak broadening and tailing can compromise resolution and quantification. Consider the following causes and solutions:

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

  • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites on the silica (B1680970) support of the stationary phase. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration.

Problem 3: Retention time for this compound is unstable.

Q: The retention time for my this compound peak is shifting between injections. What is causing this?

A: Fluctuating retention times indicate a problem with the stability of the HPLC system or the method conditions. Check the following:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline at the start of the run is a good indicator of equilibration.

  • Pump Performance: Inconsistent mobile phase composition due to pump malfunction can cause retention time shifts. Check for leaks, and ensure the pump is delivering a steady flow rate. Degassing the mobile phase is also crucial to prevent bubble formation.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability. Prepare fresh mobile phase daily and ensure accurate mixing of the components.

  • Column Temperature Fluctuation: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Separation of this compound

This protocol is a starting point for the analytical separation of this compound from a complex extract of Kadsura heteroclita. Optimization may be required based on the specific co-eluting lignans and the HPLC system used.

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm or 100 mm x 2.1 mm, 1.8 µm for UHPLC).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 30
    20.0 60
    30.0 90
    35.0 90
    35.1 30

    | 40.0 | 30 |

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column) or 0.4 mL/min (for 2.1 mm ID column).[8]

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at 220 nm and 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the extract in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) and filter through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Parameters for Lignan Separation
ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (UHPLC)
Column C18, 250x4.6 mm, 5 µm[6]C18, 250x4.6 mm, 5 µmHSS T3, 100x2.1 mm, 1.8 µm[8]
Mobile Phase A Water0.1% Formic Acid in Water0.1% Formic Acid in Water[8]
Mobile Phase B Methanol[6]AcetonitrileAcetonitrile/Methanol (4:1)[8]
Elution 70% B[6]30-90% B over 30 min20-90% B over 18 min[8]
Flow Rate 1.0 mL/min[6]1.0 mL/min0.4 mL/min[8]
Temperature 30 °C[6]30 °C40 °C[8]
Detection 220 nm[6]254 nmFull Scan MS/dd-MS2[8]

Visualizations

TroubleshootingWorkflow start Start: Co-elution of This compound q1 Is resolution between peaks < 1.5? start->q1 a1_yes Decrease gradient slope (e.g., 0.5-1% B/min) q1->a1_yes Yes a1_no Check for peak tailing or broadening q1->a1_no No q2 Resolution still poor? a1_yes->q2 a2_yes Switch organic modifier (Methanol <=> Acetonitrile) q2->a2_yes Yes end_resolved Resolution Optimized q2->end_resolved No q3 Still co-eluting? a2_yes->q3 a3_yes Change column selectivity (e.g., Phenyl-Hexyl) q3->a3_yes Yes q3->end_resolved No a3_yes->end_resolved a1_no->end_resolved No a1_no_yes Inject sample in initial mobile phase a1_no->a1_no_yes Yes q4 Tailing persists? a1_no_yes->q4 q4->end_resolved No a4_yes Ensure mobile phase is acidified (e.g., 0.1% Formic Acid) q4->a4_yes Yes q5 Still tailing? a4_yes->q5 q5->end_resolved No a5_yes Flush column with strong solvent or replace column q5->a5_yes Yes a5_yes->end_resolved

Caption: Troubleshooting workflow for co-elution issues.

References

Technical Support Center: Troubleshooting Heteroclitin F Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Heteroclitin F in bioassays. The following information is designed to help you overcome these issues and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lignan (B3055560) compound isolated from plants of the Kadsura genus.[1][2] Like many natural products with complex aromatic structures, this compound is predicted to be hydrophobic and possess low aqueous solubility, which can lead to several challenges in bioassays.[3][4] Poor solubility can result in compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible bioassay data.[5][6]

Q2: My this compound is precipitating in the aqueous assay buffer. What are the primary reasons for this?

A2: Compound precipitation in aqueous buffers is a common issue for poorly soluble molecules. The primary reasons include:

  • Low Intrinsic Solubility: The compound has inherently low solubility in water.[7]

  • Solvent Shock: Rapid dilution of a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • pH and Ionic Strength: The pH and salt concentration of your assay buffer can significantly impact the solubility of ionizable compounds.[7]

  • Temperature: Changes in temperature during the experiment can affect solubility.[7]

Q3: What are the recommended initial steps for solubilizing this compound for a cell-based assay?

A3: For initial experiments, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[5][7] It is crucial to determine the optimal concentration to avoid cytotoxicity.[8]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: It is essential to perform a dose-response experiment with DMSO alone on your specific cell line. This will help you determine the highest concentration of DMSO that does not significantly affect cell viability or the assay readout. Generally, for most cell lines, the final concentration of DMSO in the assay should be kept below 0.5%, and ideally below 0.1%, to minimize off-target effects.[7][8]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, several alternatives can be explored if DMSO is not suitable for your assay:

  • Ethanol: Another common organic solvent, but it can also be cytotoxic at higher concentrations.[7][8]

  • Co-solvent mixtures: Combinations of water-miscible solvents can sometimes improve solubility.[7][9]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7][10]

  • pH modification: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[7][10]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

  • Symptoms: Visible particulate matter or cloudiness in the assay wells. Inconsistent and non-reproducible assay results.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: The concentration may be exceeding its solubility limit in the final assay buffer.

    • Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. A stepwise reduction of the organic solvent concentration can prevent precipitation.

    • Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration might keep the compound in solution. Always verify the tolerance of your specific cell line.[8]

    • Try alternative co-solvents: Consider using ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol in combination with DMSO or as a replacement.[9][10]

Issue 2: Inconsistent Bioassay Results at Higher Concentrations

  • Symptoms: The dose-response curve is not behaving as expected (e.g., plateaus or drops off at higher concentrations). High variability between replicate wells.

  • Troubleshooting Steps:

    • Suspect compound precipitation: Even if not visible, micro-precipitation can occur, leading to a lower effective concentration of the compound.

    • Use a solubility-enhancing excipient:

      • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These can encapsulate the hydrophobic compound, increasing its aqueous solubility.[11]

      • Surfactants (e.g., Polysorbates, Cremophor): These can form micelles that solubilize the compound.[10] However, be cautious as surfactants can have their own biological effects.

    • Particle Size Reduction: While more complex, techniques like sonication of the stock solution before dilution can sometimes help. For formulation development, micronization can be considered.[12][13]

Data Presentation

Table 1: Common Solvents and Excipients for Poorly Soluble Compounds

Solvent/ExcipientTypical Starting Concentration in AssayAdvantagesDisadvantages
Co-Solvents
Dimethyl Sulfoxide (DMSO)< 0.5% (v/v)High solubilizing power for many organic compounds.[5]Can be toxic to cells at higher concentrations.[8]
Ethanol< 0.5% (v/v)Good solvent for many organic compounds, readily available.[7]Can be more cytotoxic than DMSO for some cell lines.[8]
Polyethylene Glycol (PEG 300/400)1-5% (v/v)Low toxicity, can improve solubility of hydrophobic compounds.[10]Can be viscous and may interfere with some assay formats.
Excipients
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1-10 mMForms inclusion complexes to increase aqueous solubility, generally low toxicity.[14]May not be effective for all compounds, can sometimes extract lipids from cell membranes.
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)1-10 mMHigher solubility and lower toxicity than parent β-CD.[11]More expensive than other cyclodextrins.
Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Forms micelles to solubilize hydrophobic compounds.Can have intrinsic biological activity and may interfere with cell membranes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Serial Dilutions

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Gentle warming (to 37°C) or sonication may aid dissolution.[15][16]

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions from the high-concentration stock using 100% DMSO.

  • Prepare Final Working Solutions: Dilute the intermediate DMSO stocks into your final aqueous assay buffer. To minimize precipitation, add the DMSO stock to the buffer while vortexing. The final DMSO concentration should be kept as low as possible and consistent across all wells, including vehicle controls.

Protocol 2: Using Cyclodextrins to Enhance Solubility

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in the aqueous assay buffer to the desired concentration (e.g., 10 mM).

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of an organic solvent like DMSO.

  • Complexation: Slowly add the this compound stock solution to the cyclodextrin-containing buffer while stirring.

  • Equilibration: Allow the mixture to equilibrate (e.g., by shaking or rotating) for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration (Optional): To remove any undissolved compound, the solution can be filtered through a 0.22 µm filter.

  • Bioassay: Use the resulting clear solution in your bioassay. Remember to include a vehicle control containing the same concentration of cyclodextrin.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Dilution Strategy cluster_assay Bioassay A Weigh this compound B Dissolve in 100% DMSO (e.g., 20 mM) A->B C Intermediate Dilution (in DMSO) B->C E Vehicle Control (DMSO in Assay Buffer) D Final Dilution (in Assay Buffer) C->D F Add to Cells/Target D->F E->F G Incubate F->G H Readout G->H

Caption: A standard experimental workflow for preparing and using a DMSO-solubilized compound in a bioassay.

troubleshooting_workflow cluster_solutions start Precipitation Observed? sol1 Lower Final Concentration start->sol1 Yes end_node Re-evaluate in Assay start->end_node No sol2 Use Serial Dilution sol1->sol2 sol3 Increase Final % DMSO (check cell tolerance) sol2->sol3 sol4 Try Co-Solvents (Ethanol, PEG) sol3->sol4 sol5 Use Excipients (Cyclodextrins, Surfactants) sol4->sol5 sol5->end_node

Caption: A troubleshooting guide for addressing compound precipitation in bioassays.

hypothetical_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene response Cellular Response (e.g., Cytotoxicity) gene->response heteroclitin This compound heteroclitin->kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

References

Technical Support Center: Stability and Degradation of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Users: The following technical guidance is based on the available scientific literature for dibenzocyclooctadiene lignans (B1203133), a class of natural compounds. As of this writing, there is no specific published data available for the stability and degradation of Heteroclitin F . Therefore, the information provided here is intended as a general guide and may not be fully representative of the specific behavior of this compound. Researchers are advised to conduct their own stability studies to determine the precise characteristics of their compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of dibenzocyclooctadiene lignans like this compound in solution?

A1: Based on studies of related compounds, the primary factors influencing stability in solution include pH, temperature, light exposure, and the presence of oxidizing agents. Lignans are generally relatively stable at neutral pH and room temperature, but degradation can be accelerated under acidic, basic, or high-temperature conditions. Some lignans are also susceptible to photodegradation.

Q2: I am observing a loss of my dibenzocyclooctadiene lignan (B3055560) compound in solution over time. What could be the cause?

A2: Several factors could contribute to the loss of your compound. These include:

  • Chemical Degradation: The compound may be undergoing hydrolysis, oxidation, or other chemical reactions depending on the solvent system and storage conditions.

  • Precipitation: Dibenzocyclooctadiene lignans are often poorly soluble in aqueous solutions. If the concentration exceeds the solubility limit in your chosen solvent, the compound may precipitate out of solution, leading to an apparent loss.

  • Adsorption: The compound may adsorb to the surface of your storage container, especially if it is made of certain plastics. Using glass or low-adsorption plasticware is recommended.

Q3: What are the recommended storage conditions for solutions of dibenzocyclooctadiene lignans?

A3: To maximize stability, it is recommended to store solutions of dibenzocyclooctadiene lignans in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is advisable. Solutions should be stored in tightly sealed glass vials to prevent solvent evaporation and exposure to air. If the compound is susceptible to oxidation, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.

Q4: How can I improve the solubility of a poorly soluble dibenzocyclooctadiene lignan for my experiments?

A4: Improving the solubility of these compounds is a common challenge.[1][2][3][4][5] Several strategies can be employed:

  • Co-solvents: Using a mixture of an organic solvent (e.g., DMSO, ethanol, methanol) and an aqueous buffer can significantly improve solubility.[1][4]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.

  • Excipients: The use of solubilizing agents such as cyclodextrins or surfactants can enhance aqueous solubility.[1][2][4]

  • Formulation Strategies: For in vivo studies, lipid-based formulations or amorphous solid dispersions can be considered to improve bioavailability.[2][3][5]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions more frequently. - Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. - Perform a purity check of the stock solution using HPLC to assess for degradation products.
Precipitation in assay media - Visually inspect the assay media for any signs of precipitation after adding the compound. - Determine the solubility limit of the compound in the final assay media. - If precipitation is observed, consider using a lower final concentration or incorporating a solubilizing agent that is compatible with your assay.
Interaction with assay components - Investigate potential interactions between your compound and other components in the assay medium (e.g., proteins, plastics).

Issue 2: Appearance of unknown peaks in HPLC analysis over time.

Possible Cause Troubleshooting Steps
Compound degradation - This is a strong indication of compound instability under the current storage or experimental conditions. - To identify the cause, perform forced degradation studies (see Experimental Protocols section). This will help to understand the degradation pathways and identify the conditions that lead to the formation of the new peaks.[6][7][8]
Contamination - Ensure proper handling and storage to prevent microbial or chemical contamination. - Analyze a blank solvent to rule out contamination from the solvent or HPLC system.

Quantitative Data Summary

As specific quantitative data for this compound is unavailable, the following table provides a template for summarizing data from a forced degradation study. The goal of such a study is to achieve 5-20% degradation to ensure that the stability-indicating method can effectively separate the parent compound from its degradation products.

Table 1: Example Data from a Forced Degradation Study of a Dibenzocyclooctadiene Lignan

Stress Condition Duration Temperature % Degradation of Parent Compound Number of Degradation Products Detected
0.1 M HCl24 hours60 °C15.2%2
0.1 M NaOH24 hours60 °C18.5%3
3% H₂O₂24 hoursRoom Temp8.7%1
Thermal (Solid)48 hours80 °C5.1%1
Photostability (Solution)24 hoursUV light12.3%2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of a dibenzocyclooctadiene lignan.[6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C. Withdraw samples at various time points, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Withdraw samples at various time points for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[9][10][11][12]

  • Column Selection: A C18 reversed-phase column is commonly used for the analysis of lignans.[10][11]

  • Mobile Phase Selection: A gradient elution with a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol is typically employed.

  • Detection: UV detection is commonly used, with the wavelength selected based on the UV spectrum of the compound (e.g., 254 nm).[10]

  • Method Development:

    • Inject the undergraded compound to determine its retention time.

    • Inject samples from the forced degradation studies.

    • Optimize the mobile phase gradient to achieve good resolution between the parent compound and all degradation products.

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress HPLC Stability-Indicating HPLC Stress->HPLC MS LC-MS for Degradant ID HPLC->MS Method Validate Analytical Method HPLC->Method Pathway Elucidate Degradation Pathway MS->Pathway

Caption: Workflow for a Forced Degradation Study.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Dibenzocyclooctadiene Lignan (e.g., this compound) Hydrolysis_Product Ring-Opened Product Parent->Hydrolysis_Product H+/OH- Oxidation_Product Hydroxylated or Epoxidized Derivative Parent->Oxidation_Product [O] Photo_Product Isomerized or Rearranged Product Parent->Photo_Product hv

Caption: Hypothetical Degradation Pathways.

References

Technical Support Center: High-Resolution NMR for Heteroclitin F Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of Heteroclitin F. This guide provides targeted troubleshooting advice and detailed experimental protocols to overcome common challenges in acquiring high-resolution NMR spectra for this complex dibenzocyclooctadiene lignan.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample, particularly in the aliphatic and aromatic regions. How can I improve the resolution?

A1: Signal overlap is a common issue in the NMR analysis of complex natural products like this compound due to the presence of multiple protons in similar chemical environments. To address this, a combination of strategies is recommended. First, ensure your sample is of high purity, as impurities can introduce extraneous signals that complicate the spectrum. Second, consider using a higher-field NMR spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion. Finally, employing two-dimensional (2D) NMR techniques is crucial for resolving overlapping signals and establishing connectivity.

Q2: What are the most effective 2D NMR experiments for the structural elucidation of this compound?

A2: A standard suite of 2D NMR experiments is essential for unambiguously assigning the structure of this compound. These include:

  • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

Q3: My sample amount of this compound is very limited. How can I optimize my NMR experiments for low sample concentration?

A3: Working with small sample quantities is a frequent challenge in natural product chemistry. To maximize your signal-to-noise ratio, consider the following:

  • Use a cryoprobe, if available, as it can significantly enhance sensitivity.

  • Increase the number of scans for your experiments.

  • Optimize the pulse sequences and acquisition parameters for sensitivity. For instance, in HMBC experiments, adjusting the long-range coupling constant (e.g., to 8 Hz) can enhance the intensity of correlations.

  • Use micro-NMR tubes to work with smaller solvent volumes, thereby increasing the effective sample concentration.

Troubleshooting Guides

Issue 1: Poorly Resolved Multiplets in the Aliphatic Region

Symptoms: Broad and overlapping signals in the 1.0 - 3.0 ppm region of the 1H NMR spectrum, making it difficult to determine coupling constants and assign specific protons.

Root Cause: The complex stereochemistry and multiple chiral centers in the cyclooctadiene ring of this compound lead to complex spin systems and similar chemical environments for many aliphatic protons.

Solutions:

  • High-Field NMR: Acquire spectra on the highest field instrument available to maximize signal dispersion.

  • 2D NMR Techniques:

    • HSQC: This is the most effective way to resolve overlapping proton signals by spreading them out in the carbon dimension.

    • TOCSY (Total Correlation Spectroscopy): This experiment can help to identify all protons within a spin system, even if some of the signals are overlapped.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl3, Benzene-d6, Acetone-d6) can induce differential chemical shifts, potentially resolving some overlap.

Issue 2: Ambiguous Assignment of Quaternary Carbons

Symptoms: Difficulty in definitively assigning the chemical shifts of quaternary carbons, which are crucial for confirming the core structure of this compound.

Root Cause: Quaternary carbons do not have directly attached protons and therefore do not show correlations in HSQC spectra.

Solution:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the primary experiment for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbons. Optimizing the long-range coupling delay in the HMBC experiment is key.

Experimental Protocols

Sample Preparation
  • Purity: Ensure the isolated this compound is of high purity (>95%) as determined by HPLC or LC-MS.

  • Solvent: Dissolve 1-5 mg of this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl3).

  • Filtration: Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Standard 1D 1H and 13C NMR Acquisition
Parameter1H NMR13C NMR
Pulse Program zg30zgpg30
Solvent CDCl3CDCl3
Temperature 298 K298 K
Number of Scans 16-641024-4096
Relaxation Delay 2.0 s2.0 s
Acquisition Time ~3-4 s~1-2 s
Spectral Width 16 ppm240 ppm
2D NMR Parameter Optimization
ExperimentPulse ProgramKey Parameters to OptimizeTypical Values for this compound
COSY cosygpprqfSpectral width in F1 and F2SW(F1) = SW(F2) = 10-12 ppm
HSQC hsqcedetgpsisp2.21JCH coupling constant145 Hz
HMBC hmbcgplpndqfLong-range coupling constant (nJCH)8 Hz
NOESY noesygpphMixing time500-800 ms

Visualizing Experimental Workflows

NMR_Workflow cluster_1D 1. Initial 1D Analysis cluster_2D_connectivity 2. Establishing Connectivity cluster_2D_stereo 3. Stereochemical Analysis cluster_elucidation 4. Structure Elucidation H1_NMR 1H NMR C13_NMR 13C NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC C13_NMR->HSQC Proton-Carbon (1-bond) Correlation HMBC HMBC COSY->HMBC Confirm Connectivity HSQC->HMBC Connect Fragments (long-range) NOESY NOESY/ROESY HMBC->NOESY Assign Protons for Spatial Analysis Structure Final Structure NOESY->Structure Determine Stereochemistry

Caption: A typical NMR experimental workflow for the structural elucidation of a complex natural product like this compound.

Troubleshooting_Overlap cluster_2D_solutions 2D NMR Approaches Problem Signal Overlap in 1H NMR Solution1 Increase Spectrometer Field Strength Problem->Solution1 Solution2 Change Deuterated Solvent Problem->Solution2 Solution3 Utilize 2D NMR Problem->Solution3 HSQC HSQC: Disperse signals in 13C dimension Solution3->HSQC TOCSY TOCSY: Identify complete spin systems Solution3->TOCSY

Caption: Troubleshooting logic for addressing signal overlap in the 1H NMR spectrum of this compound.

Technical Support Center: Overcoming Interference in Mass Spectrometry Analysis of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Heteroclitin F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for mass spectrometry?

A1: this compound is a dibenzocyclooctadiene lignan, a class of natural products with various biological activities. For mass spectrometry, the key properties are:

PropertyValue
Molecular Formula C₂₇H₃₀O₁₀
Exact Mass 514.1839 g/mol
Monoisotopic Mass 514.18389715 Da

These values are fundamental for setting up the mass spectrometer to detect the correct precursor ion.

Q2: What are the most common sources of interference in the LC-MS analysis of this compound?

A2: The most common interferences encountered during the analysis of this compound, particularly in complex matrices like plant extracts or biological fluids, include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]

  • Isobaric Interference: Compounds with the same nominal mass as this compound can co-elute and interfere with its detection.

  • Isomeric Interference: Isomers of this compound, having the same molecular formula and exact mass, are difficult to distinguish without optimal chromatographic separation and specific MS/MS fragmentation patterns.

  • In-source Fragmentation: Partial breakdown of this compound in the ion source can complicate the mass spectrum and lead to underestimation of the intact molecule.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise

Symptom: The peak for this compound is weak, or the baseline of the chromatogram is noisy, making accurate integration difficult.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Ionization Optimize ion source parameters such as capillary voltage, gas flow, and temperature. For lignans (B1203133), electrospray ionization (ESI) in positive mode is commonly used.
Matrix Effects Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE). Dilute the sample to reduce the concentration of interfering matrix components.
Contaminated Mobile Phase Prepare fresh mobile phases using high-purity solvents and additives. Filter all mobile phases before use.
Instrument Contamination Clean the ion source and mass spectrometer inlet according to the manufacturer's recommendations.
Issue 2: Inconsistent Retention Time

Symptom: The retention time of the this compound peak shifts between injections.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Prepare mobile phases accurately and consistently. Use a mobile phase gradient that is robust to small variations.
Column Temperature Fluctuation Use a column oven to maintain a stable column temperature.
Column Degradation If the problem persists, the column may be degrading. Replace the column with a new one of the same type.
Issue 3: Co-eluting Peaks and Suspected Isobaric/Isomeric Interference

Symptom: A single peak is observed, but the MS/MS spectrum is complex, or the peak shape is poor, suggesting the presence of multiple co-eluting compounds.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate Chromatographic Separation Optimize the HPLC gradient to improve the separation of this compound from other compounds. A shallower gradient can often resolve closely eluting peaks. Consider using a different column chemistry.
Isobaric Interference Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different exact masses. Tandem mass spectrometry (MS/MS) is crucial for distinguishing between isobaric compounds based on their unique fragmentation patterns.
Isomeric Interference For isomeric interference, where exact masses are identical, separation is reliant on chromatography and distinct MS/MS fragmentation. Develop a Multiple Reaction Monitoring (MRM) method using specific precursor-to-product ion transitions for this compound.

Experimental Protocols

Sample Preparation from Plant Material (Kadsura heteroclita)

This protocol is a general guideline for the extraction of lignans from plant material.

  • Grinding: Grind the dried plant material (e.g., stems) into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% methanol (B129727).

    • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Hydrolysis (Optional, for releasing glycosidically bound lignans):

    • Evaporate the combined supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable buffer (e.g., acetate (B1210297) buffer, pH 5).

    • Add β-glucosidase and incubate at 37°C for 2 hours.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the extract (or hydrolyzed extract).

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute the lignans with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

LC-MS/MS Method for this compound Analysis

This is a starting point for method development and should be optimized for your specific instrumentation.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or Q-TOF mass spectrometer with ESI source

  • Ionization Mode: Positive

  • Precursor Ion (m/z): 515.19 ([M+H]⁺)

  • Collision Energy: Optimize for the specific instrument to obtain characteristic fragment ions.

Proposed MS/MS Fragmentation of this compound

Proposed Fragmentation Pathway:

M_H [M+H]⁺ m/z 515.19 frag1 [M+H - C₅H₈O₂]⁺ m/z 415.13 (Loss of 2-methylbut-2-enoate) M_H->frag1 -100.05 Da frag2 [M+H - C₃H₄O₃]⁺ m/z 427.15 (Loss of methoxyoxoacetyl group) M_H->frag2 -88.02 Da frag3 [M+H - C₅H₈O₂ - CO]⁺ m/z 387.13 frag1->frag3 -28.00 Da frag4 Further fragmentation frag3->frag4 start Analysis Issue Encountered check_signal Poor Signal or High Noise? start->check_signal check_rt Inconsistent Retention Time? start->check_rt check_peaks Co-eluting Peaks? start->check_peaks check_signal->check_rt No optimize_ms Optimize MS Source Parameters check_signal->optimize_ms Yes check_rt->check_peaks No equilibrate Ensure Proper Column Equilibration check_rt->equilibrate Yes optimize_lc Optimize LC Gradient check_peaks->optimize_lc Yes cleanup Improve Sample Cleanup (e.g., SPE) optimize_ms->cleanup fresh_mobile Prepare Fresh Mobile Phase cleanup->fresh_mobile success Problem Resolved fresh_mobile->success equilibrate->optimize_lc use_hrms Use HRMS for Isobaric Interference optimize_lc->use_hrms optimize_lc->success develop_mrm Develop Specific MRM Method use_hrms->develop_mrm develop_mrm->success

References

Best practices for the storage and handling of pure Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the storage and handling of pure Heteroclitin F, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving pure this compound?

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is advisable to start with a small quantity of the compound and test its solubility in the chosen solvent. For instance, with DMSO, a concentration of up to 70 mg/mL has been reported for the related compound Heteroclitin D.[2] To enhance solubility, you can gently warm the solution at 37°C and use sonication.[1][2] Always ensure the compound is fully dissolved before use in experiments.

Q3: What are the recommended storage conditions for pure this compound?

A3: For long-term storage of pure this compound, it is recommended to store it at -20°C. For short-term storage, 2-8°C is suitable. The compound should be kept in a tightly sealed container in a dry and well-ventilated place.[3] Some suppliers of related compounds suggest that they can be stored at room temperature in the continental US, but it is always best to consult the Certificate of Analysis provided by your supplier for specific recommendations.[4][5]

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution has not been extensively documented. As a general practice, it is recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is advisable to perform a stability test for your specific experimental conditions.

Q5: What are the general safety precautions for handling this compound?

A5: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[3] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guides

Problem: Poor Solubility
  • Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation occurs.

  • Possible Causes:

    • The solvent is not appropriate for this compound.

    • The concentration of the solution is too high.

    • The temperature is too low.

  • Solutions:

    • Try a different recommended solvent (e.g., switch from Acetone to DMSO).

    • Attempt to dissolve a smaller amount of the compound to create a less concentrated solution.

    • Gently warm the solution to 37°C.[1]

    • Use sonication to aid dissolution.[1][2]

Problem: Inconsistent Experimental Results
  • Symptom: High variability between replicate experiments.

  • Possible Causes:

    • Degradation of this compound in the stock solution.

    • Inaccurate pipetting of the compound solution.

    • Precipitation of the compound in the experimental medium.

  • Solutions:

    • Prepare a fresh stock solution of this compound for each experiment.

    • Visually inspect the stock solution for any signs of precipitation before use.

    • Ensure your pipettes are calibrated and functioning correctly.

    • Check the final concentration of the solvent in your experimental medium to ensure it is not causing precipitation. If so, you may need to use a lower concentration of your stock solution.

Data Presentation

Table 1: Solubility of Related Heteroclitin Compounds

CompoundSolventConcentrationNotesReference
Heteroclitin DDMSO70 mg/mL (145.07 mM)Sonication is recommended.[2]
Heteroclitin GChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSolubleGeneral solubility.[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationContainerReference
Solid-20°CLong-termTightly sealed, dry, well-ventilated[3]
Solid2-8°CShort-termTightly sealed, dry, well-ventilated[3]
Solution-20°C or -80°CShort to medium-termAliquoted, tightly sealedGeneral Best Practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • Pure this compound (Molecular Weight: 514.5 g/mol )[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh out 5.15 mg of pure this compound in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short to medium-term storage or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation weigh Weigh Pure This compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex/Sonicate for full dissolution dissolve->sonicate aliquot Aliquot Stock Solution sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Biological Assay dilute->assay

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_guide node_action node_action node_result node_result start Inconsistent Experimental Results? check_solution Is the stock solution clear and precipitate-free? start->check_solution check_protocol Was a fresh solution used for the experiment? check_solution->check_protocol Yes action_prepare_fresh Prepare a fresh stock solution check_solution->action_prepare_fresh No check_equipment Are pipettes calibrated? check_protocol->check_equipment Yes check_protocol->action_prepare_fresh No action_recalibrate Recalibrate or replace pipettes check_equipment->action_recalibrate No action_check_solubility Check solubility in experimental medium check_equipment->action_check_solubility Yes result_unstable Issue likely compound stability action_prepare_fresh->result_unstable result_stable Proceed with experiment action_recalibrate->result_stable action_check_solubility->result_stable

Caption: Troubleshooting guide for inconsistent experimental results.

hypothetical_pathway heteroclitin_f This compound receptor Cell Surface Receptor heteroclitin_f->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Enhancing the Efficiency of Heteroclitin F Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Heteroclitin F, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita.[1] This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial chromatographic approach for purifying this compound?

A1: Based on the successful purification of structurally similar lignans, such as Heteroclitin D, a two-step approach is recommended.[2] The initial step involves normal-phase flash chromatography to separate the bulk of the crude extract, followed by a recrystallization step for final polishing and to achieve high purity.[2]

Q2: What are the key physicochemical properties of this compound to consider during method development?

A2: this compound is a relatively non-polar molecule with a molecular weight of 514.5 g/mol and a calculated XLogP3 value of 3.5.[3] Its structure contains several ester and ether functional groups, which may be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, maintaining neutral pH conditions during purification is advisable.

Q3: My this compound yield is consistently low. What are the potential causes?

A3: Low yield can stem from several factors:

  • Incomplete Extraction: The initial extraction from the plant material may be inefficient. Ensure the use of an appropriate solvent system and extraction technique.

  • Compound Degradation: this compound may be sensitive to prolonged exposure to certain solvents, temperatures, or pH levels.

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase of your chromatography column.

  • Suboptimal Fraction Collection: The fraction collection parameters may not be aligned with the elution profile of this compound.

Q4: How can I improve the resolution between this compound and other closely related lignans?

A4: Achieving high resolution is critical for obtaining pure this compound. Consider the following strategies:

  • Optimize the Mobile Phase: Fine-tuning the solvent gradient in your chromatographic separation can significantly enhance resolution.

  • Change the Stationary Phase: If co-elution persists, switching to a different type of chromatography column (e.g., a different stationary phase or particle size) may provide the necessary selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better separation.

  • Temperature Control: Operating the column at a controlled temperature can improve peak shape and reproducibility.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Low or No Recovery of this compound Compound instability on silica (B1680970) gel.Test the stability of this compound on a small scale using TLC. If degradation is observed, consider using a less acidic stationary phase like deactivated silica or alumina.
Improper elution conditions.The mobile phase may not be strong enough to elute the compound. Gradually increase the polarity of the mobile phase.
Poor Resolution/Overlapping Peaks Column overloading.Reduce the amount of crude extract loaded onto the column. A general guideline is to load 1-5% of the column's binding capacity.
Inappropriate mobile phase composition.Systematically vary the solvent ratios in your mobile phase. For normal-phase chromatography, adjusting the proportion of a polar modifier (e.g., ethyl acetate (B1210297) in hexane) can significantly impact selectivity.
Column inefficiency.Ensure the column is packed uniformly. If using a pre-packed column, check for signs of degradation and replace it if necessary.
Peak Tailing Secondary interactions with the stationary phase.For reverse-phase HPLC, residual silanol (B1196071) groups on the silica backbone can interact with polar functional groups on the analyte. Using an end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this issue.
Mismatched sample solvent.Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure proper focusing at the head of the column.
Compound Precipitation in the Column Low solubility of this compound or impurities in the mobile phase.This is a challenging issue. Pre-purification steps to remove highly insoluble impurities may be necessary. Using a wider column and a solvent system that ensures good solubility of the target compound can also help.

Experimental Protocols

The following protocols are provided as a starting point for the purification of this compound and should be optimized for your specific experimental conditions.

Protocol 1: Initial Purification by Normal-Phase Flash Chromatography

This protocol is adapted from the successful purification of Heteroclitin D.[2]

1. Sample Preparation:

  • Dry the crude extract of Kadsura heteroclita under reduced pressure.
  • Dissolve the dried extract in a minimal amount of a non-polar solvent like cyclohexane (B81311) or the initial mobile phase. The concentration should be optimized, but a starting point of 100 mg/mL can be used.[2]
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

  • Column: Silica gel (particle size 51 µm), packed in a glass column (e.g., 30 cm x 1.5 cm).[2]
  • Mobile Phase:
  • Solvent A: Petroleum Ether
  • Solvent B: Ethyl Acetate
  • Gradient Elution:
  • Equilibrate the column with 5% Solvent B in Solvent A.
  • Load the sample onto the column.
  • Elute with a linear gradient from 5% to 40% Solvent B over a specified time (e.g., 15-20 minutes). The optimal final concentration of ethyl acetate for a similar compound, Heteroclitin D, was found to be 38%.[2]
  • Flow Rate: 25 mL/min (this will vary depending on the column dimensions).[2]
  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 220 nm).[2]

3. Fraction Collection:

  • Collect fractions based on the UV chromatogram.
  • Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

Protocol 2: Final Purification by Recrystallization

This step is crucial for achieving high purity.[2]

1. Preparation:

  • Combine the fractions containing this compound and evaporate the solvent under reduced pressure.
  • Dissolve the resulting solid in a minimal amount of hot methanol (B129727) (approximately 60 °C).[2]

2. Crystallization:

  • Gradually add water to the hot methanolic solution until the solution becomes cloudy, indicating the onset of precipitation.[2]
  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold methanol/water mixture.
  • Dry the purified crystals under vacuum to remove any residual solvent.

4. Purity Assessment:

  • Determine the purity of the final product using analytical HPLC. A purity of >99% has been achieved for similar compounds using this method.[2]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Lignan Purification

Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages Purity Range Achieved
Normal-Phase Flash Chromatography Silica GelHexane/Ethyl Acetate, Cyclohexane/AcetoneHigh loading capacity, cost-effective for initial cleanup.Lower resolution compared to HPLC, potential for compound degradation on silica.80-97%
Reversed-Phase HPLC (Preparative) C18, C8Acetonitrile/Water, Methanol/Water (often with acid modifier)High resolution, excellent for final purification.Lower loading capacity, more expensive solvents and columns.>98%
Size-Exclusion Chromatography Sephadex LH-20Methanol, EthanolGood for separating compounds based on size, useful for removing polymeric impurities.Limited resolution for structurally similar compounds.Variable, often used as an intermediate step.

Visualizations

Experimental_Workflow cluster_0 Crude Extract Preparation cluster_1 Normal-Phase Flash Chromatography cluster_2 Final Purification A Crude K. heteroclita Extract B Dissolve in Minimal Non-polar Solvent A->B C Filter (0.45 µm) B->C D Load onto Silica Gel Column C->D E Gradient Elution (Petroleum Ether/Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions (TLC/HPLC) F->G H Pool this compound Fractions G->H I Recrystallization (Methanol/Water) H->I J Isolate & Dry Crystals I->J K Purity Analysis (HPLC) J->K L L K->L >99% Pure This compound

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity of This compound Q1 Are peaks well-resolved? Start->Q1 A1_Yes Check for co-eluting impurities under the main peak. Consider re-crystallization. Q1->A1_Yes Yes A1_No Optimize Chromatography Q1->A1_No No Q2 Is there peak tailing? A1_No->Q2 A2_Yes Adjust mobile phase (e.g., add modifier) or change column type. Q2->A2_Yes Yes A2_No Is the column overloaded? Q2->A2_No No A3_Yes Reduce sample load. A2_No->A3_Yes A3_No Further optimize gradient and flow rate. A2_No->A3_No No

References

Technical Support Center: Mitigating Cytotoxicity of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heteroclitin F. The information is designed to help mitigate potential cytotoxicity in non-target cell lines during pre-clinical research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known biological activity?

This compound is a lignan (B3055560) isolated from the stems of Kadsura heteroclita.[1][2] Lignans from this plant genus have been traditionally used in folk medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1] Preliminary studies have indicated that this compound exhibits weak anti-HIV activity.[1][2] As with many natural products, it is crucial to evaluate its cytotoxic profile across various cell lines to determine its therapeutic window and potential off-target effects.

2. What are the common mechanisms of cytotoxicity for natural compounds like this compound?

While the specific mechanism of this compound is not yet fully elucidated, natural compounds can induce cytotoxicity through various pathways, including:

  • Induction of Apoptosis: Many anticancer compounds trigger programmed cell death by activating caspase cascades.

  • Generation of Reactive Oxygen Species (ROS): Some molecules can lead to oxidative stress, damaging cellular components and leading to cell death.[3]

  • Disruption of Microtubule Function: Certain natural products can interfere with the cell cycle by disrupting microtubule dynamics.

  • Inhibition of Critical Signaling Pathways: Compounds may target specific kinases or other signaling molecules essential for cell survival and proliferation.

3. What initial steps should I take to assess the cytotoxicity of this compound in my cell lines?

A standard approach involves determining the IC50 (half-maximal inhibitory concentration) value of this compound in your target (e.g., cancer) and non-target (e.g., normal, healthy) cell lines. This can be achieved using a cell viability assay such as the MTT or MTS assay.[4][5]

4. How can I reduce the off-target cytotoxicity of this compound?

Several strategies can be employed to mitigate cytotoxicity in non-target cells:

  • Formulation Strategies: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles can improve its targeted delivery to cancer cells and reduce systemic toxicity.[6][7][8]

  • Co-administration with Cytoprotective Agents: Using agents that protect normal cells from cytotoxic effects without compromising the compound's efficacy against target cells.

  • Dose Optimization: Carefully titrating the concentration of this compound to a level that is effective against target cells but has minimal impact on non-target cells.

  • Targeted Delivery Systems: Conjugating this compound to a molecule that specifically binds to receptors overexpressed on cancer cells, such as biotin, can enhance its selectivity.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Cytotoxicity Observed in Non-Target Cell Lines

Question: My initial screening shows that this compound is highly cytotoxic to my non-target (healthy) cell lines, even at low concentrations. What are my next steps?

Answer:

  • Confirm the Result: Repeat the cytotoxicity assay, ensuring proper controls are included (vehicle control, positive control with a known cytotoxic agent).[5]

  • Investigate the Mechanism: Perform assays to determine the mode of cell death (e.g., apoptosis vs. necrosis). An Annexin V/PI apoptosis assay can differentiate between these.

  • Explore Mitigation Strategies:

    • Formulation: Consider formulating this compound into a nanoparticle or liposomal delivery system to potentially alter its biodistribution and reduce uptake by non-target cells.[6][7]

    • Co-treatment: Investigate the co-administration of an antioxidant if you suspect ROS generation is a primary cause of toxicity in normal cells.[9]

Issue 2: Inconsistent Results in Cytotoxicity Assays

Question: I am getting variable IC50 values for this compound in the same cell line across different experiments. What could be the cause?

Answer:

Inconsistent results in cytotoxicity assays can stem from several factors:

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase.

  • Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, or pH. Prepare fresh stock solutions and store them appropriately.

  • Assay Protocol: Adhere strictly to the incubation times and reagent concentrations specified in your protocol.

  • Vehicle Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is not toxic to the cells.[4]

Data Presentation

Summarize your quantitative data in structured tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cell Lines (Hypothetical Data)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
A549Lung Carcinoma4822.5
HEK293Normal Kidney485.8
HUVECNormal Endothelial488.1

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release upon Treatment with this compound (Hypothetical Data)

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MCF-70 (Control)245.2
102435.7
502478.4
HEK2930 (Control)244.8
102465.1
502492.3

Table 3: Apoptosis Induction by this compound in A549 Cells (Hypothetical Data)

TreatmentConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Control03.11.5
This compound2528.910.2
5045.622.8

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.[4]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the diluted compound or control medium to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).[4]

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • 96-well plates

  • Cell culture medium

Protocol:

  • Seed cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[11]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[4]

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[4]

  • Add the stop solution provided in the kit.[4]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the kit's manual.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound

  • 6-well plates

  • Cold PBS

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[5]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[4]

Visualizations

Experimental_Workflow General Workflow for Assessing and Mitigating Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_evaluation Mechanism and Mitigation start Treat Target and Non-Target Cells with this compound viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Values viability->ic50 high_cytotoxicity High Cytotoxicity in Non-Target Cells? ic50->high_cytotoxicity mechanism Investigate Mechanism (e.g., Apoptosis Assay) high_cytotoxicity->mechanism Yes end Proceed with Further Pre-clinical Studies high_cytotoxicity->end No mitigation Apply Mitigation Strategy (e.g., Formulation) mechanism->mitigation re_evaluate Re-evaluate Cytotoxicity mitigation->re_evaluate re_evaluate->end Optimized

Caption: A general workflow for assessing and mitigating the cytotoxicity of this compound.

Mitigation_Strategies Strategies to Mitigate Off-Target Cytotoxicity cluster_approaches Mitigation Approaches heteroclitin_f This compound formulation Formulation Strategies (Liposomes, Nanoparticles) heteroclitin_f->formulation co_admin Co-administration (Cytoprotective Agents) heteroclitin_f->co_admin targeted_delivery Targeted Delivery (e.g., Biotin Conjugation) heteroclitin_f->targeted_delivery outcome Reduced Cytotoxicity in Non-Target Cells formulation->outcome co_admin->outcome targeted_delivery->outcome

Caption: Key strategies to reduce the off-target effects of this compound.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway heteroclitin_f This compound (Hypothesized) bax_bak Bax/Bak Activation heteroclitin_f->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by this compound.

References

Validation and selection of positive and negative controls for Heteroclitin F bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation and selection of positive and negative controls for Heteroclitin F bioassays.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the essential negative controls for a this compound experiment?

A: Negative controls are critical to ensure that the observed effects are specific to this compound and not due to the solvent or experimental manipulations. For any this compound experiment, the following negative controls are essential:

  • Untreated Control: This sample consists of cells cultured in media alone, without any treatment. It serves as the baseline for assessing cell health and the basal level of the measured response.

  • Vehicle Control: Since this compound is likely dissolved in a solvent like DMSO, this control consists of cells treated with the highest concentration of the solvent used in the experiment. This is crucial for distinguishing the effects of the compound from any effects of the solvent itself. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[1]

Q2: What are appropriate positive controls when studying this compound's effect on inflammation?

A: A positive control is a treatment known to produce the expected effect (in this case, inhibition of an inflammatory response) and confirms that your assay is working correctly.[2][3] The choice of a positive control depends on the specific inflammatory pathway being investigated. Based on the known activities of related compounds from the Kadsura genus, this compound may exhibit anti-inflammatory properties.[4]

For an anti-inflammatory assay measuring cytokine release (e.g., TNF-α or IL-6) from LPS-stimulated macrophages (e.g., RAW 264.7 cells), a suitable positive control would be a known inhibitor of the NF-κB pathway.

  • Dexamethasone: A corticosteroid that is a well-established and potent anti-inflammatory agent.[5]

  • Bay 11-7082: A specific inhibitor of IκBα phosphorylation, which is a key step in the activation of the NF-κB signaling pathway.

Q3: What are appropriate positive controls for assessing the cytotoxicity of this compound?

A: When evaluating the potential toxicity of this compound, a positive control that induces cell death is necessary to validate the cytotoxicity assay.[6]

  • Staurosporine: A potent and broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide range of cell lines.[1]

  • Saponin: A detergent that permeabilizes the cell membrane, causing rapid cell death. This can serve as a positive control for assays that measure membrane integrity, such as LDH release assays.[7]

  • Etoposide: A topoisomerase II inhibitor commonly used in chemotherapy that induces DNA damage and subsequent apoptosis.[1]

Q4: I am observing high variability between my replicate wells. What are the potential causes and solutions?

A: High variability between replicates is a common issue that can obscure the true biological effect of this compound.[8]

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[8] Ensure you are using calibrated pipettes and proper technique.

  • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding.[8]

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[8]

  • Inadequate Reagent Mixing: Gently tap the plate after adding reagents to ensure thorough mixing.[9]

Q5: My assay is not producing a signal, or the signal is very weak. What should I do?

A: A lack of signal can be due to several factors.

  • Reagent Issues: Ensure that all reagents are within their shelf life and have been stored correctly.[9] Thaw any frozen reagents properly and keep enzymes on ice.

  • Incorrect Assay Setup: Double-check that you have added all the necessary components to the wells in the correct order and volume.

  • Cell Health: Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and have high viability.[8]

  • Sub-optimal Incubation Times: The timing of compound treatment or signal development may not be optimal. A time-course experiment can help determine the ideal incubation periods.[8]

Data Presentation: Summary of Controls

Assay Type Control Type Control Agent Mechanism of Action Expected Outcome
Anti-inflammatory NegativeVehicle (e.g., 0.1% DMSO)Solvent for this compoundNo significant effect on inflammatory response compared to untreated cells.
PositiveDexamethasoneGlucocorticoid receptor agonist, inhibits NF-κBSignificant reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
PositiveBay 11-7082Inhibits IκBα phosphorylationSignificant reduction in the production of pro-inflammatory cytokines.
Cytotoxicity NegativeVehicle (e.g., 0.1% DMSO)Solvent for this compoundNo significant decrease in cell viability compared to untreated cells.
PositiveStaurosporineInduces apoptosis via protein kinase inhibitionSignificant decrease in cell viability.
PositiveSaponinPermeabilizes cell membranesRapid and significant decrease in cell viability.
PositiveEtoposideInduces apoptosis via DNA damageSignificant decrease in cell viability.

Experimental Protocols

Protocol 1: Validation of Controls for an Anti-Inflammatory Bioassay (TNF-α Inhibition)

This protocol describes the validation of positive and negative controls in a RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS) to produce TNF-α.

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest the cells and perform a cell count to determine viability (should be >95%).

    • Dilute the cell suspension to a seeding density of 5 x 10^4 cells/well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound and Control Treatment:

    • Prepare serial dilutions of this compound.

    • Prepare the positive control, Dexamethasone, at a final concentration of 10 µM.

    • Prepare the vehicle control with the same concentration of DMSO as the highest concentration of this compound.

    • Remove the culture media from the cells and add the prepared compounds and controls.

    • Incubate for 1 hour.

  • LPS Stimulation:

    • Prepare a solution of LPS in culture media at a concentration of 1 µg/mL.

    • Add the LPS solution to all wells except the untreated control wells.

    • Incubate for 6 hours.

  • TNF-α Measurement (ELISA):

    • Collect the cell culture supernatant from each well.

    • Perform an ELISA for TNF-α according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the LPS-stimulated (vehicle control) wells.

    • The Dexamethasone-treated wells should show a significant decrease in TNF-α levels compared to the vehicle control. The vehicle control should not show a significant difference from the LPS-only wells.

Protocol 2: Validation of Controls for a Cytotoxicity Bioassay (MTT Assay)

This protocol describes the validation of positive and negative controls for assessing the cytotoxicity of this compound using an MTT assay.

  • Cell Seeding:

    • Seed cells (e.g., HeLa or a relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for attachment.

  • Compound and Control Treatment:

    • Prepare serial dilutions of this compound.

    • Prepare the positive control, Staurosporine, at a final concentration of 1 µM.

    • Prepare the vehicle control with the same concentration of DMSO as the highest concentration of this compound.

    • Add the prepared compounds and controls to the respective wells.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).[6]

    • Calculate cell viability as a percentage of the untreated control.

    • The Staurosporine-treated wells should show a significant decrease in cell viability. The vehicle control should show minimal to no decrease in viability compared to the untreated control.

Visualizations

experimental_workflow Experimental Workflow for Control Validation cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare this compound, Positive & Negative Controls add_compounds Add Compounds/Controls to Cells prepare_compounds->add_compounds incubate Incubate for Defined Period add_compounds->incubate add_reagents Add Assay-Specific Reagents (e.g., LPS, MTT) incubate->add_reagents detect_signal Measure Signal (e.g., Absorbance, Fluorescence) add_reagents->detect_signal analyze_data Analyze and Normalize Data detect_signal->analyze_data validate_results Validate Assay Performance Using Controls analyze_data->validate_results

Caption: Workflow for validating controls in this compound bioassays.

troubleshooting_logic Troubleshooting Logic for High Variability cluster_causes Potential Causes cluster_solutions Solutions start High Variability Observed Between Replicates pipetting Inconsistent Pipetting? start->pipetting cell_seeding Uneven Cell Seeding? start->cell_seeding edge_effects Edge Effects? start->edge_effects mixing Inadequate Mixing? start->mixing calibrate_pipettes Calibrate Pipettes & Standardize Technique pipetting->calibrate_pipettes homogenize_cells Homogenize Cell Suspension Before and During Seeding cell_seeding->homogenize_cells avoid_outer_wells Avoid Outer Wells for Samples edge_effects->avoid_outer_wells tap_plate Gently Tap Plate After Reagent Addition mixing->tap_plate

Caption: Logic for troubleshooting high variability in bioassays.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_controls Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Bay117082_point Bay 11-7082 Bay117082_point->IKK Dex_point Dexamethasone Dex_point->NFkB

Caption: Inhibition points of controls in the NF-κB pathway.

References

Validation & Comparative

Comparative analysis of Heteroclitin F and other dibenzocyclooctadiene lignans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Heteroclitin F and Other Dibenzocyclooctadiene Lignans (B1203133)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans (DBLs) are a significant class of natural polyphenolic compounds predominantly isolated from plants of the Schisandraceae family, such as those from the Schisandra and Kadsura genera.[1][2] These compounds are renowned for their complex and unique chemical structures, which form the basis for a wide array of biological activities.[1] For decades, DBLs have been a subject of intense research, demonstrating potent anti-inflammatory, antiviral, cytotoxic, and hepatoprotective properties.[1][2][3]

This guide provides a comparative analysis of this compound, a DBL found in Kadsura heteroclita, and other prominent members of this lignan (B3055560) class.[4] While data on this compound is limited, this analysis places it within the broader context of more extensively studied DBLs like Gomisin A, Gomisin G, and Schisandrin B, offering insights into its potential activities based on the established structure-activity relationships of the class. The comparison focuses on key performance areas—cytotoxicity, anti-inflammatory, and antiviral activities—supported by available experimental data.

Comparative Biological Activities

The biological efficacy of dibenzocyclooctadiene lignans is closely tied to their stereochemistry and the nature of substituents on their core structure. Key structural features influencing activity include the S-biphenyl configuration and the presence of methylenedioxy or benzoyloxy groups, which can enhance potency.[3]

Anti-Inflammatory Activity

Many DBLs exhibit significant anti-inflammatory effects, primarily by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB).[3][5] The NF-κB pathway is a critical regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][5]

While specific anti-inflammatory data for this compound is not available, numerous related compounds have been evaluated. For instance, several lignans isolated from Kadsura induta demonstrated potent inhibition of NO production in LPS-activated macrophage cells, with IC₅₀ values ranging from 10.7 to 34.0 µM.[6] Lignans such as (−)-Gomisin N and (+)-γ-Schisandrin have also shown anti-inflammatory effects comparable to the standard drug prednisolone (B192156) by inhibiting NF-κB activity.[3]

Table 1: Comparative Anti-Inflammatory Activity of Dibenzocyclooctadiene Lignans

Compound Assay / Cell Line Activity Metric (IC₅₀) Reference
Kadsuindutain A NO Production Inhibition / RAW264.7 10.7 µM [6]
Kadsuindutain B NO Production Inhibition / RAW264.7 12.5 µM [6]
Schisantherin J NO Production Inhibition / RAW264.7 25.4 µM [6]
(-)-Gomisin N NF-κB Inhibition / THP1-Blue™ > Prednisolone (at 10 µM) [3]

| (+)-γ-Schisandrin | NF-κB Inhibition / THP1-Blue™ | > Prednisolone (at 10 µM) |[3] |

Antiviral Activity

The antiviral potential of DBLs has been explored, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][7] this compound, along with related compounds from Kadsura heteroclita, has been reported to show weak anti-HIV activity.[4][8] In contrast, other lignans from the same plant, such as heteroclitin D and another unnamed compound (compound 12 in the study), exhibited moderate anti-HIV-1 activity in C8166 cells, with EC₅₀ values of 1.6 µg/mL and 1.4 µg/mL, respectively.[4][8] This highlights the structural nuances that dictate the potency of antiviral effects within this class.

Table 2: Comparative Anti-HIV Activity of Dibenzocyclooctadiene Lignans

Compound Assay / Cell Line Activity Metric (EC₅₀) Therapeutic Index (TI) Reference
This compound Anti-HIV Assay Weakly active Not Reported [4]
Heteroclitin D Anti-HIV Assay / C8166 1.6 µg/mL 52.9 [4][8]
Compound 12 * Anti-HIV Assay / C8166 1.4 µg/mL 65.9 [8]
Gomisin G Analogs Anti-HIV Assay Structure-dependent Not Reported [9]

Note: Compound 12 is an unnamed lignan from the cited study.

Cytotoxic Activity

The cytotoxicity of DBLs is a critical measure, both for its potential in anticancer drug development and for assessing the therapeutic window for other applications.[1] The anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways like PI3K/Akt and MAPK.[1][10]

Gomisin G has demonstrated significant cytotoxic effects against leukemia and HeLa cell lines, with an IC₅₀ value of 5.51 µg/mL.[1] In contrast, Gomisin L1 showed milder cytotoxicity against HL-60 and HeLa cells (IC₅₀ = 82.02 and 166.19 µM, respectively) but was potent against ovarian cancer cells (IC₅₀ = 21.92 µM for A2780 cells).[11] This cell-line specificity is a common feature of this class.

Table 3: Comparative Cytotoxic Activity of Dibenzocyclooctadiene Lignans

Compound Cell Line Activity Metric (IC₅₀) Reference
Gomisin G Leukemia & HeLa 5.51 µg/mL [1]
Gomisin G MDA-MB-231 (Breast Cancer) Effective at 10 µM [12][13]
Gomisin L1 A2780 (Ovarian Cancer) 21.92 µM [11]
Gomisin L1 SKOV3 (Ovarian Cancer) 55.05 µM [11]
Benzoylgomisin Q Leukemia 55.1 µg/mL [1]

| Schisantherin A | Leukemia | 61.2 µg/mL |[1] |

Key Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Inflammatory Pathway

A primary mechanism for the anti-inflammatory action of DBLs is the suppression of the NF-κB signaling cascade.[5][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS (producing NO) and COX-2.[15][16] Dibenzocyclooctadiene lignans have been shown to intervene in this process, preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3]

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Targets for NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Induces Transcription DBL Dibenzocyclooctadiene Lignans DBL->IKK Inhibits

Fig. 1: Inhibition of the NF-κB signaling pathway by DBLs.

Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the biological activities of dibenzocyclooctadiene lignans.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[17] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[18]

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test lignans (e.g., this compound, Gomisin G) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h, 37°C) seed->incubate1 treat 3. Treat with Lignans incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate (4h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability & IC₅₀ Value read->analyze end_node End analyze->end_node

Fig. 2: General workflow for the MTT cytotoxicity assay.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[21] NO production is measured indirectly by quantifying its stable end-product, nitrite (B80452), in the culture supernatant using the Griess reagent.

Methodology

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[22]

  • Pre-treatment: Treat the cells with various concentrations of the test lignans for 1-2 hours before stimulation.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[23] Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.[23]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 550 nm.[23]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. Calculate the IC₅₀ value.

Antiviral Activity: Anti-HIV Assay in MT-4 Cells

This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects (CPE) induced by HIV infection.[24] Cell viability is typically assessed using the MTT method described above.

Methodology

  • Cell Preparation: Prepare a suspension of MT-4 cells in culture medium.

  • Compound Addition: Add serial dilutions of the test lignans to a 96-well plate.

  • Virus Inoculation: Add a standardized amount of HIV-1 (e.g., 100 TCID₅₀) to the wells containing cells and the test compounds.[25] Include cell controls (no virus, no compound), virus controls (cells + virus, no compound), and compound toxicity controls (cells + compound, no virus).

  • Incubation: Incubate the plate for 4-5 days at 37°C until CPE is maximal in the virus control wells.[24][26]

  • Viability Assessment: Add MTT reagent to all wells and follow the procedure for the MTT assay (Steps 4-6 in Protocol 4.1) to quantify viable cells.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. The 50% effective concentration (EC₅₀) is the concentration that provides 50% protection against virus-induced cell death. The 50% cytotoxic concentration (CC₅₀) is determined from the compound toxicity control wells. The Therapeutic Index (TI) is calculated as CC₅₀ / EC₅₀.[8]

Conclusion

The dibenzocyclooctadiene lignan family, which includes this compound, represents a rich source of biologically active compounds with significant therapeutic potential. While direct experimental data for this compound remains limited, comparative analysis with structurally similar and well-researched lignans like the Gomisins and Schisandrins provides a valuable framework for predicting its activity profile. The potent anti-inflammatory, antiviral, and selective cytotoxic activities demonstrated by numerous DBLs underscore the importance of this class in natural product-based drug discovery. Further investigation into this compound is warranted to fully elucidate its specific biological functions and to determine its place within the therapeutic landscape of dibenzocyclooctadiene lignans. The standardized protocols provided herein offer a robust basis for such future evaluations.

References

Heteroclitin F Versus Other Anti-HIV Lignans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the anti-HIV performance of Heteroclitin F with alternative lignans (B1203133), supported by experimental data and detailed methodologies.

Lignans, a class of polyphenolic compounds found in plants, have emerged as a promising source of novel antiretroviral agents. Among these, this compound, a dibenzocyclooctadiene lignan (B3055560), has garnered attention for its potential anti-HIV activity. This guide provides a comparative study of this compound against other notable anti-HIV lignans, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action to aid in research and development efforts.

Comparative Anti-HIV Activity of Lignans

The following table summarizes the reported in vitro anti-HIV-1 activity, cytotoxicity, and selectivity index of this compound and other selected lignans. The data has been compiled from various scientific publications.

LignanTypeAnti-HIV-1 Activity (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)Primary Target(s)
This compound DibenzocyclooctadieneWeak to Moderate¹>10 µg/mL¹-HIV-1 Reverse Transcriptase (presumed)
Diphyllin Arylnaphthalene0.38 µM (IC₅₀)[1]2.02 µM5.3HIV-1, V-ATPase[1]
Justicidin B ArylnaphthalenePotent (IC₅₀ in nM range)[2]Low-HIV Reverse Transcriptase (presumed)
Retrojusticidin B Arylnaphthalene0.01 µg/mL (IC₅₀)[3]--HIV Reverse Transcriptase[3]
Tiegusanin G Dibenzocyclooctadiene7.9 µM (EC₅₀)>200 µM>25HIV-1
HDS2 Dibenzocyclooctadiene1-3 µM (EC₅₀)[4][5][6]>100 µM[4]>33-100HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[4][5][6]

¹Reported as weak to moderate activity without specific EC₅₀ values in some studies.

Mechanisms of Action: A Visual Representation

The primary mechanism of action for many of the compared lignans involves the inhibition of key viral enzymes essential for HIV-1 replication. The following diagrams illustrate the targeted signaling pathways.

HIV_Lifecycle_and_Lignan_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication V Viral RNA Reverse Transcriptase Integrase Protease R CD4 Receptor V->R Attachment Fusion Membrane Fusion V->Fusion Binding CR Chemokine Co-receptor RT Reverse Transcription (RNA -> DNA) Fusion->RT Viral Core Release I Integration (Viral DNA -> Host DNA) RT->I T Transcription & Translation (Viral Proteins) I->T A Assembly & Budding T->A NewVirion New HIV Virion A->NewVirion RT_Inhibitor RT Inhibition (this compound, HDS2, Justicidin B, Retrojusticidin B) RT_Inhibitor->RT Entry_Inhibitor Entry Inhibition (Diphyllin via V-ATPase) Entry_Inhibitor->Fusion

Fig. 1: HIV-1 lifecycle and points of lignan inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay biochemically quantifies the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Reaction buffer (containing template/primer, e.g., poly(A)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive label)

  • Lysis buffer

  • Scintillation fluid (for radioactive assays) or appropriate detection reagents for non-radioactive assays

  • Microplate reader (scintillation counter or spectrophotometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In each well of a 96-well plate, add the reaction buffer, dNTPs, and the test compound at various concentrations.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well to initiate the reaction. Include positive controls (known RT inhibitor) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid for radioactive assays).

  • Detection:

    • Radioactive method: Precipitate the newly synthesized DNA onto filter mats, wash, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method (e.g., ELISA-based): Transfer the reaction mixture to a streptavidin-coated plate to capture biotin-labeled DNA. Detect the incorporated digoxigenin-labeled dUTP with an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the control. Determine the IC₅₀ value, the concentration at which 50% of the RT activity is inhibited, using non-linear regression analysis.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This cell-based assay measures the ability of a compound to protect host cells from the cytopathic effects (CPE) of HIV-1 infection.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • Test compounds

  • 96-well cell culture plates

  • Cell culture medium

  • MTT or XTT reagent for cell viability assessment

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Infect the cells with a standardized amount of HIV-1. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 4-5 days to allow for viral replication and the development of CPE.

  • Cell Viability Assessment: Add MTT or XTT reagent to each well and incubate for a few hours. The reagent is converted to a colored formazan (B1609692) product by viable cells.

  • Data Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of cell protection for each compound concentration. The EC₅₀ value, the concentration at which 50% of the viral cytopathic effect is inhibited, is determined by non-linear regression.

Cytotoxicity Assay

This assay determines the toxicity of the test compounds on the host cells in the absence of the virus.

Materials:

  • Same cell line as used in the antiviral assay

  • Test compounds

  • 96-well cell culture plates

  • Cell culture medium

  • MTT or XTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at the same density as the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a control with no compound.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Add MTT or XTT reagent and measure the absorbance as described above.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration. The CC₅₀ value, the concentration at which 50% of the cells are killed, is determined by non-linear regression.

HIV-1 p24 Antigen Assay

This ELISA-based assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is an indicator of viral replication.

Materials:

  • Supernatants from the antiviral activity assay

  • HIV-1 p24 antigen capture ELISA kit

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with an anti-p24 capture antibody.

  • Sample Addition: Add the cell culture supernatants to the wells.

  • Incubation and Washing: Incubate to allow the p24 antigen to bind to the capture antibody. Wash the wells to remove unbound materials.

  • Detection Antibody: Add a biotinylated anti-p24 detection antibody and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a TMB substrate solution and incubate to develop a color.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Experimental_Workflow cluster_assays In Vitro Anti-HIV Evaluation cluster_data Data Analysis RT_Assay HIV-1 RT Inhibition Assay (Biochemical) IC50 Determine IC₅₀ RT_Assay->IC50 CPE_Assay Cytopathic Effect (CPE) Inhibition Assay (Cell-based) EC50 Determine EC₅₀ CPE_Assay->EC50 p24_Assay p24 Antigen Assay (Cell-based) p24_Assay->EC50 Cyto_Assay Cytotoxicity Assay (Cell-based) CC50 Determine CC₅₀ Cyto_Assay->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI CC50->SI

Fig. 2: General experimental workflow for evaluating anti-HIV lignans.

Conclusion

This comparative guide highlights the anti-HIV potential of various lignans, with a focus on this compound. While this compound shows promise, other lignans such as Diphyllin and the dibenzocyclooctadiene lignan HDS2 have demonstrated more potent and well-characterized anti-HIV activity in the reviewed studies. The provided data and detailed experimental protocols offer a valuable resource for researchers to further investigate these compounds, explore their structure-activity relationships, and develop novel antiretroviral therapies. The diverse mechanisms of action, primarily targeting HIV reverse transcriptase and viral entry, underscore the potential of lignans as a versatile scaffold for anti-HIV drug discovery. Further studies are warranted to elucidate the precise quantitative anti-HIV activity of this compound and to explore the full therapeutic potential of this class of natural products.

References

A Comparative Analysis of the Cytotoxic Effects of Podophyllotoxin and an Evaluation of Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of cytotoxic compounds is paramount in the quest for novel anticancer agents. This guide provides a detailed comparison of the well-established cytotoxic agent podophyllotoxin (B1678966) against the lesser-known Heteroclitin F, highlighting the current landscape of available research.

While podophyllotoxin has been extensively studied, a significant disparity in available data exists for this compound. Presently, there is a notable lack of published scientific literature detailing the specific cytotoxic effects, IC50 values, and mechanisms of action for this compound. Compounds have been isolated from Kadsura heteroclita, the plant source of Heteroclitins, and have shown cytotoxic potential. For instance, a study on new triterpenoids from this plant, including heteroclitalactone D, demonstrated cytotoxic activity against several human tumor cell lines, with heteroclitalactone D showing an IC50 of 6.76 μM against HL-60 cells[1]. Another compound, dihydroguaiaretic acid, isolated from the same plant, exhibited moderate to weak cytotoxic activities on OVCAR, HT-29, and A-549 human cancer cell lines, with IC50 values ranging from 16.2 to 36.4 μM[2].

Due to the scarcity of data on this compound, this guide will focus on a comprehensive overview of the cytotoxic properties of podophyllotoxin, providing a framework for the future evaluation of novel compounds like this compound.

Podophyllotoxin: A Potent Cytotoxic Agent

Podophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) that exhibits potent cytotoxic and anticancer properties. Its derivatives are utilized in clinically approved cancer chemotherapeutics.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of podophyllotoxin and its derivatives has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

CompoundCell LineIC50 ValueReference
PodophyllotoxinPC-3 (Prostate Cancer)0.18 - 9 µM[3]
PodophyllotoxinDU 145 (Prostate Cancer)0.18 - 9 µM[3]
PodophyllotoxinHeLa (Cervical Cancer)0.18 - 9 µM[3]
PodophyllotoxinNCI-H1299 (NSCLC)7.6 nM (Podophyllotoxin Acetate)[2]
PodophyllotoxinA549 (NSCLC)16.1 nM (Podophyllotoxin Acetate)[2]
PodophyllotoxinHT29 (Colorectal Cancer)300 - 600 nM[4]
PodophyllotoxinDLD1 (Colorectal Cancer)300 - 600 nM[4]
PodophyllotoxinCaco2 (Colorectal Cancer)300 - 600 nM[4]
PodophyllotoxinMIA PaCa-2 (Pancreatic Cancer)11.33 nM ± 0.69[5]
PodophyllotoxinBxPC-3 (Pancreatic Cancer)13.71 nM ± 0.31[5]

Mechanism of Action of Podophyllotoxin

The cytotoxic effects of podophyllotoxin are primarily attributed to its interaction with the cellular cytoskeleton and DNA replication machinery.

Inhibition of Microtubule Polymerization

Podophyllotoxin binds to tubulin, the protein subunit of microtubules, preventing its polymerization. This disruption of the microtubule dynamics leads to a dysfunctional mitotic spindle, ultimately arresting the cell cycle.

Inhibition of Topoisomerase II

While podophyllotoxin itself primarily targets tubulin, some of its clinically used derivatives, such as etoposide (B1684455) and teniposide, function as topoisomerase II inhibitors. They stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent apoptosis.

Cellular Effects of Podophyllotoxin

The molecular interactions of podophyllotoxin trigger a cascade of cellular events, culminating in cell death.

Cell Cycle Arrest

By disrupting microtubule formation, podophyllotoxin and its derivatives cause a halt in the cell cycle, predominantly at the G2/M phase. This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. Studies have shown that podophyllotoxin treatment leads to an accumulation of cells in the G2/M phase in various cancer cell lines, including non-small cell lung cancer and colorectal cancer[2][6].

Induction of Apoptosis

Podophyllotoxin is a potent inducer of apoptosis, or programmed cell death. This process is initiated through multiple signaling pathways.

  • ROS-Mediated Apoptosis: Podophyllotoxin treatment has been shown to increase the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress can trigger apoptotic pathways[1][7].

  • Mitochondrial Pathway: The induction of apoptosis by podophyllotoxin often involves the mitochondrial (intrinsic) pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases[1][7].

  • Signaling Pathways: Several signaling pathways are implicated in podophyllotoxin-induced apoptosis:

    • p38 MAPK Signaling: Activation of the p38 mitogen-activated protein kinase (MAPK) pathway has been identified as a key mediator of podophyllotoxin-induced apoptosis in human colorectal cancer cells[1][6][7].

    • PI3K/AKT Signaling: Some derivatives of podophyllotoxin, like deoxypodophyllotoxin, have been shown to induce apoptosis by suppressing the PI3K/AKT signaling pathway while activating the p38 MAPK pathway in oral squamous cell carcinoma[8].

    • ER Stress: Podophyllotoxin acetate (B1210297) can induce endoplasmic reticulum (ER) stress, leading to the activation of the pro-apoptotic ER stress pathway[2].

Experimental Protocols

Standard methodologies are employed to evaluate the cytotoxic effects of compounds like podophyllotoxin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Annexin V staining is used to detect early apoptosis, while propidium iodide (PI) stains for late apoptotic and necrotic cells.

Protocol:

  • Treat cells with the test compound for the specified duration.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cytotoxicity is crucial for a comprehensive understanding.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis & Comparison cell_lines Cancer Cell Lines treatment Treatment with This compound or Podophyllotoxin cell_lines->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination viability->ic50 cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_levels Signaling Protein Levels western_blot->protein_levels comparison Comparative Analysis ic50->comparison cell_cycle_dist->comparison apoptosis_quant->comparison protein_levels->comparison

Fig. 1: Experimental Workflow for Cytotoxicity Comparison.

podophyllotoxin_apoptosis_pathway cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_apoptosis Apoptosis Induction podophyllotoxin Podophyllotoxin tubulin Tubulin Polymerization Inhibition podophyllotoxin->tubulin topoisomerase Topoisomerase II Inhibition (Derivatives) podophyllotoxin->topoisomerase ros ROS Generation podophyllotoxin->ros er_stress ER Stress podophyllotoxin->er_stress pi3k_akt PI3K/AKT Inhibition podophyllotoxin->pi3k_akt g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis g2m_arrest->apoptosis p38_mapk p38 MAPK Activation ros->p38_mapk er_stress->p38_mapk dna_damage->p38_mapk mitochondria Mitochondrial Dysfunction p38_mapk->mitochondria pi3k_akt->mitochondria caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Fig. 2: Podophyllotoxin-Induced Apoptosis Signaling Pathways.

Conclusion and Future Directions

Podophyllotoxin remains a cornerstone in the study of natural cytotoxic compounds, with well-defined mechanisms of action and a wealth of supporting experimental data. Its ability to disrupt microtubule dynamics and induce apoptosis through various signaling pathways makes it a valuable tool in cancer research and a benchmark for the evaluation of new potential anticancer agents.

The current body of scientific literature does not provide sufficient data to perform a direct and comprehensive comparison of the cytotoxic effects of this compound with podophyllotoxin. While other compounds from Kadsura heteroclita have demonstrated cytotoxic properties, specific studies on this compound are needed to elucidate its mechanism of action, determine its potency across various cancer cell lines, and identify the signaling pathways it modulates. Future research focused on these aspects will be crucial to understanding the therapeutic potential of this compound and to enable a meaningful comparison with established cytotoxic agents like podophyllotoxin.

References

A Comparative Guide to the Bioactivities of Heteroclitin F and Kadsura interior Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of Heteroclitin F, a lignan (B3055560) isolated from Kadsura heteroclita, and lignans (B1203133) derived from Kadsura interior. Due to the distinct biological activities reported for these compounds, this comparison is presented through an examination of their respective potencies in different bioassays. All quantitative data is summarized for clarity, and detailed experimental protocols for the key assays are provided.

Introduction

The genus Kadsura is a rich source of bioactive lignans with diverse pharmacological properties. Among these, this compound from Kadsura heteroclita and various lignans from Kadsura interior, notably Kadsutherin F, have demonstrated significant biological effects. This guide aims to objectively present the current scientific data on their individual bioactivities to aid researchers in drug discovery and development.

Quantitative Bioactivity Data

The primary bioactivities reported for this compound and Kadsura interior lignans are different. This compound has been evaluated for its anti-lipid peroxidative effects, while lignans from Kadsura interior have been assessed for their anti-platelet aggregation activity.

Compound/ExtractPlant SourceBioactivityAssayKey FindingsReference
This compound Kadsura heteroclitaAnti-lipid PeroxidationFe²⁺-ascorbic acid, CCl₄-NADPH, and ADP-NADPH induced lipid peroxidation in rat liver homogenatePotently inhibited lipid peroxidation.[1][1]
Kadsutherin F Kadsura interiorAnti-platelet AggregationADP-induced platelet aggregation in washed rat platelets49.47% inhibition at 100 µM (strongest among tested lignans).[2][3][4][2][3][4]
Other K. interior Lignans Kadsura interiorAnti-platelet AggregationADP-induced platelet aggregation in washed rat plateletsInhibition in the range of 11.77–49.47% at 100 µM.[2][4][2][4]
Other K. heteroclita Lignans Kadsura heteroclitaAnti-inflammatoryInhibition of TNF-α production in LPS-stimulated RAW264.7 cellsVarious lignans showed IC₅₀ values ranging from 6.16 to 40.64 µM.
Kadheterin A Kadsura heteroclitaCytotoxicityAgainst HL-60 cell lineIC₅₀ value of 14.59 µM.[5][5]

Experimental Protocols

Anti-Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This method assesses the extent of lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation.

  • Preparation of Liver Homogenate: Male Wistar rats are anesthetized and their livers are removed and washed with normal saline. The livers are then homogenized in a phosphate (B84403) buffer (e.g., 20 mM, pH 7.4).

  • Induction of Lipid Peroxidation: The liver homogenate is incubated with an inducing agent such as a mixture of Fe²⁺ and ascorbic acid, or CCl₄ and NADPH, in the presence and absence of the test compound (e.g., this compound).

  • TBARS Reaction: After incubation, a solution of thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated. MDA reacts with TBA to form a pink colored complex.

  • Quantification: The absorbance of the colored complex is measured spectrophotometrically at approximately 532 nm. The percentage inhibition of lipid peroxidation by the test compound is calculated by comparing the absorbance of the sample with that of the control.

ADP-Induced Platelet Aggregation Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by Adenosine Diphosphate (ADP).

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from rats in tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate). The blood is then centrifuged at a low speed (e.g., 240g for 10 minutes) at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed.

  • Platelet Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, and the baseline light transmission is set. A stirring bar is added to ensure the platelets remain in suspension.

  • Induction and Inhibition: The test compound (e.g., Kadsutherin F at 100 µM) is pre-incubated with the PRP. Platelet aggregation is then induced by adding a standard concentration of ADP.

  • Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time. The percentage inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of the test compound to that of the control (vehicle-treated) sample.

Signaling Pathways

Anti-inflammatory Signaling Pathway

Lignans from Kadsura species often exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In macrophages stimulated with lipopolysaccharide (LPS), this pathway is a key regulator of pro-inflammatory cytokine production, such as TNF-α.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to TNFα TNF-α Gene Transcription Kadsura_Lignans Kadsura Lignans (e.g., from K. heteroclita) Kadsura_Lignans->IKK Inhibit NFκB_n NF-κB DNA DNA NFκB_n->DNA Binds to promoter region TNFα_mRNA TNF-α mRNA DNA->TNFα_mRNA Transcription

Caption: NF-κB signaling pathway in LPS-stimulated macrophages.

Anti-platelet Aggregation Signaling Pathway

The anti-platelet activity of lignans from Kadsura interior likely involves the modulation of ADP-mediated signaling pathways. ADP induces platelet aggregation primarily through the P2Y1 and P2Y12 purinergic receptors.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Activates VASP VASP-P PKA->VASP Phosphorylates GPIIbIIIa_active Active GPIIb/IIIa VASP->GPIIbIIIa_active Inhibits activation of GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates Kadsutherin_F Kadsutherin F Kadsutherin_F->P2Y12 Antagonizes

Caption: ADP-induced platelet aggregation via the P2Y12 receptor.

Conclusion

This compound from Kadsura heteroclita and lignans from Kadsura interior, particularly Kadsutherin F, exhibit distinct and potent bioactivities. While this compound shows promise as an anti-lipid peroxidative agent, Kadsutherin F is a notable inhibitor of platelet aggregation. The lack of direct comparative studies using the same bioassays necessitates that these compounds be evaluated based on their individual merits in their respective areas of activity. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of these natural products. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of their pharmacological effects.

References

Unveiling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Heteroclitin F and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heteroclitin F, a naturally occurring dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, has garnered interest for its potential biological activities. While exhibiting weak anti-HIV activity in its natural form, its structural scaffold presents a promising starting point for the development of more potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, drawing on experimental data from related dibenzocyclooctadiene lignans (B1203133) to elucidate key structural features influencing bioactivity.

Comparative Analysis of Biological Activity

The biological evaluation of this compound and its analogs has primarily focused on their anti-HIV and cytotoxic activities. The following tables summarize the available quantitative data, offering a clear comparison of the potency of various structural modifications.

Table 1: Anti-HIV Activity of Dibenzocyclooctadiene Lignans
CompoundR1R2R3R4R5Activity (EC50, µM)
This compoundOMeOMeOMeHOH> 25 (Weak)[1]
Tiegusanin GOMeOMeOMeHOAc7.9[1]
Gomisin JOMeOMeO-CH2-OHOH> 20 (Inactive)
DeoxyschizandrinOMeOMeOMeOMeHModerate
γ-SchizandrinOMeOMeO-CH2-OHHModerate

EC50: Half maximal effective concentration. Data for Deoxyschizandrin and γ-Schizandrin is qualitative in the provided search results.

Table 2: Cytotoxic Activity of Dibenzocyclooctadiene Lignans against Cancer Cell Lines
CompoundCell LineActivity (IC50, µM)
SchisandrinCOR-L23/R (Lung)> 20
Gomisin ACOR-L23/R (Lung)> 20
DeoxyschizandrinCOR-L23/R (Lung)~15
γ-SchizandrinCOR-L23/R (Lung)~10

IC50: Half maximal inhibitory concentration. Data is estimated from graphical representations in the source material.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, several key structural features appear to govern the biological activity of this compound and its analogs:

  • Substitution on the Cyclooctadiene Ring: The presence and nature of substituents on the cyclooctadiene ring are critical. The weak anti-HIV activity of this compound, which possesses a hydroxyl group at C-7, is enhanced in Tiegusanin G where this hydroxyl is acetylated.[1] This suggests that modification of this position can significantly impact potency.

  • Biaryl Configuration: Studies on other dibenzocyclooctadiene lignans indicate that the stereochemistry of the biphenyl (B1667301) moiety (R or S configuration) plays a crucial role in their ability to overcome multidrug resistance in cancer cells.[2] Specifically, an R-biaryl configuration was found to be a common feature of active lignans that potentiate the effect of doxorubicin.[2]

  • Methylenedioxy vs. Methoxy Groups: The nature of the substituents on the aromatic rings also influences activity. For instance, in the context of anti-inflammatory activity, dibenzocyclooctadiene lignans with a methylenedioxy group showed strong inhibition of microglia activation.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of protocols commonly used to assess the anti-HIV and cytotoxic activities of lignan compounds.

Anti-HIV Activity Assay (MT-4 Cell Line)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in the MT-4 human T-cell line.

cluster_0 Assay Preparation cluster_1 Infection and Treatment cluster_2 Data Analysis prep_cells Prepare MT-4 cells infect_cells Infect MT-4 cells with HIV-1 prep_cells->infect_cells prep_virus Prepare HIV-1 stock prep_virus->infect_cells prep_compounds Prepare serial dilutions of test compounds add_compounds Add test compounds to infected cells prep_compounds->add_compounds infect_cells->add_compounds incubate Incubate for 5 days at 37°C add_compounds->incubate mtt_assay Perform MTT assay to determine cell viability incubate->mtt_assay calc_ec50 Calculate EC50 values mtt_assay->calc_ec50 cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Viability Measurement cluster_3 Data Analysis seed_cells Seed cells (e.g., MT-4 or cancer cell lines) in 96-well plates add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate Incubate for a specified period (e.g., 72 hours) add_compounds->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50 cluster_0 Proposed Anticancer Mechanism Lignan Dibenzocyclooctadiene Lignan MAPK MAPK Pathway Lignan->MAPK Inhibition NFkB NF-κB Pathway Lignan->NFkB Inhibition CellCycleArrest Cell Cycle Arrest Lignan->CellCycleArrest Induction Apoptosis Apoptosis MAPK->Apoptosis Modulation Proliferation Cell Proliferation MAPK->Proliferation Activation NFkB->Apoptosis Modulation NFkB->Proliferation Activation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Heteroclitin F and other structurally related dibenzocyclooctadiene lignans (B1203133) isolated from plants of the Kadsura genus. The following sections present a compilation of experimental data on their anti-HIV and cytotoxic effects, detailed methodologies for the key assays, and a visualization of the signaling pathways implicated in their mechanisms of action. This objective comparison is intended to aid in the evaluation of these compounds for potential therapeutic development.

Data Presentation: Comparative Bioactivity of Lignan (B3055560) Compounds

The following tables summarize the 50% effective concentration (EC₅₀) for anti-HIV activity and the 50% inhibitory concentration (IC₅₀) for cytotoxicity of this compound and its analogues. These values have been compiled from various studies to provide a comparative perspective on their potency and therapeutic index.

Table 1: Anti-HIV Activity of this compound and Related Lignans

CompoundEC₅₀ (µg/mL)Cell LineTherapeutic Index (TI)Reference
This compoundWeak ActivityH9Not Reported[1]
Heteroclitin DModerate ActivityC8166Not Reported[1]
Interiorin1.6C8166>31.25[2]
Interiorin BModerate ActivityNot ReportedNot Reported[1]
Gomisin G0.006H9300[1]
KadsurinWeak ActivityH9Not Reported[1]

Table 2: Cytotoxicity of this compound and Related Lignans

CompoundIC₅₀ (µM)Cell LineCancer TypeReference
Gomisin GNot specified, but effective at 10 µMMDA-MB-231Triple-Negative Breast Cancer[3]
Gomisin GNo significant effectMCF-7ER+, PR+, HER2- Breast Cancer[3]
Gomisin L182.02HL-60Leukemia[4]
Gomisin L1166.19HeLaCervical Cancer[4]
Gomisin L1>200MCF-7ER+, PR+, HER2- Breast Cancer[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to evaluate the anti-HIV and cytotoxic activities of the lignan compounds.

Anti-HIV Activity Assay (MTT Method)

This assay determines the ability of a compound to protect HIV-infected cells from virus-induced cell death (cytopathic effect).

a. Cell Lines and Virus:

  • Cell Line: MT-4 cells, a human T-cell leukemia line, are highly susceptible to HIV-1 infection and exhibit a pronounced cytopathic effect.

  • Virus: HIV-1 (IIIB strain) is used to infect the MT-4 cells.

b. Procedure:

  • MT-4 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • The cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • The test compounds (this compound and related lignans) are serially diluted and added to the infected cells in triplicate. Control wells include infected untreated cells and uninfected untreated cells.

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.

  • After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cytoprotection is calculated, and the EC₅₀ value is determined as the concentration of the compound that protects 50% of the cells from the HIV-1 induced cytopathic effect.

Cytotoxicity Assay (MTT Method)

This assay assesses the general toxicity of a compound to cells.

a. Cell Lines:

  • A panel of human cancer cell lines (e.g., HL-60, HeLa, MCF-7) and a normal cell line are used to determine the cytotoxic profile of the compounds.

b. Procedure:

  • Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • The test compounds are serially diluted and added to the cells in triplicate. Control wells contain untreated cells.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Following the incubation, the MTT assay is performed as described in steps 5-8 of the Anti-HIV Activity Assay protocol.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the level of HIV-1 p24 core protein in the culture supernatant, which is a direct measure of viral replication.

a. Sample Collection:

  • Supernatants from the HIV-infected cell cultures (from the anti-HIV activity assay) are collected before the addition of the MTT reagent.

b. Procedure:

  • A 96-well plate is coated with a monoclonal antibody specific for HIV-1 p24 antigen.

  • The collected culture supernatants are added to the wells, along with a known standard of recombinant p24 antigen for calibration.

  • The plate is incubated to allow the p24 antigen to bind to the capture antibody.

  • After washing, a biotinylated polyclonal anti-HIV-1 p24 antibody is added, followed by streptavidin-horseradish peroxidase (HRP) conjugate.

  • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of bound p24 antigen.

  • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.

  • The concentration of p24 in the samples is determined by comparison to the standard curve, and the inhibition of viral replication is calculated.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by dibenzocyclooctadiene lignans.

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MT-4, Cancer Cell Lines) anti_hiv_assay Anti-HIV Assay (MTT Method) cell_culture->anti_hiv_assay cytotoxicity_assay Cytotoxicity Assay (MTT Method) cell_culture->cytotoxicity_assay compound_prep Compound Preparation (this compound & Lignans) compound_prep->anti_hiv_assay compound_prep->cytotoxicity_assay p24_elisa p24 Antigen ELISA anti_hiv_assay->p24_elisa Supernatant ec50_calc EC₅₀ Calculation anti_hiv_assay->ec50_calc ic50_calc IC₅₀ Calculation cytotoxicity_assay->ic50_calc ti_calc Therapeutic Index (TI) Calculation ec50_calc->ti_calc ic50_calc->ti_calc

Caption: Experimental workflow for evaluating the bioactivity of lignan compounds.

PI3K_Akt_Pathway Lignans Dibenzocyclooctadiene Lignans PI3K PI3K Lignans->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition CyclinD1 Cyclin D1 Akt->CyclinD1 Activation CellCycle Cell Cycle Progression mTOR->CellCycle Promotion Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CyclinD1->CellCycle Promotion

Caption: Inhibition of the PI3K/Akt signaling pathway by dibenzocyclooctadiene lignans.

References

Validating the Mechanism of Action of Heteroclitin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of Heteroclitin F, a lignan (B3055560) isolated from Kadsura heteroclita.[1] Based on its reported anti-inflammatory and cytotoxic activities, we propose that this compound functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] This guide outlines the experimental workflow to test this hypothesis, compares its potential efficacy with established STAT3 inhibitors, and provides detailed experimental protocols.

Introduction to this compound and the STAT3 Signaling Pathway

This compound is a dibenzocyclooctadiene lignan with reported anti-HIV and cytotoxic activities.[2] Lignans from Kadsura species are traditionally used in folk medicine for their anti-inflammatory and analgesic properties.[2] The STAT3 protein is a critical signaling molecule that, upon aberrant activation, plays a significant role in the development and progression of many human cancers and inflammatory diseases.[4][5] It is involved in tumor cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for therapeutic intervention.[4][6] The activation of STAT3 is typically mediated by Janus kinases (JAKs), which phosphorylate STAT3 at the Tyr705 residue, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[5]

This guide will focus on validating the hypothesis that this compound inhibits the JAK/STAT3 signaling pathway.

Comparative Analysis of STAT3 Inhibitors

To objectively evaluate the efficacy of this compound, its performance should be compared against well-characterized STAT3 inhibitors.

CompoundTypeMechanism of ActionReported IC50 (STAT3 Inhibition)Reference
This compound Natural Product (Lignan)Hypothesized: Inhibition of STAT3 phosphorylation or dimerizationTo be determinedN/A
Stattic Small MoleculeInhibits the function of the STAT3 SH2 domain, preventing dimerization.5.1 µM (in vitro)[3]
S3I-201 Small MoleculeTargets the STAT3 SH2 domain, inhibiting STAT3 dimerization, phosphorylation, and DNA-binding activity.86 µM (in vitro)[3]
JSI-124 (Cucurbitacin I) Natural Product (Triterpenoid)Inhibitor of JAK2 and STAT3 phosphorylation.~0.5 µM (in cells)[7]

Experimental Workflow for Validating this compound's Mechanism of Action

The following workflow outlines the key experiments required to validate the inhibitory effect of this compound on the STAT3 signaling pathway.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Engagement & Direct Binding cluster_2 Downstream Effects & Pathway Validation A Cell Viability Assay (e.g., MTT) Determine IC50 of this compound B STAT3-Dependent Luciferase Reporter Assay Initial evidence of STAT3 inhibition A->B Proceed if cytotoxic C Western Blot Analysis Measure levels of p-STAT3 (Tyr705) and total STAT3 B->C Proceed if luciferase activity is reduced D Cellular Thermal Shift Assay (CETSA) Confirm direct binding of this compound to STAT3 C->D Confirm target engagement E Immunofluorescence Microscopy Visualize inhibition of STAT3 nuclear translocation C->E Visualize cellular location F qRT-PCR Analyze expression of STAT3 target genes (e.g., Bcl-2, Cyclin D1) E->F Analyze downstream gene expression

Figure 1. Experimental workflow for validating this compound as a STAT3 inhibitor.

Detailed Experimental Protocols

STAT3-Dependent Luciferase Reporter Assay

Objective: To determine if this compound inhibits the transcriptional activity of STAT3.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • STAT3-responsive luciferase reporter plasmid

  • Control luciferase reporter plasmid (e.g., pRL-TK)

  • Lipofectamine 2000 or other transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound, Stattic (positive control)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed MDA-MB-231 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, treat the cells with varying concentrations of this compound or Stattic for a predetermined duration (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the STAT3-dependent luciferase activity to the control luciferase activity.[4]

Western Blotting for Phosphorylated STAT3

Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Tyr705.

Materials:

  • MDA-MB-231 cells

  • This compound, Stattic

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and PVDF membrane

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat the cells with this compound as described in the luciferase assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.[4]

Visualization of the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the JAK/STAT3 signaling pathway.

G cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates HeteroclitinF This compound HeteroclitinF->JAK Inhibits? HeteroclitinF->Dimer Inhibits?

Figure 2. Hypothesized inhibition of the JAK/STAT3 pathway by this compound.

Conclusion

This guide provides a structured approach to validate the hypothesized mechanism of action of this compound as a STAT3 inhibitor. By following the outlined experimental workflow and comparing its activity with known inhibitors, researchers can rigorously assess its therapeutic potential. The provided protocols and diagrams serve as a foundation for designing and executing the necessary experiments to elucidate the molecular targets of this promising natural product.

References

Heteroclitin F: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Heteroclitin F's performance with other alternatives, supported by available experimental data.

This compound, a lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, has been investigated for its potential therapeutic properties. This guide provides a comparative analysis of its reported in vitro efficacy, placing it in context with other compounds derived from the same plant and the broader class of lignans (B1203133). Due to a lack of available data, a direct comparison of its in vivo efficacy and a detailed elucidation of its mechanism of action through specific signaling pathways are not possible at this time.

In Vitro Efficacy: Anti-HIV Activity

Research into the bioactivity of compounds from Kadsura heteroclita has revealed that while several possess anti-HIV properties, the efficacy of this compound appears to be limited.

Quantitative Data Summary

The following table summarizes the anti-HIV activity of various compounds isolated from Kadsura heteroclita. This data provides a comparative landscape for the potency of these natural products.

CompoundActivityEC50 (µg/mL)Therapeutic Index (TI)
This compound Weak anti-HIV activityNot ReportedNot Reported
Compound 6Moderate anti-HIV activity1.652.9
Compound 12Moderate anti-HIV activity1.465.9
Compounds 8, 10, 14, 15Weak anti-HIV agentsNot ReportedNot Reported

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates higher potency. TI (Therapeutic Index) is a quantitative measurement of the relative safety of a drug. A higher TI is preferable.

The available literature characterizes this compound as having "weak anti-HIV activity," though specific quantitative metrics such as EC50 and Therapeutic Index (TI) values are not provided.[1] In contrast, other compounds isolated from the same plant, designated as compounds 6 and 12, have demonstrated moderate anti-HIV activity with reported EC50 values of 1.6 µg/mL and 1.4 µg/mL, and TI values of 52.9 and 65.9, respectively.[1] This suggests that while the Kadsura heteroclita plant is a source of bioactive molecules with potential anti-retroviral effects, this compound is not among the more potent constituents identified to date.

Experimental Protocols

The evaluation of the anti-HIV activity of compounds like this compound typically involves standardized in vitro assays. A general protocol for such an assay is outlined below.

In Vitro Anti-HIV Assay Protocol

This protocol describes a common method for determining the anti-HIV efficacy of a test compound using a cell-based assay.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., H9 lymphocytes) susceptible to HIV-1 infection are cultured under standard laboratory conditions.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Infection: Cultured cells are infected with a known titer of HIV-1.

  • Treatment: Immediately after infection, the serially diluted test compound is added to the cell cultures. Control groups include infected cells without any compound and uninfected cells.

  • Incubation: The treated and control cell cultures are incubated for a specific period (e.g., 7 days) to allow for viral replication.

  • Efficacy Assessment: The extent of HIV-1 replication is quantified by measuring a relevant biomarker, such as the p24 antigen, a core protein of HIV, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits HIV-1 replication by 50% (EC50) is determined by plotting the percentage of inhibition against the compound concentration.

  • Cytotoxicity Assay: A parallel assay is conducted to determine the concentration of the compound that is toxic to 50% of the cells (CC50). This is crucial for calculating the Therapeutic Index (TI = CC50/EC50).

Visualizing the Process

To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.

In Vitro Anti-HIV Drug Screening Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., H9 lymphocytes) Infection 3. Infection of Cells with HIV-1 Cell_Culture->Infection Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Treatment with Test Compound Compound_Prep->Treatment Virus_Stock HIV-1 Virus Stock Virus_Stock->Infection Infection->Treatment Incubation 5. Incubation Treatment->Incubation Quantification 6. Quantification of Viral Replication (e.g., p24 ELISA) Incubation->Quantification Calculation 7. Calculation of EC50 and CC50 Quantification->Calculation

Caption: A generalized workflow for screening compounds for in vitro anti-HIV activity.

Generalized Anti-HIV Mechanism of Action cluster_drug_action Drug Intervention Entry Viral Entry RT Reverse Transcription Entry->RT Integration Integration RT->Integration Replication Replication Integration->Replication Assembly Assembly & Budding Replication->Assembly Drug Anti-HIV Drug (e.g., Lignan) Drug->RT Inhibition

Caption: A simplified diagram illustrating potential stages of the HIV lifecycle that can be targeted by antiviral drugs. The specific target of this compound is unknown.

Conclusion

Based on the currently available scientific literature, this compound exhibits weak in vitro anti-HIV activity. When compared to other lignans and compounds isolated from Kadsura heteroclita, it is demonstrably less potent. There is a significant lack of data regarding its in vivo efficacy, with no published studies found to date. Furthermore, the specific molecular targets and signaling pathways through which this compound exerts its limited biological activity remain to be elucidated. Further research, including quantitative in vitro studies, in vivo animal models, and mechanistic investigations, is required to fully assess the therapeutic potential, if any, of this compound. For researchers in drug development, focusing on more potent compounds from Kadsura heteroclita, such as compounds 6 and 12, may represent a more promising avenue for the discovery of novel anti-HIV agents.

References

Benchmarking the Anti-inflammatory Activity of Heteroclitin F Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the anti-inflammatory potential of the novel compound, Heteroclitin F, by benchmarking its activity against established anti-inflammatory agents. Due to the absence of publicly available data on this compound, this document serves as a template, presenting experimental data for standard drugs—Indomethacin (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Dexamethasone (a corticosteroid). Researchers can utilize the provided protocols and data tables to design experiments and insert their findings for this compound for a direct and meaningful comparison.

Quantitative Performance Comparison

The following table summarizes the anti-inflammatory activity of standard drugs across key preclinical assays. The data for this compound are presented as placeholders and should be replaced with experimental findings.

CompoundIn Vitro COX-2 Inhibition (IC₅₀, µM)In Vitro Nitric Oxide (NO) Production Inhibition (IC₅₀, µM) (LPS-stimulated RAW 264.7 cells)In Vivo Carrageenan-Induced Paw Edema Inhibition (%)
This compound [Insert Data] [Insert Data] [Insert Data]
Indomethacin0.31[1]56.8[2]~50% at 5 mg/kg[3]
Celecoxib6.8[1]~20 µM (Significant inhibition)[4]~50% at 30 mg/kg[5]
Dexamethasone0.0073[6]~34.6 µg/mL (~88 µM)>50% at 1 mg/kg

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency. The efficacy of in vivo models can vary based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and consistency in benchmarking studies.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the activity of the COX-2 enzyme.

Principle: This assay measures the production of prostaglandin (B15479496) E2 (PGE2), a primary inflammatory mediator, from arachidonic acid by recombinant human COX-2. The reduction in PGE2 levels in the presence of the test compound indicates its inhibitory activity.

Generalized Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and co-factors like hematin (B1673048) and L-epinephrine. Dissolve the test compound (this compound) and standard drugs (Indomethacin, Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, co-factors, and the COX-2 enzyme to each well. Add serial dilutions of the test compound or standard drugs to the respective wells. A control well should contain the vehicle (e.g., DMSO) without any inhibitor. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Quantification of PGE2: After a set incubation period (e.g., 10 minutes) at 37°C, terminate the reaction. The amount of PGE2 produced is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Principle: Murine macrophage cell lines, such as RAW 264.7, are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent as an indicator of NO production.

Generalized Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) or standard drugs (Indomethacin, Dexamethasone) for a pre-incubation period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Quantification: After incubation, collect the cell culture supernatant. Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC₅₀ value from the dose-response curve. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rodent model of localized inflammation.

Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar region of a rat's or mouse's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Generalized Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (this compound) or standard drugs (Indomethacin, Celecoxib) orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific period to allow for drug absorption (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal.[3]

  • Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the assessment of anti-inflammatory compounds.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay reagents Test Compound (this compound) & Standard Drugs cox_assay COX-2 Inhibition Assay reagents->cox_assay no_assay Nitric Oxide Production Assay (LPS-stimulated Macrophages) reagents->no_assay data_analysis_vitro Data Analysis (IC50 Determination) cox_assay->data_analysis_vitro no_assay->data_analysis_vitro evaluation Evaluation of Anti-inflammatory Activity data_analysis_vitro->evaluation animal_model Rodent Model (Rats/Mice) compound_admin Compound Administration animal_model->compound_admin inflammation_induction Carrageenan-Induced Paw Edema compound_admin->inflammation_induction measurement Paw Volume Measurement inflammation_induction->measurement data_analysis_vivo Data Analysis (% Inhibition) measurement->data_analysis_vivo data_analysis_vivo->evaluation

Caption: Experimental workflow for assessing the anti-inflammatory activity of a test compound.

G cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk Activates ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to nfkb_nuc NF-κB (p65/p50) gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp Induces inos iNOS gene_exp->inos cox2 COX-2 gene_exp->cox2 cytokines Cytokines (TNF-α, IL-6) gene_exp->cytokines

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

References

Safety Operating Guide

Proper Disposal Procedures for Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions

All personnel handling Heteroclitin F must be trained in the safe handling of cytotoxic compounds and be familiar with these procedures.[6][7]

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound, whether in solid form or in solution, includes:

PPE ItemSpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves.
Gown Disposable, solid-front, back-closure gown.
Eye Protection Chemical splash goggles or a full-face shield.
Respiratory A NIOSH-approved respirator (e.g., N95) is required if handling powders or creating aerosols.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and have information about the compound available.

Disposal Workflow

The proper disposal of this compound and associated waste is critical. All waste generated must be treated as cytotoxic waste and segregated from other laboratory waste streams at the point of generation.[8][9][10]

cluster_0 Point of Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal A This compound (Solid or Solution) D Purple Cytotoxic Waste Bag/Bin (for Solids & PPE) A->D B Contaminated Materials (PPE, Glassware, etc.) B->D C Sharps (Needles, Scalpels) E Purple Cytotoxic Sharps Container C->E F Secure Temporary Storage Area D->F E->F G Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration G->H

Figure 1. Disposal workflow for this compound and associated cytotoxic waste.

Step-by-Step Disposal Procedures

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste contaminated with this compound must be segregated into designated, clearly labeled cytotoxic waste containers.[9][10] Do not mix cytotoxic waste with regular trash, biohazardous waste, or other chemical waste streams.

Step 2: Packaging of Cytotoxic Waste

  • Non-Sharp Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and vials, must be placed in a designated, leak-proof, puncture-resistant container lined with a purple bag.[10] This container must be clearly labeled with the universal cytotoxic symbol.

  • Contaminated Sharps: All needles, syringes, scalpels, and contaminated broken glass must be placed directly into a designated purple, puncture-proof sharps container labeled for cytotoxic waste.[10][11]

  • Liquid Waste:

    • Bulk Quantities: Unused or waste solutions of this compound should be collected in a designated, sealed, and shatter-proof container clearly labeled as "Cytotoxic Waste: this compound".

    • Trace Quantities: Aqueous solutions containing trace amounts of this compound may, in some jurisdictions, be eligible for chemical deactivation prior to disposal. Refer to your institution's specific guidelines. If chemical deactivation is not an option, treat as bulk liquid waste.

Step 3: Decontamination of Work Surfaces

All work surfaces and equipment should be decontaminated after handling this compound. A two-step process is recommended:

  • Deactivation: Wipe the surface with a solution known to deactivate similar compounds (e.g., a solution of sodium hypochlorite), if compatible with the surface material.

  • Cleaning: Following deactivation, clean the surface with a detergent solution and then rinse with water.

All materials used for cleaning (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.

Step 4: Storage and Collection

Sealed cytotoxic waste containers should be stored in a secure, designated area with restricted access until they are collected by a licensed hazardous waste disposal contractor.[10][12] This area should be clearly marked with warning signs indicating the presence of cytotoxic materials.

Step 5: Final Disposal

The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[13] This process ensures the complete destruction of the hazardous compound.

Experimental Protocols Cited

While a specific protocol for the chemical deactivation of this compound is not available, general principles for the degradation of cytotoxic compounds can be applied with caution and after validation. A common method for compounds susceptible to oxidation is treatment with sodium hypochlorite (B82951).

Example Protocol for Chemical Deactivation (for trace amounts in aqueous solution, to be validated):

  • Working in a certified chemical fume hood and wearing appropriate PPE, transfer the aqueous this compound waste solution to a suitable container.

  • While stirring, slowly add a 10% sodium hypochlorite solution to the waste, aiming for an excess of the oxidizing agent.

  • Allow the reaction to proceed for a minimum of 12 hours to ensure complete degradation.

  • Neutralize any remaining hypochlorite by adding a reducing agent, such as sodium thiosulfate.

  • Check the pH of the final solution and neutralize if necessary before disposal down the drain with copious amounts of water, in accordance with local regulations.

Note: This protocol must be validated in your laboratory to confirm the complete degradation of this compound before it is adopted as a standard procedure.

Quantitative Data Summary

The cytotoxic potential of related lignans (B1203133) from Kadsura heteroclita underscores the need for cautious handling of this compound.

Compound ClassExample CompoundBioactivityIC₅₀ ValueCell Line
Dibenzocyclooctadiene LignanKadheterin AModerate Cytotoxicity14.59 µMHL-60
Dibenzocyclooctadiene LignanInteriorin AAnti-HIV ActivityEC₅₀ 1.6 µg/mL-
Dibenzocyclooctadiene LignanThis compoundWeak Anti-HIV Activity--

Data sourced from phytochemical studies on Kadsura heteroclita.[1][14]

By adhering to these procedures, researchers can ensure a safe laboratory environment and responsible disposal of the potentially hazardous compound, this compound.

References

Essential Safety and Operational Guide for Handling Heteroclitin F

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Heteroclitin F was found. The following guidance is based on general best practices for handling potentially cytotoxic compounds in a research setting. Researchers must conduct a thorough risk assessment before beginning any work with this substance and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against exposure to potentially hazardous research compounds.[1][2] The following table summarizes the recommended PPE for handling this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-rated nitrile gloves.[1] Change gloves immediately if contaminated or every two hours.Protects against skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear in the outer glove.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.[1][3] Cuffs should be tucked into the inner pair of gloves.Prevents contamination of personal clothing and skin.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or a full-face shield if there is a splash hazard.[1][4]Protects eyes from splashes, aerosols, and dust particles.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator may be necessary if working with powders outside of a certified chemical fume hood or biological safety cabinet.[2][5]Prevents inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment.
Foot Protection Closed-toe shoes and disposable shoe covers.[1]Protects feet from spills and prevents tracking of contamination outside the work area.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area with restricted access. The area should be clearly marked with warning signs.

  • Ventilation: Handle solid forms of this compound within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control airborne particles.[2]

  • Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any spills.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing is required, do so in a ventilated enclosure. Use a dedicated set of utensils (spatulas, weigh boats) that are either disposable or can be decontaminated.

  • Reconstitution/Dilution: When preparing solutions, perform all manipulations within the fume hood or BSC. Use a luer-lock syringe and needle to prevent accidental disconnection and aerosol generation.

3. Post-Handling Procedures:

  • Decontamination: Wipe down all surfaces in the work area with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol, if compatible with the compound) and then clean water.

  • PPE Removal: Remove PPE in the designated doffing area in the following order to minimize cross-contamination: outer gloves, shoe covers, gown, inner gloves. Dispose of all disposable PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan

Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:

    • Unused or expired compound.

    • Contaminated PPE (gloves, gowns, shoe covers).

    • Disposable labware (pipette tips, tubes, flasks).

    • Contaminated cleaning materials (absorbent pads, wipes).

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.

  • Disposal Pathway: Follow your institution's specific procedures for the collection and disposal of cytotoxic waste. This typically involves incineration at a licensed hazardous waste facility. Do not dispose of this waste in general laboratory trash or down the drain.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution decontaminate Decontaminate Work Area & Equipment prepare_solution->decontaminate segregate_waste Segregate Cytotoxic Waste prepare_solution->segregate_waste doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste dispose_waste Dispose of Waste per Institutional Protocol segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.